molecular formula C27H33N3O5 B15542809 DBCO-PEG3-amine CAS No. 2093409-57-3

DBCO-PEG3-amine

Número de catálogo: B15542809
Número CAS: 2093409-57-3
Peso molecular: 479.6 g/mol
Clave InChI: ZDMKBOWJBWTBIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBCO-PEG3-amine is a useful research compound. Its molecular formula is C27H33N3O5 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKBOWJBWTBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG3-Amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBCO-PEG3-amine is a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation and drug development. It is a key reagent in copper-free click chemistry, a type of bioorthogonal reaction that allows for the efficient and specific covalent labeling of biomolecules in complex biological systems. This guide provides a comprehensive overview of the mechanism of this compound, quantitative data on its performance, detailed experimental protocols for its use, and visual representations of common workflows.

At its core, this compound is comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne derivative that is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is the cornerstone of its "click" functionality.

  • Triethylene glycol (PEG3): A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding.[1]

  • Primary Amine (-NH2): A versatile functional group that allows for the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, and surfaces, typically through reactions with activated esters or carboxylic acids.

The combination of these components in a single molecule provides a powerful tool for the targeted modification and labeling of biomolecules with high precision and efficiency, without the need for a cytotoxic copper catalyst.[2]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for this compound in click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide-functionalized molecule.

The high reactivity of the DBCO group is a direct result of the significant ring strain within the eight-membered cyclooctyne ring. This strain lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a copper(I) catalyst, which is often toxic to living cells.[3] The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with other functional groups commonly found in biological systems, ensuring minimal off-target labeling.[4]

The reaction proceeds as follows:

  • An azide-containing molecule and a DBCO-containing molecule are brought into proximity.

  • The azide acts as a 1,3-dipole and reacts with the strained alkyne (dipolarophile) of the DBCO group.

  • A concerted [3+2] cycloaddition occurs, leading to the formation of a stable triazole linkage.

The resulting triazole is a stable, covalent bond that securely links the two molecules. The reaction is typically fast and proceeds with high yields.[3]

Quantitative Data

The efficiency and kinetics of the SPAAC reaction are critical for its application in bioconjugation. The following tables summarize key quantitative data related to the performance of DBCO-containing molecules in click chemistry.

Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
Azide ReactantDBCO DerivativeSolvent/Buffer (pH)Temperature (°C)Rate Constant (M⁻¹s⁻¹)Reference(s)
Benzyl AzideDBCOCH₃CN:H₂O (3:1)250.24[5]
Phenyl AzideDBCOCH₃CN:H₂O (3:1)250.033[5]
1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-aminePBS (7)250.85[6][7]
3-azido-L-alanineSulfo DBCO-aminePBS (7)250.32[6][7]
1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amineHEPES (7)251.22[6][7]
3-azido-L-alanineSulfo DBCO-amineHEPES (7)250.55[6][7]
Azide-modified AntibodyDBCO-PEG5-trastuzumabPBS (7.2)250.18 - 0.37[6]

Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%.[6]

Table 2: Stability of DBCO-Modified Biomolecules
DBCO-Modified MoleculeStorage ConditionsDurationLoss of ReactivityReference(s)
DBCO-modified goat IgG4°C or -20°C4 weeks~3-5%[3]
DBCO-functionalized antibody-20°Cup to 1 monthGradual loss due to oxidation and hydration[8]

Note: For long-term storage, buffers containing azides and thiols should be avoided.[3]

Experimental Protocols

The following are detailed protocols for common applications of this compound and related DBCO reagents.

Protocol 1: General Procedure for Antibody Labeling with a DBCO-NHS Ester

This protocol describes the labeling of an antibody with a DBCO moiety using a DBCO-PEG-NHS ester, which can then be reacted with an azide-functionalized molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture is less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column or dialysis equilibrated with PBS (pH 7.4).

  • Click Reaction:

    • Combine the purified DBCO-labeled antibody with an azide-functionalized molecule (e.g., oligonucleotide, drug) at a 1.5- to 10-fold molar excess of the azide molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess azide-functionalized molecule.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and DBCO-Fluorophore Conjugation

This protocol outlines a two-step process for labeling cell surface glycans with a fluorescent probe using SPAAC.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-conjugated fluorophore

  • PBS (pH 7.4)

  • FACS buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing an optimized concentration of the azide-containing sugar for 24-72 hours. This will incorporate azide groups onto the cell surface glycans.

  • Cell Harvesting:

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with cold PBS.

  • DBCO-Fluorophore Labeling:

    • Resuspend the cells in FACS buffer containing the DBCO-conjugated fluorophore at an optimized concentration (e.g., 10-50 µM).

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three times with cold FACS buffer to remove any unbound DBCO-fluorophore.

  • Analysis:

    • Resuspend the cells in FACS buffer and analyze by flow cytometry or fluorescence microscopy.

Mandatory Visualization

Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_linker Linker Conjugation cluster_antibody Antibody Modification cluster_final Final Conjugation (SPAAC) Payload Carboxylated Payload ActivatedPayload Activated Payload (NHS Ester) Payload->ActivatedPayload EDC, NHS Payload_Linker Payload-DBCO Conjugate ActivatedPayload->Payload_Linker DBCO_Amine This compound DBCO_Amine->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azide-NHS Ester Azide_Antibody->ADC

Caption: Workflow for ADC synthesis using this compound.

Diagram 2: Experimental Workflow for Cell Surface Labeling

Cell_Labeling_Workflow Start Start: Cells in Culture Metabolic_Labeling Metabolic Labeling (Incubate with Azide-Sugar) Start->Metabolic_Labeling Harvest_Wash Harvest and Wash Cells Metabolic_Labeling->Harvest_Wash DBCO_Labeling DBCO-Fluorophore Labeling (Incubate with DBCO-Probe) Harvest_Wash->DBCO_Labeling Wash_Cells Wash to Remove Unbound Probe DBCO_Labeling->Wash_Cells Analysis Analysis (Flow Cytometry / Microscopy) Wash_Cells->Analysis

Caption: Workflow for cell surface labeling via SPAAC.

References

An In-depth Technical Guide to the Synthesis and Purification of DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for DBCO-PEG3-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. The dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, a bioorthogonal reaction, while the terminal amine group allows for conjugation to various molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process that involves the coupling of a DBCO moiety with a PEG3 linker that has a protected amine functionality. The synthesis strategy is designed to ensure the selective formation of the desired product and allows for purification at intermediate stages. A common approach involves the use of a Boc-protected amine on the PEG linker, which can be deprotected in the final step.

The overall synthetic scheme can be visualized as the reaction of a DBCO-containing carboxylic acid with an amine-protected PEG linker, followed by the removal of the protecting group.

Synthesis_Pathway This compound Synthesis Pathway cluster_0 Step 1: Activation of DBCO-acid cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection DBCO_acid DBCO-acid DBCO_NHS DBCO-NHS ester DBCO_acid->DBCO_NHS EDC, NHS DBCO_PEG_Boc DBCO-PEG3-NH-Boc DBCO_NHS->DBCO_PEG_Boc Coupling Boc_PEG_amine Boc-NH-PEG3-OH Boc_PEG_amine->DBCO_PEG_Boc Final_Product This compound DBCO_PEG_Boc->Final_Product TFA or HCl

Caption: A general overview of the synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of Boc-amido-PEG3-DBCO from DBCO-acid

This protocol details the coupling of DBCO-acid with a Boc-protected amino-PEG3-alcohol, followed by activation of the terminal hydroxyl group for subsequent amination.

Materials:

  • DBCO-acid

  • N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethanol (Boc-amido-PEG3-alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification of DBCO-acid with Boc-amido-PEG3-alcohol:

    • Dissolve DBCO-acid (1.0 eq), Boc-amido-PEG3-alcohol (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Add DCC (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Boc-amido-PEG3-O-DBCO.

  • Deprotection of the Boc Group:

    • Dissolve the purified Boc-amido-PEG3-O-DBCO in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Alternative Synthesis via DBCO-NHS Ester

This method involves the pre-activation of DBCO-acid to an NHS ester, which then reacts with the amine-protected PEG linker.

Procedure:

  • Synthesis of DBCO-NHS ester:

    • Dissolve DBCO-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and stir the mixture at room temperature overnight.

    • The resulting DBCO-NHS ester solution can be used directly in the next step.

  • Coupling with Boc-amido-PEG3-amine:

    • To the solution of DBCO-NHS ester, add a solution of Boc-amido-PEG3-amine (1.1 eq) in anhydrous DMF.

    • Add triethylamine (2.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain Boc-amido-PEG3-NH-DBCO.

  • Boc Deprotection:

    • Follow the deprotection procedure described in section 2.1.

Purification Methods

Purification is a critical step to ensure the high purity of the final this compound product, which is essential for its use in sensitive applications like drug conjugation.

Silica Gel Chromatography

Silica gel chromatography is a common method for the purification of the intermediate and final products.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective for eluting the Boc-protected intermediate. For the final amine product, a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in the DCM/methanol eluent can help to reduce tailing and improve peak shape.

Typical Elution Profile:

CompoundMobile Phase SystemTypical Rf
Boc-amido-PEG3-DBCO5% Methanol in Dichloromethane0.4 - 0.6
This compound10% Methanol, 0.5% Triethylamine in Dichloromethane0.2 - 0.4
High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, reverse-phase HPLC (RP-HPLC) is the method of choice.

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% of Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Detection: UV absorbance at wavelengths corresponding to the DBCO chromophore (typically around 309 nm) and the amide bond.

Purification Workflow:

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound Silica_Chroma Silica Gel Chromatography Crude_Product->Silica_Chroma Initial Cleanup HPLC_Purification RP-HPLC Purification Silica_Chroma->HPLC_Purification High Purity Separation Characterization Characterization (NMR, MS) HPLC_Purification->Characterization Purity & Identity Confirmation Final_Product Pure this compound Characterization->Final_Product

Caption: A typical workflow for the purification of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are representative and can vary depending on the specific reaction conditions and scale.

StepReactionTypical YieldPurity (by HPLC)
1Coupling of DBCO-acid/NHS ester with Boc-amido-PEG3-amine70-90%>90%
2Boc Deprotection85-95%>95%
Overall - 60-85% >95%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the DBCO, PEG, and amine moieties.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these methods based on their specific laboratory conditions and purity requirements.

An In-depth Technical Guide to the Chemical Properties and Stability of DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of DBCO-PEG3-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's core attributes, stability profile under various conditions, and standardized experimental protocols for its use and analysis.

Core Chemical Properties

This compound is a versatile molecule combining a dibenzocyclooctyne (DBCO) group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a primary amine. This structure allows for a two-step conjugation strategy. The DBCO moiety facilitates covalent bonding with azide-containing molecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[1][2][3] The terminal primary amine serves as a nucleophile, readily reacting with electrophiles such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[4]

The PEG3 spacer is a key feature, enhancing the aqueous solubility of the linker and any subsequent conjugates, which is particularly beneficial for biological applications.[2] It also provides a flexible chain that minimizes steric hindrance between conjugated molecules.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₇H₃₃N₃O₅[6]
Molecular Weight 479.57 g/mol [6]
Purity >95%[6]
Physical Form Light yellow oil or liquid[5][6]
Storage Temperature -20°C, desiccated, protected from light[4][6]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform, and water[4][6]

Stability Profile

The stability of this compound is crucial for its effective use in multi-step synthesis and bioconjugation protocols. The primary points of potential degradation are the strained alkyne of the DBCO group and the amide bond formed after conjugation.

The DBCO group is generally stable in aqueous buffers with a pH range of 6-9.[5] However, prolonged exposure to aqueous environments can lead to a gradual loss of reactivity, potentially through oxidation or the addition of water to the strained triple bond.[5][6] One study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C.[1] Strongly acidic conditions should be avoided as they can promote the degradation of the DBCO ring.[5]

The amide bond and the PEG linker are highly stable under typical experimental conditions, with the amide bond being resistant to hydrolysis between pH 7 and 9.[5]

Table 2: Illustrative Aqueous Stability of the DBCO Moiety

pH of Aqueous BufferTemperatureIncubation TimeExpected % Intact DBCO ReagentNotes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.[5]
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.[5]
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.[5]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.[5]
8.525°C24 hours90 - 95%Generally stable.[5]

Experimental Protocols

Protocol for Assessing Aqueous Stability by HPLC

This protocol allows for the quantification of this compound stability in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[5]

  • Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.[5]

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.[5]

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature.[5]

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.[5]

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.[5]

  • Data Analysis: Identify the peak corresponding to the intact this compound in the T=0 chromatogram. Integrate the area of this peak for each timepoint and calculate the percentage of intact reagent remaining relative to the T=0 peak area. Plot the percentage remaining versus time to determine the degradation kinetics.[5]

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Aqueous Buffer stock->working t0 Inject T=0 Aliquot onto HPLC working->t0 incubate Incubate at Desired Temperature t0->incubate timepoints Inject Aliquots at Various Timepoints incubate->timepoints hplc HPLC Separation timepoints->hplc data Integrate Peak Area and Plot vs. Time hplc->data

Caption: Workflow for Assessing Aqueous Stability of this compound.

Protocol for Conjugation of this compound to an NHS Ester

This protocol describes the reaction of the primary amine of this compound with an NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve Reagents: Dissolve the NHS ester-functionalized molecule and this compound in a minimal amount of anhydrous DMSO or DMF.

  • Reaction Setup: In a reaction vessel, add the dissolved NHS ester to an amine-free buffer. Subsequently, add the dissolved this compound. A 1.5 to 3-fold molar excess of the amine is often used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[6]

  • Purification: Purify the resulting DBCO-functionalized molecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess unreacted reagents.[4]

Application in Signaling Pathway Analysis: PROTAC Development

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of the PROTAC.

This compound can be used to synthesize PROTACs where one of the binding moieties is functionalized with an azide. The DBCO group of the linker reacts with the azide via SPAAC, and the amine group can be conjugated to the other binding moiety. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

G cluster_protac PROTAC Synthesis cluster_degradation Protein Degradation Pathway poi_ligand Azide-modified Target Protein Ligand protac PROTAC poi_ligand->protac SPAAC linker This compound linker->protac e3_ligand E3 Ligase Ligand e3_ligand->linker Amide Bond Formation ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub proteasome Proteasome ub->proteasome degradation Degradation proteasome->degradation

Caption: Logical workflow of PROTAC synthesis and mechanism of action.

References

A Technical Guide to the Solubility of DBCO-PEG3-Amine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG3-amine, a heterobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic media is paramount for the successful design and execution of experimental workflows. This document summarizes available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the molecular factors influencing its solubility profile.

Core Concepts: Understanding the Solubility of this compound

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility in various solvents. The dibenzocyclooctyne (DBCO) group is inherently hydrophobic, while the short polyethylene glycol (PEG) linker and the terminal primary amine contribute to its hydrophilicity. The interplay between these components governs its behavior in different solvent environments. The PEG spacer not only enhances aqueous solubility but also minimizes aggregation and steric hindrance, making the terminal amine group more accessible for conjugation reactions.[1]

Data Presentation: Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative and comparative summary can be compiled from vendor datasheets and the scientific literature on related compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventSolubility
Organic Dichloromethane (DCM)Soluble[1]
Tetrahydrofuran (THF)Soluble[1]
AcetonitrileSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Aqueous Water & Aqueous BuffersThe PEG3 linker enhances solubility in aqueous solutions.[1][2][3]

Table 2: Quantitative Solubility of Structurally Related DBCO-PEG Compounds

CompoundSolventSolubility
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[4]
DBCO-PEG-NHSWater, ethanol, chloroform, DMSO10 mg/mL
DBCO-PEG4-acidDMSO≥ 100 mg/mL (180.96 mM)

Experimental Protocol: Determination of Aqueous Solubility

The following protocol provides a standardized method for determining the aqueous solubility of this compound. This method is adapted from established protocols for similar bifunctional linkers.

Objective: To determine the saturation concentration of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mg/mL).

    • Perform a serial dilution of the stock solution in PBS to create a series of standards with known concentrations.

    • Inject each standard into the HPLC system and record the peak area at the appropriate UV wavelength (typically around 290 nm for the DBCO group).

    • Plot the peak area versus concentration to generate a standard curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with PBS to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the peak area of the diluted sample and the equation from the standard curve, calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the aqueous buffer.

Mandatory Visualization

The following diagrams illustrate the key structural features of this compound influencing its solubility and a typical experimental workflow for its application in bioconjugation.

G Structural Determinants of this compound Solubility cluster_molecule This compound Structure cluster_properties Solubility Contribution DBCO DBCO Group PEG PEG3 Linker DBCO->PEG Hydrophobic Hydrophobic (Favors Organic Solvents) DBCO->Hydrophobic Contributes to Amine Amine Group PEG->Amine Hydrophilic Hydrophilic (Favors Aqueous Solvents) PEG->Hydrophilic Contributes to Amine->Hydrophilic Contributes to

Caption: Molecular structure and its influence on solubility.

G Experimental Workflow: Bioconjugation using this compound A 1. Solubilization Dissolve this compound in a suitable solvent (e.g., DMSO). C 3. Conjugation Reaction React this compound with the azide-modified molecule in an appropriate buffer. A->C B 2. Activation (Optional) Activate target molecule with an azide group. B->C D 4. Purification Remove excess reagents by dialysis, size-exclusion chromatography, or other methods. C->D E 5. Analysis Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC. D->E

Caption: A typical workflow for bioconjugation experiments.

References

The Strategic Role of the PEG3 Linker in DBCO-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the meticulous design of linker molecules is paramount to the success of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The DBCO-PEG3-amine linker has emerged as a critical tool in this field, offering a unique combination of bioorthogonal reactivity, hydrophilicity, and a defined spatial orientation. This technical guide provides a comprehensive examination of the core functionalities of the this compound linker, with a specific focus on the integral role of the tri-ethylene glycol (PEG3) spacer. We will delve into the quantitative aspects of its performance, detailed experimental protocols, and the logical frameworks governing its application.

Core Components and Their Functions

The this compound linker is a heterobifunctional molecule comprised of three key components: a Dibenzocyclooctyne (DBCO) group, a primary amine (-NH2) terminus, and a central PEG3 spacer.

  • DBCO (Dibenzocyclooctyne): This moiety is the cornerstone of the linker's utility in bioorthogonal chemistry. It participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and selective "click chemistry" reaction with azide-functionalized molecules.[1] A significant advantage of SPAAC is that it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2]

  • Amine (-NH2): The primary amine group provides a versatile handle for conjugation to a wide range of biomolecules and surfaces. It readily reacts with carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[3]

  • PEG3 Linker: The polyethylene glycol spacer, consisting of three ethylene glycol units, is not merely a passive connector. It plays a crucial, multifaceted role in dictating the overall properties and performance of the bioconjugate.

The Pivotal Role of the PEG3 Linker

The inclusion of a short, discrete PEG linker like PEG3 is a deliberate design choice that imparts several beneficial properties to the DBCO-amine construct and the final bioconjugate.

Enhancing Solubility and Reducing Aggregation

A primary function of the PEG3 linker is to enhance the aqueous solubility of the DBCO moiety, which is inherently hydrophobic.[4] This increased hydrophilicity is critical for preventing aggregation and precipitation of the linker itself and the resulting bioconjugates, particularly when working with large, complex biomolecules like antibodies.[5]

Mitigating Steric Hindrance

The PEG3 spacer introduces a defined spatial separation between the conjugated molecules, which is crucial for minimizing steric hindrance.[5] This separation ensures that the biological activity of the conjugated biomolecule (e.g., an antibody's binding affinity to its antigen) is not compromised by the presence of the linker and its payload. The flexibility of the PEG chain allows the conjugated partners to adopt optimal orientations for interaction with their respective targets.[6]

Impact on Pharmacokinetics and Stability

PEGylation, even with short PEG chains, can influence the pharmacokinetic profile of a therapeutic molecule. The hydrophilic nature of the PEG3 linker can shield the bioconjugate from proteolytic enzymes, thereby increasing its stability in biological environments.[6] While longer PEG chains have a more pronounced effect on extending circulation half-life by increasing the hydrodynamic radius, even a short PEG3 linker can contribute to improved stability and solubility, which are critical factors for in vivo applications.[7]

Role in PROTAC Design

In the context of PROTACs, the linker length and composition are critical determinants of the efficacy of the resulting molecule. The PEG3 linker in DBCO-amine provides the necessary spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[8][9] However, it is important to note that the ether linkages in PEG chains can be susceptible to metabolic degradation by cytochrome P450 enzymes, which is a key consideration in PROTAC design.[6]

Quantitative Data on this compound and Related Linkers

To facilitate a deeper understanding of the performance characteristics of DBCO-PEG linkers, the following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference(s)
Reaction Kinetics
Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide~0.6 - 1.0 M⁻¹s⁻¹Varies with solvent and temperature[6]
Stability
DBCO Moiety Stability (PBS, pH 7.4, 4°C, 48 hours)>95% remainingAqueous buffer
DBCO Moiety Stability (PBS, pH 7.4, 25°C, 24 hours)90-95% remainingAqueous buffer
DBCO Moiety Stability (pH 5.0, 25°C, 24 hours)85-90% remainingAqueous buffer
Solubility
LogD₇.₄ of a PSMA inhibitor-2.64 ± 0.25 (unmodified)pH 7.4
LogD₇.₄ of a PSMA inhibitor-4.23 ± 0.26 (PEGylated)pH 7.4

Table 1: Quantitative performance data for DBCO-PEG linkers.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound.

Synthesis and Purification of this compound

While this compound is commercially available, a general synthetic approach involves the coupling of a DBCO-acid derivative with an amine-terminated PEG3 molecule.

Materials:

  • DBCO-acid or DBCO-NHS ester

  • Amine-PEG3-Boc (Boc-protected)

  • Coupling agents (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) for DBCO-acid

  • Anhydrous DMF or DMSO

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Protocol:

  • Coupling Reaction:

    • If starting with DBCO-acid, dissolve DBCO-acid, Amine-PEG3-Boc, HBTU, and DIPEA in anhydrous DMF.

    • If starting with DBCO-NHS ester, dissolve the NHS ester and Amine-PEG3-Boc in anhydrous DMF with DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boc-protected intermediate:

    • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure DBCO-PEG3-NHBoc.

  • Boc Deprotection:

    • Dissolve the purified DBCO-PEG3-NHBoc in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours.

  • Final Purification:

    • Remove the solvent and TFA under reduced pressure.

    • Purify the final product, this compound, by reverse-phase HPLC.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons of the DBCO group (typically in the range of 7.0-8.0 ppm), the characteristic ethylene glycol protons of the PEG3 linker (around 3.6 ppm), and the protons adjacent to the amine and amide functionalities.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic peaks for the aromatic and alkyne carbons of the DBCO moiety, as well as the carbons of the PEG3 spacer.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed m/z should correspond to the calculated mass of this compound ([M+H]⁺).

Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its carboxylic acid residues.

Materials:

  • Protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: MES buffer (pH 6.0)

  • Quenching Buffer: Tris-HCl (pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids: Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add a 20 to 50-fold molar excess of this compound (dissolved in a minimal amount of DMSO if necessary) to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to quench the reaction.

  • Purification: Purify the DBCO-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships discussed in this guide.

G cluster_synthesis Synthesis of this compound DBCO_acid DBCO-Acid Coupling Coupling Reaction (HBTU/DIPEA) DBCO_acid->Coupling Amine_PEG3_Boc Amine-PEG3-Boc Amine_PEG3_Boc->Coupling Intermediate DBCO-PEG3-NHBoc Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product G cluster_labeling Protein Labeling Workflow Protein Protein with -COOH groups Activation Activate -COOH (EDC/Sulfo-NHS) Protein->Activation Conjugation Amide Bond Formation Activation->Conjugation DBCO_Linker This compound DBCO_Linker->Conjugation Labeled_Protein DBCO-labeled Protein Conjugation->Labeled_Protein Purification Purification (SEC) Labeled_Protein->Purification Final_Conjugate Purified DBCO-Protein Purification->Final_Conjugate G cluster_spaac SPAAC Bioconjugation DBCO_Protein DBCO-labeled Protein SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Protein->SPAAC Azide_Molecule Azide-modified Molecule Azide_Molecule->SPAAC Bioconjugate Stable Triazole Bioconjugate SPAAC->Bioconjugate

References

An In-depth Technical Guide to DBCO-PEG3-Amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG3-amine, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, molecular weight, and key applications, supplemented with experimental protocols and workflow diagrams to facilitate its use in a laboratory setting.

Core Properties and Structure

This compound is a versatile chemical tool characterized by three key components: a dibenzocyclooctyne (DBCO) group, a primary amine, and a tri-ethylene glycol (PEG3) spacer. The DBCO moiety is central to its utility, enabling copper-free click chemistry through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the efficient and specific conjugation of this compound to azide-containing molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4][5][6][7] The primary amine provides a reactive handle for conjugation to various molecules, including proteins, peptides, and drug payloads, typically through amide bond formation. The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][4]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C27H33N3O5[1]
Molecular Weight 479.58 g/mol [1]
Purity >95%[4]
Physical Form Light yellow oil[4]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[4]

Chemical Structure

The structural arrangement of this compound is critical to its function as a molecular linker.

Caption: Chemical structure of this compound.

Applications in Bioconjugation and Drug Development

This compound is a cornerstone reagent in modern bioconjugation with significant applications in several areas:

  • PROTAC Development: As a PEG-based linker, this compound is utilized in the synthesis of PROTACs.[8][9] These chimeric molecules facilitate the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[8][10][11] The DBCO and amine functionalities allow for the sequential and controlled conjugation of a target-binding ligand and an E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): The principles of using this compound in PROTACs extend to the development of ADCs. The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

  • Fluorescent Labeling and Imaging: The bioorthogonal nature of the SPAAC reaction makes this compound ideal for attaching fluorescent dyes or imaging agents to biomolecules.[] This allows for the visualization and tracking of proteins, cells, and other biological entities in living systems.

  • Surface Modification: this compound can be used to functionalize surfaces, such as those of nanoparticles or microarrays, for the immobilization of biomolecules.

Experimental Protocols

A common application of this compound is the conjugation of a protein (e.g., an antibody) to a payload (e.g., a small molecule drug or a fluorescent dye) that has been modified with an azide group. The following is a generalized, two-stage experimental protocol.

Stage 1: Conjugation of this compound to a Protein

This stage involves the reaction of the primary amine of this compound with an activated carboxyl group on a protein. If the protein does not have a suitable carboxyl group, it can be functionalized with a crosslinker such as an NHS ester. For this example, we will assume the use of a DBCO-PEG3-NHS ester for direct reaction with primary amines (e.g., lysine residues) on the protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (as an example for direct protein modification)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris). Exchange the buffer to PBS (pH 7.4) using a desalting column. Adjust the protein concentration to 1-10 mg/mL.[13]

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.[13] The final concentration of DMSO should be below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).[13]

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This stage involves the "click" reaction between the DBCO-functionalized protein and an azide-modified payload.

Materials:

  • DBCO-labeled protein from Stage 1

  • Azide-functionalized payload

  • Azide-free buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled protein with the azide-functionalized payload. A 1.5- to 10-fold molar excess of the azide-payload is recommended.[13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the unreacted payload.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO linker.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Click Chemistry Conjugation antibody Antibody reaction1 Amine Coupling (Lysine Residues) antibody->reaction1 dbco_nhs DBCO-PEG-NHS Ester dbco_nhs->reaction1 dbco_ab DBCO-Antibody reaction1->dbco_ab purification1 Purification (Desalting Column) dbco_ab->purification1 reaction2 SPAAC Reaction purification1->reaction2 azide_drug Azide-Drug Payload azide_drug->reaction2 adc Antibody-Drug Conjugate reaction2->adc purification2 Purification (SEC/Dialysis) adc->purification2

Caption: ADC synthesis workflow.

Logical Relationship: The Role of this compound in Bioconjugation

The utility of this compound stems from its ability to bridge two molecular entities through distinct and controlled chemical reactions.

Bioconjugation_Logic biomolecule1 Biomolecule 1 (e.g., Protein, Antibody) linker This compound biomolecule1->linker Amide Bond Formation (via Amine Group) payload Payload (e.g., Drug, Fluorophore) payload->linker Triazole Ring Formation (via DBCO Group and Azide) conjugate Functional Bioconjugate linker->conjugate Forms

Caption: this compound bioconjugation logic.

References

An In-Depth Technical Guide to DBCO-PEG3-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG3-amine, a key reagent in the field of bioconjugation. It is designed to equip beginners with the fundamental knowledge and practical protocols required to effectively utilize this versatile linker in their research, particularly in the development of targeted therapeutics and diagnostic tools.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry.[1] Its structure comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry.[2] This is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[3] The reaction of DBCO with an azide-functionalized molecule, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and forms a stable triazole linkage.[1]

  • Triethylene Glycol (PEG3): A short, hydrophilic polyethylene glycol spacer. This PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[1][3]

  • Primary Amine (-NH2): A reactive group that can be readily conjugated to molecules containing activated esters (like NHS esters) or carboxylic acids, forming a stable amide bond.[4]

This unique combination of a bioorthogonal "click" handle and a versatile amine group makes this compound an invaluable tool for linking a wide array of molecules, including proteins, peptides, antibodies, and therapeutic agents.[5][6]

Physicochemical and Reaction Properties

Understanding the properties of this compound is essential for designing and executing successful bioconjugation experiments.

Physicochemical Properties
PropertyValueReferences
Molecular Formula C27H33N3O5[7]
Molecular Weight 479.58 g/mol [7]
CAS Number 2093409-57-3[7]
Appearance Light yellow oil[1]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[1][4]
Storage Store at -20°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months.[4][8]
Quantitative Data on SPAAC Reaction Kinetics

The efficiency of the SPAAC reaction is influenced by several factors, including the buffer, pH, and temperature. The following table summarizes representative second-order rate constants for DBCO reactions, providing insight into how these conditions can be optimized.

Buffer (pH)Temperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Key Observations
PBS (7.0)250.32 - 0.85PBS, a common bioconjugation buffer, exhibits slower kinetics compared to other buffers.
HEPES (7.0)250.55 - 1.22HEPES buffer generally provides higher reaction rates.
DMEM250.59 - 0.97Reaction rates in cell culture media can vary, with DMEM showing faster kinetics than RPMI.
RPMI250.27 - 0.77The choice of cell culture medium can impact the efficiency of in-situ conjugations.
Various Buffers37Increased ratesIncreasing the temperature from 25°C to 37°C consistently enhances reaction rates across all buffers.
---The presence of a PEG linker can increase reaction rates by minimizing steric hindrance and improving solubility.

This data is compiled from studies on DBCO-azide reactions and provides general trends. Actual rates may vary depending on the specific azide and DBCO-containing molecules.

Key Applications and Experimental Workflows

This compound is instrumental in a variety of bioconjugation applications. Below are diagrams illustrating some of the most common experimental workflows.

cluster_0 Antibody-Drug Conjugate (ADC) Synthesis A Antibody C Azide-functionalized Antibody A->C Amine coupling B Azide-PEG-NHS ester B->C G Antibody-Drug Conjugate (ADC) C->G SPAAC 'Click' Reaction D This compound F DBCO-functionalized Drug D->F Amide bond formation E Carboxylic acid- containing Drug E->F F->G

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

cluster_1 Cell Surface Labeling A Cells with surface glycans C Metabolic incorporation of azides onto cell surface A->C B Azide-modified sugar (e.g., Ac4ManNAz) B->C Metabolic Labeling E Fluorescently labeled cells C->E SPAAC 'Click' Reaction D DBCO-PEG3-Fluorophore D->E

Caption: Workflow for fluorescent labeling of the cell surface.

cluster_2 PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->UbPOI Degradation POI Degradation UbPOI->Degradation Proteasome Proteasome Proteasome->Degradation Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.[9][10][11][12]

Detailed Experimental Protocols

The following protocols provide a starting point for common bioconjugation procedures involving this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a drug (payload) to an antibody using this compound as a linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • This compound

  • Carboxylic acid-containing drug payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Azide-Functionalized Antibody:

    • Dissolve the Azide-PEG-NHS ester in DMSO to a stock concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (1-10 mg/mL).

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction with Tris-HCl.

    • Purify the azide-functionalized antibody using SEC.

  • Preparation of DBCO-Functionalized Drug:

    • Dissolve the carboxylic acid-containing drug, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir for 4-6 hours at room temperature to activate the carboxylic acid.

    • Add this compound to the activated drug solution and stir overnight at room temperature.

    • Purify the DBCO-functionalized drug using an appropriate method (e.g., HPLC).

  • SPAAC "Click" Reaction:

    • Dissolve the purified DBCO-functionalized drug in DMSO.

    • Add a 2- to 10-fold molar excess of the DBCO-drug to the azide-functionalized antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress (e.g., by HIC or SDS-PAGE).

  • Purification of the ADC:

    • Purify the final ADC using SEC to remove unreacted drug and other small molecules.

    • Concentrate the ADC and store at 4°C or -80°C.

Protocol 2: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by linking a target protein ligand to an E3 ligase ligand using this compound.

Materials:

  • Azide-functionalized target protein ligand (e.g., a kinase inhibitor)

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of thalidomide)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Amide Coupling of this compound to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle, HATU, and DIPEA in anhydrous DMF.

    • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir for 2-4 hours at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the DBCO-linker-E3 ligase ligand conjugate by flash chromatography.

  • SPAAC "Click" Reaction:

    • Dissolve the DBCO-linker-E3 ligase ligand conjugate and the azide-functionalized target protein ligand in anhydrous DMSO.

    • Stir the reaction mixture for 12-24 hours at room temperature, protected from light.

    • Monitor the reaction progress by LC-MS.

  • Purification of the PROTAC:

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

Troubleshooting and Best Practices for Beginners

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when working with NHS esters, as they will compete with the desired reaction.[13][14] Similarly, avoid azide-containing buffers when working with DBCO reagents.[3][15]

  • Reagent Stability: DBCO-NHS esters are moisture-sensitive.[13] It is recommended to equilibrate the vial to room temperature before opening and to use the reconstituted reagent immediately.[13]

  • Low Conjugation Efficiency: If you observe low or no conjugation, consider the following:

    • Increase Reactant Concentration: The SPAAC reaction is concentration-dependent.

    • Optimize Molar Ratios: A 1.5 to 10-fold molar excess of one of the components can improve efficiency.

    • Increase Incubation Time and Temperature: Longer incubation times or a slightly elevated temperature (e.g., 37°C) can drive the reaction to completion.[13]

  • Non-Specific Labeling: While SPAAC is highly specific, some off-target reactions with cysteine residues have been reported for DBCO reagents.

  • Monitoring the Reaction: The disappearance of the DBCO absorbance at approximately 309-310 nm can be used to monitor the progress of the SPAAC reaction using a UV-Vis spectrophotometer.[3]

By understanding the principles of this compound chemistry and following these guidelines, researchers can confidently apply this powerful tool to a wide range of bioconjugation challenges.

References

An In-depth Technical Guide to the Reactivity of DBCO-PEG3-Amine with Azide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of DBCO-PEG3-amine, a key reagent in the field of bioconjugation. We will delve into the core principles of its reaction with azide functional groups, the role of its components, and provide detailed experimental protocols for its use.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary reactivity of the dibenzocyclooctyne (DBCO) moiety of this compound lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2]

The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring in the DBCO group.[1] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2][3] The reaction is highly specific, as both the strained alkyne and the azide are bioorthogonal, meaning they do not readily participate in side reactions with native biological functional groups.[1][3]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][3]

The Role of the PEG3 Linker and Terminal Amine

The this compound molecule is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[4]

  • Polyethylene Glycol (PEG) Linker: The short polyethylene glycol (PEG3) spacer serves multiple purposes in bioconjugation. Its hydrophilic nature enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers.[1][5] The PEG linker also provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.[5] This can be crucial for maintaining the biological activity of proteins or antibodies after conjugation.

  • Terminal Primary Amine: The primary amine (-NH2) group provides a versatile handle for conjugation to a wide range of molecules, including proteins, peptides, and surfaces.[4] Primary amines are nucleophilic and readily react with various electrophilic functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3] This allows for a two-step conjugation strategy where the DBCO moiety is first introduced onto a molecule of interest via its amine group.

Quantitative Data Presentation

The rate of the SPAAC reaction is a critical parameter for its application in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by the specific structures of the cyclooctyne and the azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[6]
DIBOBenzyl Azide~0.3 - 0.7[6]
BCNBenzyl Azide~0.06 - 0.1[6]
sulfo DBCO-amine3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[7]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[7]
DBCO-Trastuzumab (with PEG5 linker)1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37[7]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific derivatives of the cyclooctyne and azide used.[6] DBCO derivatives generally exhibit high reaction rates, making them a preferred choice for applications where rapid conjugation is essential.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the labeling of a protein with a DBCO moiety by reacting its primary amine groups (e.g., on lysine residues) with a DBCO-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8][9]

  • DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3][10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Tris in water)[9][10]

  • Desalting column or dialysis equipment for purification.[3][11]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or gel filtration.[3]

  • DBCO-PEG-NHS Ester Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[3][10] It is crucial to allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[1][3]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS ester solution to the protein sample.[11] For protein concentrations of 5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[3]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally below 20%) to maintain protein stability.[8][9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][10]

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3][10] Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester and byproducts using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[3][11][12]

  • Characterization (Optional): The degree of labeling (number of DBCO molecules per protein) can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[8][12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of a DBCO-labeled molecule (e.g., the protein from Protocol 1) with an azide-functionalized molecule.

Materials:

  • DBCO-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[8]

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-labeled molecule at a desired concentration in the reaction buffer.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO, or the reaction buffer).

  • SPAAC Reaction:

    • Add the azide-functionalized molecule to the solution of the DBCO-labeled molecule. A 1.5 to 10-fold molar excess of one reactant over the other is often used to drive the reaction to completion.[3][13]

    • Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours at room temperature or overnight at 4°C, depending on the concentrations of the reactants and the specific reactivity of the DBCO and azide pair.[3][5][14] For some applications, incubation at 37°C can be used to increase the reaction rate.[14]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 310 nm using UV-Vis spectroscopy.[8]

  • Purification: Once the reaction is complete, purify the resulting bioconjugate to remove any unreacted starting materials. Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[9][14]

  • Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE, which will show a molecular weight shift upon successful conjugation, and mass spectrometry for precise mass determination.[9][12]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical principles and the general experimental procedures described in this guide.

SPAAC_Mechanism DBCO_Amine This compound Plus + Arrow [3+2] Cycloaddition (Bioorthogonal, Catalyst-Free) DBCO_Amine->Arrow Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Arrow Triazole_Conjugate Stable Triazole Linkage Arrow->Triazole_Conjugate

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow General Experimental Workflow for Bioconjugation Start Start: Protein of Interest Step1 Step 1: Conjugate Protein with DBCO-PEG-NHS Ester Start->Step1 Purification1 Purification 1: Remove excess DBCO reagent Step1->Purification1 DBCO_Protein DBCO-Labeled Protein Purification1->DBCO_Protein Step2 Step 2: SPAAC Reaction with Azide-Molecule DBCO_Protein->Step2 Purification2 Purification 2: Remove excess azide Step2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate Analysis Analysis: SDS-PAGE, Mass Spec, etc. Final_Conjugate->Analysis

Caption: Experimental workflow for creating a bioconjugate using DBCO-PEG-amine.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for an antibody-drug conjugate (ADC) targeting a cell surface receptor, a common application for DBCO-based bioconjugation.

ADC_Signaling_Pathway Simplified ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cellular_Target Cellular Target (e.g., Tubulin, DNA) Payload->Cellular_Target Inhibition Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis

Caption: Signaling pathway of an antibody-drug conjugate (ADC).

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Using DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strain-promoted alkyne-azide cycloaddition (SPAAC), with a specific focus on the use of dibenzocyclooctyne (DBCO) linkers. SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1][2][3] This high degree of specificity and biocompatibility has made SPAAC with DBCO linkers an invaluable tool in drug development, diagnostics, and fundamental biological research.[3][4]

Core Principles of SPAAC with DBCO Linkers

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne.[2][5] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and with high efficiency at physiological temperatures and pH.[2][3] The resulting product is a stable triazole linkage.[1][6]

Key Advantages of DBCO-Mediated SPAAC:

  • Biocompatibility: The reaction is "copper-free," avoiding the cytotoxicity associated with the copper(I) catalyst used in the classical "click chemistry" reaction (CuAAC).[3][7]

  • Bioorthogonality: DBCO and azide groups are abiotic and do not participate in or interfere with native biological processes.[1][7] They react selectively with each other even in the presence of a vast excess of other functional groups found in biological systems.[1]

  • Favorable Kinetics: The reaction between DBCO and azides is exceptionally fast, with reactions often reaching completion in minutes to a few hours at low concentrations.[7]

  • High Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under typical physiological and experimental conditions.[1][8]

The Reaction Mechanism

The SPAAC reaction is a type of 1,3-dipolar cycloaddition. The strained triple bond of the DBCO molecule readily reacts with the 1,3-dipole of the azide, leading to the formation of a stable, five-membered triazole ring. This reaction is highly specific and proceeds without the formation of significant byproducts.

SPAAC_Mechanism cluster_pathway SPAAC Reaction Pathway DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Modified Molecule Azide->Triazole

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO.

Quantitative Data for SPAAC Reactions with DBCO Linkers

The efficiency and rate of SPAAC reactions are critical for experimental design. The following tables summarize key quantitative data for reactions involving DBCO and other common cyclooctynes.

Table 1: Comparative Reaction Kinetics of Strained Alkynes

The second-order rate constant (k) is a key parameter for comparing the reactivity of different cyclooctynes. DBCO derivatives generally exhibit some of the fastest reaction rates.[5]

Linker TypeSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)NotesSource(s)
DBCO/DIBAC ~0.1 - 1.0Commonly used for a wide range of bioconjugation applications.[5][7]
DIBO ~0.3 - 0.7Demonstrates robust reactivity.[5]
BCN ~0.01 - 0.1Slower than DBCO, but smaller and less hydrophobic.[5][7][9]
BARAC > 1.0Exhibits higher kinetics but can be less stable.[7]
TMTH > 1.0Also has higher kinetics but may have stability issues.[7]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[5]

Table 2: General Reaction Parameters for DBCO Bioconjugation

This table provides typical ranges for key reaction parameters when performing bioconjugation with DBCO linkers, such as in the creation of antibody-drug conjugates (ADCs).

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody) 5-30 foldRoom Temperature, 30-60 min[7]
Molar Excess (Azide-molecule to DBCO-Antibody) 1.5-4 fold4°C to 37°C, 2-24 hours[7][10]
Reaction Time (SPAAC) < 5 min to overnightDependent on reactant concentrations[7]
Optimal pH 7.0 - 9.0Aqueous buffer (e.g., PBS)[7]
DBCO Stability (on IgG) ~3-5% loss of reactivity4 weeks at 4°C or -20°C[7]
Table 3: Solubility and Stability of DBCO Linkers

The solubility and stability of DBCO-containing reagents are crucial for their effective use in aqueous buffers.

CompoundSolventSolubilityStabilitySource(s)
DBCO-NHCO-PEG4-acidDMSO, DMF, DCMSolubleStable at RT for short periods; long-term storage at -20°C. Sensitive to acidic conditions (pH < 5).[11]
DBCO-PEG4-NHS esterAqueous BuffersUp to 1.5 mMHydrolyzes in the presence of moisture.[11]
DBCO-PEG4-NHS esterDMSO, DMF, DCMSolubleStore desiccated at -20°C.[11]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mMThe maleimide group is most reactive with sulfhydryls at pH 6.5-7.5.[2]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation using SPAAC with DBCO linkers. The following sections provide a generalized workflow and specific protocols for common applications.

Experimental_Workflow A Step 1: Biomolecule Preparation (e.g., Antibody in amine-free buffer) C Step 3: Conjugation of DBCO to Biomolecule (Incubate at RT or 4°C) A->C B Step 2: DBCO Reagent Preparation (e.g., DBCO-NHS ester in anhydrous DMSO) B->C D Step 4: Quenching (Optional) (e.g., Add Tris buffer to quench unreacted NHS ester) C->D E Step 5: Purification of DBCO-Biomolecule (e.g., Desalting column, SEC, or dialysis) D->E G Step 7: SPAAC Reaction (Mix DBCO-Biomolecule and Azide-Molecule) E->G F Step 6: Preparation of Azide-Molecule (e.g., Dissolve drug-linker in compatible solvent) F->G H Step 8: Final Purification (Remove excess azide-molecule) G->H I Step 9: Characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometry) H->I

References

A Technical Guide to DBCO-PEG3-Amine: A Versatile Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of DBCO-PEG3-amine, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. This document provides a comprehensive overview of its chemical properties, reaction kinetics, and detailed experimental protocols for its use in creating precisely engineered biomolecular conjugates, with a focus on its role in antibody-drug conjugate (ADC) and PROTAC development.

Introduction to this compound

This compound is a powerful molecular tool that features two distinct reactive functionalities: a dibenzocyclooctyne (DBCO) group and a primary amine. These groups are separated by a hydrophilic polyethylene glycol (PEG) spacer, consisting of three repeating ethylene glycol units. This unique architecture makes it an ideal candidate for two-step sequential or one-pot orthogonal conjugations.

The DBCO moiety participates in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst. The primary amine group provides a versatile handle for conjugation to various electrophilic groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, enabling the stable linkage to proteins, peptides, and other biomolecules.

The integrated PEG3 linker enhances the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the accessibility of the reactive groups.

Physicochemical and Reactive Properties

A clear understanding of the physicochemical and reactive properties of this compound is crucial for its effective application. Key data is summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Chemical Formula C27H33N3O5[1]
Molecular Weight 479.57 g/mol [1]
Purity >95%[1]
Physical Form Light yellow oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C, sealed, away from moisture and light[2]
Quantitative Reactive Properties

The efficiency of bioconjugation reactions using this compound is dependent on the reaction kinetics of both the DBCO and amine functionalities.

DBCO (SPAAC) Reaction Kinetics:

The rate of the SPAAC reaction is influenced by factors such as the buffer, pH, and temperature. The following table summarizes representative second-order rate constants for the reaction of a sulfo-DBCO-amine with an azide, which provides a strong indication of the reactivity of the DBCO group in this compound.

Buffer (pH)Temperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Reference
PBS (7.0)250.32 - 0.85[3][4]
HEPES (7.0)250.55 - 1.22[3][4]
DMEM370.59 - 0.97[3]
RPMI370.27 - 0.77[3]

It is noteworthy that the presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%, attributed to reduced steric hindrance and improved accessibility of the DBCO group.[4][5]

Amine (Acylation) Reaction Kinetics:

The primary amine of this compound readily reacts with NHS esters via nucleophilic acyl substitution to form a stable amide bond. This reaction is significantly faster than the competing hydrolysis of the NHS ester under optimal conditions.

Reaction ParameterConditionNoteReference
Optimal pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[]
Reaction Time 30 - 120 minutesAt room temperature or 4°C.[]
Key Consideration NHS ester hydrolysisA major competing reaction, minimized by higher pH and amine concentration.[]

Core Applications

This compound is a versatile tool with broad applications in bioconjugation and drug development.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The amine end can be conjugated to an activated drug molecule, and the DBCO end can then be "clicked" onto an azide-modified antibody.[7]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker connecting an E3 ubiquitin ligase ligand and a target protein ligand in the synthesis of PROTACs.[2]

  • Fluorescent Labeling and Imaging: The amine group can be reacted with an NHS ester of a fluorophore, and the DBCO group can then be used to label azide-modified biomolecules for imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[8]

Experimental Protocols

The following are detailed protocols for common applications of this compound. These are starting points and may require optimization for specific molecules and applications.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

This protocol describes the conjugation of a carboxylated payload to the amine group of this compound, followed by the SPAAC reaction with an azide-modified antibody.

Step A: Activation of Carboxylated Payload and Conjugation to this compound

Materials:

  • Carboxylated payload molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the activated payload solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the DBCO-functionalized payload using reverse-phase HPLC.

Step B: SPAAC Reaction with Azide-Modified Antibody

Materials:

  • DBCO-functionalized payload (from Step A)

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Prepare Reagents:

    • Dissolve the purified DBCO-functionalized payload in DMSO to a stock concentration of 10-20 mM.

    • Ensure the azide-modified antibody solution is at a concentration of 1-10 mg/mL.

  • Click Chemistry Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-functionalized payload solution to the azide-modified antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) or another suitable chromatography method to remove the unreacted payload.

Protocol 2: Labeling of an NHS-activated Molecule and Subsequent Click Reaction

This protocol outlines the reaction of this compound with an NHS-activated molecule (e.g., a fluorescent dye) followed by conjugation to an azide-containing biomolecule.

Step A: Reaction of this compound with an NHS Ester

Materials:

  • This compound

  • NHS-activated molecule (e.g., NHS ester of a fluorescent dye)

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Reagents:

    • Dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of this compound to the NHS-activated molecule.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-labeled molecule using an appropriate method such as dialysis or size-exclusion chromatography to remove excess this compound and quenching reagents.

Step B: SPAAC Reaction with an Azide-Modified Biomolecule

Materials:

  • DBCO-labeled molecule (from Step A)

  • Azide-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Click Chemistry Reaction:

    • Combine the DBCO-labeled molecule with the azide-modified biomolecule. A 1.5- to 10-fold molar excess of the DBCO-labeled molecule is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted DBCO-labeled molecule.

Visualizing the Chemistry and Workflows

Diagrams are provided below to illustrate the chemical structure, reaction mechanism, and a typical experimental workflow.

Caption: Chemical Structure of this compound.

G cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_amine Amine Acylation DBCO DBCO-R1 Triazole Triazole Adduct DBCO->Triazole Copper-Free Click Chemistry Azide N3-R2 Azide->Triazole Amine R1-NH2 Amide Amide Bond Amine->Amide Nucleophilic Acyl Substitution NHS_Ester R2-CO-NHS NHS_Ester->Amide G start Start: Select Biomolecule and Payload step1 Step 1: Activate Payload with NHS/EDC (if carboxylated) start->step1 step4 Step 4: Prepare Azide-Modified Biomolecule start->step4 step2 Step 2: Conjugate Activated Payload to this compound step1->step2 step3 Step 3: Purify DBCO-Payload Conjugate step2->step3 step5 Step 5: Perform SPAAC Reaction step3->step5 step4->step5 step6 Step 6: Purify Final Bioconjugate step5->step6 end End: Characterize Final Conjugate step6->end

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the precise and stable ligation of molecules in complex biological environments. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biochemical processes.[1] At the heart of this technology is the reaction between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage.[1][2]

DBCO-PEG3-amine is a heterobifunctional linker that serves as a valuable tool for introducing a DBCO moiety onto a protein of interest.[3] It contains a primary amine for reaction with electrophilic groups on a protein and a DBCO group for subsequent copper-free click chemistry. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer reduces aggregation, minimizes steric hindrance, and enhances the solubility of the resulting conjugate.[3] These application notes provide detailed protocols for labeling proteins using DBCO chemistry, purifying the conjugates, and characterizing the degree of labeling.

Core Principles

The general strategy for protein modification using DBCO reagents follows a "tag-and-modify" approach.[1] First, a protein is "tagged" by covalently attaching a DBCO group. This is often achieved by reacting a DBCO-NHS ester with primary amines (e.g., lysine residues) on the protein surface.[1][4] Subsequently, the "tagged" protein can be "modified" by reacting it with a molecule of interest that contains an azide group.[1] This two-step process allows for the site-specific attachment of a wide variety of molecules, including fluorescent dyes, drugs, and biotin tags.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of proteins with DBCO reagents.

ParameterRecommended Value/RangeReference
Reaction Conditions
pH7.2 - 8.0 (for NHS ester coupling)[4]
TemperatureRoom temperature or 4°C[1][5]
Incubation Time (Labeling)30 - 60 minutes at room temperature; 2 hours on ice[4][6]
Incubation Time (Click)2 - 12 hours at room temperature; overnight at 4°C[1][7]
Reagent Concentrations
Protein Concentration1 - 5 mg/mL[4]
DBCO-NHS Ester Stock10 mM in anhydrous DMSO or DMF[1][2]
Molar Excess (DBCO-NHS)10 - 40-fold[1]
Molar Excess (Azide)1.5 - 10-fold[7]
Purification & Quality
Protein Recovery> 85% (after desalting)[4][7]
Purity> 95% (by HPLC)[4]

Table 1: Key Parameters for DBCO-Protein Labeling

ParameterFormulaReference
Molar Extinction Coefficient of DBCO (ε_DBCO)~12,000 M⁻¹cm⁻¹ at 309 nm[4]
Correction Factor (CF) for DBCO at 280 nm~0.90 to 1.089[2][4]
Degree of Labeling (DOL)(A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[4]

Table 2: Parameters for Characterization of DBCO-Protein Conjugates

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a DBCO group. This method targets primary amines, such as the ε-amino group of lysine residues.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[1]

  • DBCO-PEG3-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[1][4]

  • Spin desalting columns[1][4]

Procedure:

  • Reagent Preparation:

    • Dissolve the protein to a concentration of 1-5 mg/mL in an amine-free buffer like PBS at a pH of 7.2-8.0.[4]

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG3-NHS ester in anhydrous DMSO or DMF.[1][2]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-PEG3-NHS ester stock solution to the protein solution.[1] The final concentration of DMSO or DMF should be kept below 20% to avoid protein denaturation.[1][2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][6]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[2][4]

  • Purification:

    • Remove excess, unreacted DBCO reagent and quenching buffer using a spin desalting column according to the manufacturer's protocol.[1][4] This step yields the DBCO-conjugated protein.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • To the purified DBCO-labeled protein solution, add a 1.5- to 10-fold molar excess of the azide-containing molecule.[7]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1][7] The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted azide-containing molecule using an appropriate method such as spin desalting, dialysis, or chromatography (e.g., HPLC).[1][4]

Protocol 3: Characterization of DBCO-Protein Conjugate

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.[4]

Procedure:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[4]

  • Calculate the DOL using the following formula:[4] DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    • A₃₀₉ and A₂₈₀: Absorbance values at 309 nm and 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

    • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[4]

    • CF: Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).[2][4]

  • Further characterization can be performed using SDS-PAGE, which may show a slight shift in molecular weight, and mass spectrometry (MALDI-TOF or ESI-MS) for a more accurate determination of the molecular weight and distribution of labeled species.[4]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry Protein Protein Reaction Conjugation Reaction (pH 7.2-8.0, RT) Protein->Reaction DBCO_NHS DBCO-PEG3-NHS Ester DBCO_NHS->Reaction Quench Quenching (Tris Buffer) Reaction->Quench Purify1 Purification (Desalting Column) Quench->Purify1 DBCO_Protein DBCO-labeled Protein Purify1->DBCO_Protein Click_Reaction SPAAC Reaction (RT or 4°C) DBCO_Protein->Click_Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Click_Reaction Purify2 Purification Click_Reaction->Purify2 Final_Conjugate Final Protein Conjugate Purify2->Final_Conjugate

Caption: Workflow for this compound protein labeling and subsequent click reaction.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products Protein Protein (with primary amines) Amine_Coupling Amine Coupling Protein->Amine_Coupling DBCO_Linker This compound Derivative (e.g., NHS Ester) DBCO_Linker->Amine_Coupling Azide_Payload Azide-Payload (e.g., Drug, Dye) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Payload->SPAAC DBCO_Protein DBCO-labeled Protein Amine_Coupling->DBCO_Protein Final_Conjugate Final Bio-conjugate SPAAC->Final_Conjugate DBCO_Protein->SPAAC

Caption: Logical relationship of reactants, processes, and products in the labeling protocol.

References

Step-by-Step Guide to Antibody Conjugation with DBCO-PEG3-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of antibodies using the heterobifunctional linker, DBCO-PEG3-amine. This linker is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol leverages the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that offers high efficiency and specificity without the need for a cytotoxic copper catalyst.[1][2][3]

The DBCO (dibenzocyclooctyne) moiety exhibits high reactivity towards azide groups, forming a stable triazole linkage.[4][5] The amine group on the linker provides a versatile handle for attachment to antibodies or payloads, while the polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2][3]

I. Overview of the Conjugation Strategy

The conjugation process using this compound typically follows a two-stage strategy. First, the primary amine of the linker is utilized to attach it to either the antibody or a payload molecule. Subsequently, the exposed DBCO group is ready to react with a molecule containing an azide group.

There are two primary workflows depending on the desired final conjugate:

  • Antibody Modification First: The antibody's primary amines (e.g., lysine residues) are reacted with a derivative of this compound that has been pre-activated with an NHS ester. This creates a DBCO-functionalized antibody, which can then be reacted with an azide-containing payload.

  • Payload Modification First: The amine group of this compound is reacted with a payload molecule that contains a reactive group such as a carboxylic acid (activated to an NHS ester) or an isothiocyanate. The resulting DBCO-functionalized payload is then reacted with an azide-modified antibody.

This guide will focus on the more common and direct approach of first modifying the antibody with a DBCO-linker and subsequently conjugating an azide-modified payload.

II. Experimental Protocols

A. Pre-Conjugation Considerations

Before beginning the conjugation, it is crucial to prepare the antibody sample appropriately to ensure optimal reaction efficiency.

  • Buffer Exchange: The antibody solution should be free of interfering substances. Additives like sodium azide must be removed as they will react with the DBCO group.[1] Use a suitable method like dialysis or spin desalting columns to exchange the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[1][6]

  • Removal of Carrier Proteins: If the antibody preparation contains carrier proteins like BSA or gelatin, they should be removed to prevent them from being labeled. This can be achieved using methods like Melon™ Gel chromatography or centrifugal filter units with an appropriate molecular weight cutoff (e.g., 100K for BSA removal).[1]

  • Antibody Concentration: Concentrate the purified antibody to a concentration of 1-10 mg/mL.[1][] The concentration should be accurately determined using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.[1]

B. Protocol 1: Antibody Functionalization with DBCO-PEG-NHS Ester

This protocol describes the labeling of an antibody with DBCO groups by targeting its primary amines using a DBCO-PEG-NHS ester. While the user specified this compound, the most direct way to attach a DBCO-PEG linker to an antibody's amines is via an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody of interest in an appropriate buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or desalting spin columns

Procedure:

  • Prepare DBCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMF or DMSO.[1][]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).[9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[1][8]

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted DBCO-PEG-NHS ester and quenching reagent using a desalting column or spin filter pre-equilibrated with PBS (pH 7.4).[1][8]

  • Characterization: Determine the concentration of the purified DBCO-labeled antibody. The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be determined by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).[10]

C. Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol describes the "click" reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials:

  • DBCO-functionalized antibody (from Protocol 1)

  • Azide-functionalized payload (e.g., drug, fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

    • Combine the DBCO-labeled antibody with the azide-functionalized payload in the reaction buffer. A 1.5- to 10-fold molar excess of the azide-payload relative to the DBCO-labeled antibody is recommended to drive the reaction to completion.[8]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[8][9] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[8]

  • Purification: Purify the resulting antibody conjugate to remove any unreacted payload and other small molecules. This can be achieved using size-exclusion chromatography, dialysis, or centrifugal filter units.[1][9]

  • Characterization: Characterize the final antibody conjugate. A critical parameter is the drug-to-antibody ratio (DAR), which can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV/Vis Spectroscopy.[11]

III. Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the antibody conjugation process. These values may require optimization for specific antibodies and payloads.

Table 1: Reaction Parameters for Antibody Functionalization with DBCO-PEG-NHS Ester

ParameterRecommended ValueReference
Molar Ratio (Linker:Antibody)5-20 fold molar excess[8]
Antibody Concentration1-10 mg/mL[1][]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0[9]
Reaction Time30-60 minutes at room temperature or 2 hours on ice[1][8]
Quenching Agent50 mM Tris-HCl, pH 8.0[9]
Purification MethodSize-Exclusion Chromatography, Dialysis[1][9]

Table 2: Reaction Parameters for SPAAC "Click" Reaction

ParameterRecommended ValueReference
Molar Ratio (Azide-Payload:DBCO-Ab)1.5-10 fold molar excess[8]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4[9]
Reaction Time2-12 hours at room temperature or overnight at 4°C[8][9]
Typical Efficiency>95% conjugation[9]
Purification MethodSize-Exclusion Chromatography, Dialysis[1][9]

IV. Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the underlying chemical reactions.

G Experimental Workflow for Antibody Conjugation cluster_prep Antibody Preparation cluster_func Antibody Functionalization cluster_spaac SPAAC Click Reaction cluster_char Characterization Ab Antibody Solution Buffer_Exchange Buffer Exchange (Remove Azide) Ab->Buffer_Exchange Purify_Ab Remove Carrier Proteins Buffer_Exchange->Purify_Ab Concentrate Concentrate Antibody Purify_Ab->Concentrate Reaction1 Conjugation Reaction Concentrate->Reaction1 DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->Reaction1 Quench1 Quench Reaction Reaction1->Quench1 Purify1 Purification (SEC/Dialysis) Quench1->Purify1 Reaction2 SPAAC Reaction Purify1->Reaction2 Azide_Payload Azide-Functionalized Payload Azide_Payload->Reaction2 Purify2 Purification (SEC/Dialysis) Reaction2->Purify2 Characterization DAR Determination (HIC, LC-MS) Purify2->Characterization Final_Product Final Antibody Conjugate Characterization->Final_Product

Caption: Workflow for two-step antibody conjugation via SPAAC.

G Chemical Pathway of Antibody Conjugation cluster_step1 Step 1: Antibody Functionalization with DBCO-PEG-NHS cluster_step2 Step 2: SPAAC Reaction with Azide-Payload Antibody Antibody-NH2 (Lysine Residue) Reaction1 + Antibody->Reaction1 DBCO_Linker DBCO-PEG-NHS DBCO_Linker->Reaction1 DBCO_Antibody Antibody-NH-CO-PEG-DBCO Reaction2 + DBCO_Antibody->Reaction2 NHS NHS Reaction1->DBCO_Antibody Reaction1->NHS byproduct Azide_Payload N3-Payload Azide_Payload->Reaction2 Final_Conjugate Antibody-NH-CO-PEG-Triazole-Payload Reaction2->Final_Conjugate

Caption: Reaction scheme for antibody conjugation.

References

Revolutionizing Targeted Drug Delivery: Applications of DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise and stable conjugation of potent payloads to targeting moieties is paramount. DBCO-PEG3-amine has emerged as a critical heterobifunctional linker, enabling the development of sophisticated drug delivery systems through copper-free click chemistry. This linker, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a primary amine for versatile functionalization, offers a robust and biocompatible platform for creating next-generation antibody-drug conjugates (ADCs) and targeted nanoparticles. The integrated triethylene glycol (PEG3) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the final conjugate.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the field of targeted drug delivery.

Key Applications of this compound

This compound is instrumental in two primary areas of targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[3] this compound facilitates the conjugation of azide-modified payloads to antibodies, offering a stable and efficient method for ADC synthesis. The bioorthogonal nature of the SPAAC reaction ensures that the conjugation process does not interfere with the biological activity of the antibody or the payload.[4]

  • Targeted Nanoparticle Systems: Nanoparticles, such as liposomes and polymeric nanoparticles, serve as versatile carriers for a wide range of therapeutic agents. Surface functionalization of these nanoparticles with targeting ligands is crucial for enhancing their accumulation at the desired site of action. This compound can be used to attach targeting moieties (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface, thereby improving their therapeutic efficacy and reducing off-target effects.[5]

Application Note 1: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)

This application note describes the synthesis of an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers. The ADC is constructed by conjugating the cytotoxic agent monomethyl auristatin E (MMAE) to the anti-HER2 antibody, Trastuzumab, using a this compound linker.

Quantitative Data Summary: ADC Synthesis and Characterization
ParameterValue/RangeMethod of AnalysisReference(s)
Antibody Modification
Antibody Concentration1 - 10 mg/mLUV-Vis Spectroscopy[6]
DBCO-NHS:Antibody Molar Ratio5 - 20-[6]
Reaction Time30 - 60 min-[6]
Degree of Labeling (DOL)2 - 4 DBCO/antibodyUV-Vis Spectroscopy, Mass Spectrometry[7]
Payload Conjugation
Azide-Payload:DBCO-Antibody Molar Ratio1.5 - 5-[7]
Reaction Time4 - 12 hours-[7]
ADC Characterization
Drug-to-Antibody Ratio (DAR)~3-4HIC-HPLC, LC-MS[8][9]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[3]
In Vitro Cytotoxicity (IC50)0.11 ± 0.11 nM (SK-BR-3 cells)Cell Viability Assay (e.g., MTT)[10]
In Vivo Efficacy
Tumor Growth InhibitionSignificant reduction in tumor volumeAnimal Xenograft Model[11][12]
Survival RateProlonged survival in treated groupsKaplan-Meier Analysis[11]

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Preparation cluster_2 Step 3: Click Chemistry Conjugation A Trastuzumab (anti-HER2 mAb) C Reaction: Amine-NHS Ester Coupling (pH 7-9, RT, 30-60 min) A->C B DBCO-PEG3-NHS Ester B->C D Purification (SEC) C->D E DBCO-Trastuzumab D->E J Reaction: SPAAC (pH 7.4, RT, 4-12 h) E->J F MMAE H Reaction: Amine-NHS Ester Coupling F->H G Azide-Linker-NHS Ester G->H I Azide-MMAE H->I I->J K Purification (HIC/SEC) J->K L Trastuzumab-MMAE ADC K->L

Workflow for the synthesis of a Trastuzumab-MMAE ADC.
Detailed Protocol: Trastuzumab-MMAE ADC Synthesis

Materials:

  • Trastuzumab (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Azide-functionalized linker with an NHS ester group

  • Monomethyl auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) columns (e.g., PD-10)

  • Hydrophobic Interaction Chromatography (HIC) columns

Procedure:

Part A: Preparation of DBCO-PEG3-NHS Ester

  • Dissolve this compound and NHS in anhydrous DMF at a molar ratio of 1:1.2.

  • Add DCC to the solution at a molar ratio of 1:1.1 relative to the this compound.

  • Stir the reaction at room temperature for 4-6 hours to form the amine-reactive DBCO-PEG3-NHS ester.

Part B: Antibody Modification with DBCO-PEG3-NHS Ester

  • Prepare Trastuzumab at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution (from Part A) to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purify the DBCO-functionalized antibody by SEC using a column pre-equilibrated with PBS, pH 7.4 to remove excess DBCO reagent.

  • Determine the concentration and degree of labeling (DOL) of the DBCO-Trastuzumab using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and ~309 nm for the DBCO group).[7]

Part C: Preparation of Azide-MMAE

  • Dissolve MMAE and an azide-linker-NHS ester in anhydrous DMSO.

  • Incubate the reaction according to the linker manufacturer's instructions to form Azide-MMAE.

  • Purify the Azide-MMAE product, for example, by HPLC.

Part D: Conjugation of Azide-MMAE to DBCO-Trastuzumab

  • Add a 1.5- to 5-fold molar excess of Azide-MMAE to the purified DBCO-Trastuzumab solution.[7]

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7]

  • Purify the resulting ADC using SEC to remove unreacted payload and HIC to separate different drug-to-antibody ratio (DAR) species.[3][13]

  • Characterize the final Trastuzumab-MMAE ADC for DAR, purity, and aggregation using HIC-HPLC, LC-MS, and SEC.

Signaling Pathway: Mechanism of Action of Trastuzumab-MMAE ADC

ADC_MoA cluster_cell Cancer Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization ADC Trastuzumab-MMAE ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking MMAE MMAE Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Cellular uptake and mechanism of action of Trastuzumab-MMAE ADC.

Upon administration, the Trastuzumab-MMAE ADC binds to the HER2 receptor on the surface of cancer cells.[14][15] This is followed by receptor-mediated endocytosis, where the ADC-receptor complex is internalized into the cell within an endosome.[14][15] The endosome then fuses with a lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic MMAE payload.[15] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[16]

Application Note 2: EGFR-Targeted Doxorubicin-Loaded Nanoparticles

This application note details the preparation of Doxorubicin (DOX)-loaded liposomes functionalized with an anti-EGFR Affibody for targeted delivery to tumors overexpressing the Epidermal Growth Factor Receptor (EGFR). This compound is used to conjugate the azide-modified Affibody to the liposome surface.

Quantitative Data Summary: Targeted Nanoparticle Formulation
ParameterValue/RangeMethod of AnalysisReference(s)
Liposome Characterization
Mean Particle Size~88 nmDynamic Light Scattering (DLS)[17]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[17]
Zeta Potential-28 mVElectrophoretic Light Scattering[2][17][18]
Drug Loading & Release
Doxorubicin Encapsulation Efficiency~78%UV-Vis Spectroscopy[19]
Drug Loading Capacity5-10% (w/w)UV-Vis Spectroscopy[20][21]
In Vitro Drug Release (pH 5.5)~60% in 48hDialysis Method[20][21]
Surface Functionalization
DBCO Groups per LiposomeVariable (controlled by DBCO/NH2 ratio)Fluorescence Assay[22]
Cellular Uptake
Uptake MechanismClathrin-mediated endocytosisConfocal Microscopy, Flow Cytometry[6][8]

Experimental Workflow: Targeted Nanoparticle Synthesis

NP_Synthesis_Workflow cluster_0 Step 1: Liposome Preparation cluster_1 Step 2: DBCO Functionalization cluster_2 Step 3: Drug Loading cluster_3 Step 4: Targeting Ligand Conjugation A Lipids (e.g., PC, Cholesterol) + Amine-PEG-Lipid B Thin Film Hydration A->B C Extrusion B->C D Amine-Functionalized Liposomes C->D F Reaction: Amine-NHS Ester Coupling D->F E DBCO-PEG3-NHS Ester E->F G DBCO-Liposomes F->G I Remote Loading (pH gradient) G->I H Doxorubicin (DOX) H->I J DOX-Loaded DBCO-Liposomes I->J L Reaction: SPAAC J->L K Azide-Affibody (anti-EGFR) K->L M Purification L->M N Targeted DOX-Liposomes M->N

Workflow for the synthesis of targeted doxorubicin-loaded liposomes.
Detailed Protocol: EGFR-Targeted DOX-Liposome Synthesis

Materials:

  • Phospholipids (e.g., Phosphatidylcholine, Cholesterol)

  • Amine-PEG-Lipid conjugate

  • Doxorubicin HCl

  • DBCO-PEG3-NHS Ester

  • Azide-modified anti-EGFR Affibody

  • Buffers (e.g., MES, HEPES, PBS)

  • Dialysis membranes

  • Extruder and polycarbonate membranes

Procedure:

Part A: Preparation of Amine-Functionalized Liposomes

  • Dissolve lipids and amine-PEG-lipid in chloroform.

  • Create a thin lipid film by evaporating the solvent under vacuum.

  • Hydrate the lipid film with an appropriate buffer (e.g., MES) to form multilamellar vesicles.

  • Extrude the vesicle suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of uniform size.

Part B: DBCO Functionalization of Liposomes

  • Add DBCO-PEG3-NHS ester to the amine-functionalized liposome suspension at a desired molar ratio of DBCO to amine groups.

  • Incubate for 1-2 hours at room temperature.

  • Remove unreacted DBCO reagent by dialysis or SEC.

Part C: Doxorubicin Loading

  • Load doxorubicin into the DBCO-liposomes using a remote loading method, such as a pH gradient.[23]

  • Remove unloaded doxorubicin by dialysis or SEC.

  • Quantify the encapsulated doxorubicin using UV-Vis spectrophotometry.

Part D: Conjugation of Azide-Affibody

  • Add the azide-modified anti-EGFR Affibody to the DOX-loaded DBCO-liposomes.

  • Incubate for 4-12 hours at room temperature to allow for the SPAAC reaction.

  • Purify the final targeted liposomes by SEC to remove unconjugated Affibody.

  • Characterize the final product for size, zeta potential, drug loading, and targeting ligand density.

Signaling Pathway: EGFR and Downstream Effects

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades.[24][25][] Key pathways activated include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are central regulators of cell proliferation, survival, and metastasis.[][27][28] The targeted delivery of doxorubicin to EGFR-overexpressing cells enhances the cytotoxic effect on these specific cancer cells while minimizing damage to healthy tissues. Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.

This compound is a powerful and versatile tool for the development of advanced targeted drug delivery systems. Its application in the synthesis of ADCs and functionalized nanoparticles through copper-free click chemistry provides a reliable and efficient means to conjugate targeting moieties and therapeutic payloads. The protocols and data presented herein offer a comprehensive guide for researchers to harness the potential of this compound in creating novel and effective targeted therapies. The continued exploration of such innovative bioconjugation strategies will undoubtedly pave the way for more precise and personalized cancer treatments.

References

Application Notes: Cell Surface Modification Using DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of cell surfaces is a cornerstone of modern biological research and therapeutic development. It enables the attachment of imaging agents for cellular tracking, the addition of targeting ligands for drug delivery, and the modulation of cell-cell interactions. DBCO-PEG3-amine is a key reagent in this field, facilitating the covalent modification of cell surfaces through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry.[1]

This compound is a heterobifunctional linker composed of three key parts:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azide groups without the need for a cytotoxic copper catalyst. This makes it ideal for use in living systems.[1]

  • Polyethylene Glycol (PEG3): A short, hydrophilic PEG spacer that enhances solubility, reduces steric hindrance, and minimizes non-specific binding.

  • Amine (-NH2): A primary amine group that allows for the straightforward conjugation of a wide range of molecules, such as fluorophores, biotin, or therapeutic agents, through standard amine-reactive chemistries.

This two-step approach first involves the metabolic engineering of the cell surface to display azide groups. This is typically achieved by culturing cells with an unnatural sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), which is processed by the cell's metabolic machinery and incorporated into cell surface glycans, presenting azide groups.[2][3] The second step is the reaction of these azide-modified cells with a this compound-conjugated molecule of interest, leading to stable and specific cell surface labeling.[2]

Key Features and Applications

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for live cell and in vivo applications.[1]

  • High Specificity and Efficiency: The DBCO group reacts exclusively with azides, ensuring precise labeling with minimal off-target effects. The reaction is typically rapid and high-yielding.[1]

  • Versatility: The terminal amine group on the PEG linker allows for the attachment of a diverse array of functional molecules, enabling a wide range of applications.

  • Applications:

    • Cell Imaging and Tracking: Covalent attachment of fluorescent dyes for real-time visualization of cells in vitro and in vivo.[4][5]

    • Targeted Drug Delivery: Functionalization of therapeutic payloads to target specific cell populations.

    • Proteomics and Glycomics: Labeling and enrichment of cell surface glycoproteins for identification and analysis.

    • Immunology: Modification of immune cells to enhance their targeting capabilities or to study their interactions.

Data Presentation

The efficiency of cell surface modification is dependent on several factors, including the cell type, the concentration of the metabolic precursor (e.g., Ac4ManNAz), incubation time, and the concentration of the DBCO-conjugated probe.

Table 1: Parameters for Metabolic Azide Labeling of Cell Surfaces

ParameterTypical RangeCell Line Example(s)NotesReference(s)
Ac4ManNAz Concentration10 - 75 µMA549, Jurkat, MCF7, HCT116Higher concentrations (e.g., >50 µM) may impact cell physiology and proliferation. 10 µM is often suggested as optimal for minimizing effects while maintaining labeling.[2][6][7]
Incubation Time with Ac4ManNAz1 - 3 daysA549, MCF7, HCT116Optimal time should be determined empirically for each cell line and desired labeling density.[2][3][6]

Table 2: Parameters for SPAAC Reaction on Azide-Modified Cells

ParameterTypical RangeCell Line Example(s)NotesReference(s)
DBCO-Fluorophore Concentration20 - 50 µMA549The optimal concentration depends on the specific probe and cell density.[2]
Reaction Time30 - 60 minutesA549, MCF7, HCT116The reaction is generally rapid at 37°C.[2][6]
Reaction BufferPBS (pH 7.4) or Serum-Free Culture MediumGeneralAvoid buffers containing primary amines (e.g., Tris) or azides.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azides

This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that will allow for logarithmic growth during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution of 10-50 mM. Store at -20°C.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[3]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[3] The cells are now azide-modified and ready for the SPAAC reaction.

Protocol 2: Conjugation of a Fluorophore to this compound

This protocol describes the preparation of a DBCO-PEG3-fluorophore conjugate using an NHS ester-reactive dye.

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., NHS ester of a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Reagents: Dissolve this compound in the reaction buffer. Separately, dissolve the amine-reactive fluorophore in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved fluorophore to the this compound solution. A slight molar excess of the fluorophore may be used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the DBCO-PEG3-fluorophore conjugate from unreacted components using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the concentration of the final product, for example, by UV-Vis spectrophotometry.

Protocol 3: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of Ac4ManNAz-treated cells with a DBCO-conjugated fluorescent dye.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-PEG3-fluorophore conjugate (from Protocol 2)

  • PBS (pH 7.4) or serum-free cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS, optional)

  • Nuclear counterstain (e.g., DAPI, optional)

Procedure:

  • Prepare Staining Solution: Dilute the DBCO-PEG3-fluorophore conjugate in PBS or serum-free medium to the desired final concentration (e.g., 20-50 µM).

  • Labeling Reaction: Add the staining solution to the azide-labeled cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound DBCO-fluorophore.

  • Imaging/Analysis: The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or analysis by flow cytometry.

  • (Optional) Fixation and Counterstaining: For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. A nuclear counterstain like DAPI can also be used if desired.[2]

Visualizations

experimental_workflow cluster_0 Step 1: Metabolic Azide Labeling cluster_1 Step 2: Preparation of DBCO-Probe cluster_2 Step 3: SPAAC Reaction on Cells start Seed Cells in Culture Vessel add_azide Add Ac4ManNAz to Culture Medium (10-50 µM) start->add_azide incubate_azide Incubate for 1-3 Days (37°C, 5% CO2) add_azide->incubate_azide wash_azide Wash Cells with PBS incubate_azide->wash_azide azide_cells Azide-Modified Cells wash_azide->azide_cells add_dbco Add DBCO-Probe to Azide-Modified Cells (20-50 µM) azide_cells->add_dbco dbco_amine This compound conjugate Conjugation Reaction dbco_amine->conjugate fluorophore Amine-Reactive Fluorophore fluorophore->conjugate purify Purify Conjugate conjugate->purify dbco_probe DBCO-PEG3-Fluorophore purify->dbco_probe dbco_probe->add_dbco incubate_spaac Incubate for 30-60 min (37°C) add_dbco->incubate_spaac wash_spaac Wash Cells with PBS incubate_spaac->wash_spaac labeled_cells Fluorescently Labeled Cells wash_spaac->labeled_cells

Caption: Workflow for cell surface modification.

signaling_pathway cluster_pathway Metabolic Glycoengineering Pathway cluster_reaction Bioorthogonal Reaction Ac4ManNAz Ac4ManNAz (Cell Permeable) Metabolism Cellular Metabolism (Sialic Acid Biosynthesis) Ac4ManNAz->Metabolism SiaNAz Azido-Sialic Acid (SiaNAz) Metabolism->SiaNAz Glycoprotein Cell Surface Glycoprotein SiaNAz->Glycoprotein Azide_Glycoprotein Azide-Modified Glycoprotein Glycoprotein->Azide_Glycoprotein Labeled_Glycoprotein Labeled Glycoprotein Azide_Glycoprotein->Labeled_Glycoprotein DBCO_Probe DBCO-PEG3-Probe DBCO_Probe->Labeled_Glycoprotein SPAAC

Caption: Metabolic labeling and SPAAC reaction.

References

Application Notes and Protocols for DBCO-PEG3-amine in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. DBCO-PEG3-amine is a versatile, PEG-based linker that offers several advantages for PROTAC synthesis. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal amine group for conjugation to an E3 ligase ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which is often a challenge for these large molecules.

This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Mechanism of Action

The general mechanism of action for a PROTAC synthesized with this compound is illustrated below. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound is a modular, two-step process that leverages both standard amide coupling and highly efficient, bioorthogonal click chemistry. This approach allows for the flexible combination of different target protein ligands and E3 ligase ligands.

A common strategy involves:

  • Amide Coupling: The amine group of this compound is coupled with a carboxylic acid on the E3 ligase ligand.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group of the resulting conjugate is then reacted with an azide-functionalized target protein ligand in a copper-free click chemistry reaction.

The following workflow illustrates this synthetic strategy.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling Step 1: Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Amide_Coupling DBCO_Linker This compound DBCO_Linker->Amide_Coupling POI_Ligand Target Protein Ligand (with -N3) SPAAC Step 2: SPAAC Reaction (Copper-free Click Chemistry) POI_Ligand->SPAAC Intermediate DBCO-Linker-E3 Ligand Conjugate Amide_Coupling->Intermediate Intermediate->SPAAC Final_PROTAC Final PROTAC Molecule SPAAC->Final_PROTAC

Caption: Two-step synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols are adapted for the use of this compound and are based on established methods for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a derivative of the known BRD4 inhibitor JQ1 and the CRBN E3 ligase ligand, pomalidomide.

Step 1: Amide Coupling of this compound and Pomalidomide

  • Dissolve pomalidomide (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.

Step 2: SPAAC Reaction with Azide-Functionalized JQ1

  • Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and an azide-functionalized JQ1 derivative (e.g., (+)-JQ1-PEG4-Azide) (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line endogenously expressing the target protein) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

  • Reagents:

    • His-tagged target protein.

    • GST-tagged E3 ligase complex.

    • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).

    • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In a 384-well plate, add the His-tagged target protein, GST-tagged E3 ligase complex, and the PROTAC dilutions.

    • Incubate for 1 hour at room temperature.

    • Add the anti-His-donor and anti-GST-acceptor antibodies.

    • Incubate for another 1-2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Data Presentation

Disclaimer: The following data is illustrative and based on typical results obtained for PROTACs synthesized with similar PEG-based linkers. Actual values will vary depending on the specific target, ligands, and experimental conditions.

Table 1: Synthesis and Purity of a Representative BRD4-Targeting PROTAC

StepReaction TypeStarting MaterialsProductYield (%)Purity (%) (by HPLC)
1Amide CouplingPomalidomide, this compoundDBCO-Linker-Pomalidomide75>95
2SPAACDBCO-Linker-Pomalidomide, JQ1-AzideFinal BRD4 PROTAC60>98

Table 2: Biological Activity of the Representative BRD4-Targeting PROTAC

Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Ternary Complex EC50 (nM)
BRD4CRBN22Rv1<10>9050
BRD2CRBN22Rv12585120
BRD3CRBN22Rv13080150

Conclusion

The this compound linker is a valuable tool for the modular and efficient synthesis of PROTACs. Its properties facilitate the use of copper-free click chemistry for the rapid assembly of PROTAC libraries, while the PEG spacer enhances the drug-like properties of the final compounds. The protocols and illustrative data provided in this application note offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the target ligand, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Developing Antibody-Drug Conjugates (ADCs) with DBCO-PEG3-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, DBCO-PEG3-amine. This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for payload attachment, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The use of this compound enables a robust and biocompatible conjugation strategy, crucial for the development of next-generation targeted therapeutics.

The strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry between the DBCO group and an azide-modified antibody is a highly efficient and bioorthogonal reaction.[1] This approach avoids the need for a potentially cytotoxic copper catalyst, which can compromise the integrity of the antibody.[2] The PEG3 spacer enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile and reducing aggregation.[2][3]

This guide will cover the principles of ADC synthesis using this compound, detailed experimental protocols, and methods for characterization.

Data Presentation: A Comparative Overview

The choice of linker is critical to the efficacy and safety of an ADC. The table below summarizes key performance indicators of ADCs developed using a DBCO-PEG linker compared to a traditional maleimide-based linker. This data is a representative compilation from various studies and serves as a general guide.

ParameterADC with DBCO-PEG LinkerADC with Maleimide-PEG LinkerRationale
Drug-to-Antibody Ratio (DAR) More Homogeneous (e.g., DAR 3.8 - 4.2)More Heterogeneous (e.g., DAR 0 - 8)Site-specific conjugation via click chemistry allows for precise control over the number of conjugated drugs.
Conjugation Efficiency High (>90%)Variable (50-90%)SPAAC is a highly efficient and rapid reaction.
In Vitro Cytotoxicity (IC50) Potentially Lower (more potent)VariableA more homogeneous ADC population can lead to more consistent and potent cell-killing activity.
In Vivo Efficacy Improved tumor growth inhibitionEffective, but can vary with batch heterogeneityImproved pharmacokinetics and consistent DAR can lead to better in vivo performance.
Plasma Stability HighProne to payload deconjugationThe triazole linkage formed during click chemistry is highly stable in plasma.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-stage process:

  • Payload-Linker Conjugation: The cytotoxic payload is first attached to the amine group of the this compound linker.

  • Antibody-Payload Conjugation: The DBCO-functionalized payload is then conjugated to an azide-modified antibody via SPAAC.

Protocol 1: Payload Activation and Conjugation to this compound

This protocol describes the conjugation of a payload containing a carboxylic acid group to the primary amine of the this compound linker using EDC/NHS chemistry.

Materials:

  • Carboxylated payload molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.[4]

  • Conjugation to this compound:

    • Dissolve the this compound linker in the Activation Buffer.

    • Add the activated payload solution to the linker solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine. The reaction with primary amines is most efficient at a pH of 7-8.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Purify the DBCO-payload conjugate using reverse-phase HPLC.

Protocol 2: Antibody Modification and Click Chemistry Conjugation

This section describes the introduction of an azide group onto the antibody and the subsequent SPAAC reaction with the DBCO-functionalized payload.

A. Antibody Modification with an Azide Group

Materials:

  • Antibody (1-10 mg/mL in PBS)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Gently convert the native antibody to an azide-bearing scaffold by a 60-minute incubation with a ten-fold molar excess of Azide-PEG-NHS ester (dissolved in DMSO).[]

  • Purge the unreacted linker by exhaustive dialysis or by using a desalting column equilibrated with PBS (pH 7.4).[]

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified antibody

  • DBCO-payload conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the azide-modified antibody with the purified DBCO-payload conjugate. A 1.5- to 10-fold molar excess of the DBCO-functionalized payload relative to the azide-modified antibody is recommended to drive the reaction to completion.[4]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4][6] The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[4]

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) or another suitable chromatography method to remove the unreacted payload and other small molecules.

Mandatory Visualizations

ADC_Synthesis_Workflow Workflow for ADC Synthesis using this compound cluster_0 Payload-Linker Conjugation cluster_1 Antibody-Payload Conjugation Payload Carboxylated Payload EDC_NHS EDC / NHS Activation Payload->EDC_NHS 1. Activation DBCO_Payload DBCO-Payload Conjugate EDC_NHS->DBCO_Payload DBCO_Linker This compound DBCO_Linker->DBCO_Payload 2. Conjugation ADC Final ADC DBCO_Payload->ADC 4. SPAAC Click Chemistry Purification1 Purification (RP-HPLC) DBCO_Payload->Purification1 Antibody Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Azide_NHS Azide-PEG-NHS Azide_NHS->Azide_Ab 3. Modification Azide_Ab->ADC Purification2 Purification (SEC) ADC->Purification2

Caption: General workflow for ADC synthesis.

ADC_Signaling_Pathway General Mechanism of Action for an Antibody-Drug Conjugate ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Tumor_Cell Tumor Cell Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Lysosomal Degradation Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload DNA_Damage DNA Damage Cytotoxic_Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Cytotoxic_Payload->Microtubule_Disruption Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death 4. Induction of Cell Death Microtubule_Disruption->Cell_Death

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Immobilizing Biomolecules on Surfaces using DBCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amine is a heterobifunctional linker that has become an invaluable tool for the covalent immobilization of biomolecules onto a variety of surfaces. This linker possesses a dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with azide-functionalized molecules via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[1][2] The other end of the linker features a primary amine group, enabling its covalent attachment to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.

The integrated polyethylene glycol (PEG) spacer, consisting of three repeating ethylene glycol units, imparts hydrophilicity to the linker. This is crucial for reducing non-specific protein adsorption on the surface, minimizing steric hindrance, and improving the accessibility of the immobilized biomolecule.[1][2] These properties make this compound an ideal choice for a wide range of applications, including the development of biosensors, microarrays, and cell adhesion assays, as well as applications in targeted drug delivery.

Principle of Immobilization

The immobilization of a biomolecule onto a surface using this compound is a two-step process. First, the surface is functionalized with the this compound linker. This is typically achieved by reacting the primary amine of the linker with an activated surface, such as one coated with NHS esters. In the second step, an azide-modified biomolecule of interest (e.g., a peptide, protein, or oligonucleotide) is introduced. The azide group on the biomolecule then specifically reacts with the DBCO group on the surface via the SPAAC reaction, resulting in the stable, covalent immobilization of the biomolecule. This bioorthogonal reaction is highly selective and proceeds efficiently under mild, aqueous conditions, making it suitable for sensitive biological molecules.[3][4]

Data Presentation

The following tables provide representative quantitative data for the key steps involved in surface functionalization and biomolecule immobilization.

Table 1: Surface Amine Density after Functionalization

Surface TypeFunctionalization MethodAmine Density (pmol/cm²)Characterization Method
Glass SlideAminosilanization (e.g., with APTES)5 - 50Fluorescence Quantification[5]
GoldThiol-based Self-Assembled Monolayer (SAM)2 - 10X-ray Photoelectron Spectroscopy (XPS)

Table 2: Representative XPS Data for Amine-Functionalized Gold Surface

ElementAtomic Concentration (%)
Au 4f45-55
C 1s20-30
N 1s5-10
O 1s10-20
Si 2p<1

Table 3: RGD Peptide Immobilization Density and Cell Adhesion

RGD Surface Density (pmol/cm²)Cell Adhesion (%)
0 (Control)15 ± 5
145 ± 8
585 ± 10
1090 ± 7
2088 ± 9

Note: Cell adhesion is expressed as a percentage of the maximum observed adhesion.[6][7]

Experimental Protocols

Protocol 1: Functionalization of NHS-Ester Activated Glass Slides with this compound

This protocol describes the covalent attachment of this compound to a commercially available NHS-ester activated glass slide.

Materials:

  • NHS-ester activated glass slides

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanolamine or Tris buffer (1 M, pH 8.0) for quenching

  • Nitrogen gas for drying

  • Centrifuge for slide drying (optional)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Surface Reaction:

    • Place the NHS-ester activated glass slide in a slide mailer or a suitable reaction chamber.

    • Add the this compound solution to the slide, ensuring the entire surface is covered.

    • Incubate for 2-4 hours at room temperature with gentle agitation to ensure uniform coating.

  • Washing:

    • Remove the this compound solution.

    • Wash the slide thoroughly with DMF or DMSO to remove any unreacted linker.

    • Wash the slide three times with PBS (pH 7.4).

  • Quenching:

    • To block any unreacted NHS-ester groups, incubate the slide with 1 M ethanolamine or Tris buffer (pH 8.0) for 30 minutes at room temperature.

  • Final Washing and Drying:

    • Wash the slide three times with deionized water.

    • Dry the slide under a stream of nitrogen gas or by centrifugation.

    • The DBCO-functionalized slide is now ready for the immobilization of azide-modified biomolecules.

Protocol 2: Immobilization of Azide-Modified RGD Peptide for Cell Adhesion Assays

This protocol details the immobilization of an azide-modified RGD peptide onto a DBCO-functionalized glass slide for use in cell adhesion studies.

Materials:

  • DBCO-functionalized glass slide (from Protocol 1)

  • Azide-modified RGD peptide (e.g., Azide-PEG3-GRGDS)

  • PBS, pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking

Procedure:

  • Prepare Peptide Solution: Dissolve the azide-modified RGD peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Immobilization Reaction:

    • Place the DBCO-functionalized slide in a hydrated chamber (e.g., a petri dish with a wet paper towel).

    • Pipette the peptide solution onto the surface of the slide.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Washing:

    • Remove the peptide solution.

    • Wash the slide three times with PBS to remove any non-covalently bound peptide.

  • Blocking (Optional but Recommended):

    • To prevent non-specific cell adhesion, incubate the slide with a 1% BSA solution in PBS for 1 hour at room temperature.

  • Final Washing:

    • Wash the slide three times with sterile PBS.

    • The RGD-immobilized surface is now ready for cell seeding.

Protocol 3: Cell Adhesion Assay

This protocol provides a general procedure for assessing cell adhesion on the RGD-functionalized surface.

Materials:

  • RGD-immobilized and control (e.g., BSA-blocked) glass slides

  • Cell line of interest (e.g., fibroblasts)

  • Complete cell culture medium

  • Trypsin-EDTA for cell detachment

  • Cell counting solution (e.g., Trypan Blue)

  • Fluorescent microscope and appropriate stains (e.g., Calcein-AM for live cells)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Cell Seeding:

    • Place the RGD-immobilized and control slides in a sterile multi-well plate.

    • Add 500 µL of the cell suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Washing:

    • Gently wash the slides twice with warm PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Adherent cells can be quantified by various methods, including:

      • Microscopy: Stain the cells with a live-cell stain (e.g., Calcein-AM) and count the number of adherent cells in several random fields of view using a fluorescence microscope.

      • Crystal Violet Assay: Fix the cells, stain with crystal violet, and then solubilize the dye to measure absorbance, which correlates with cell number.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G Workflow for Surface Functionalization and Biomolecule Immobilization cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Biomolecule Immobilization NHS-Ester Surface NHS-Ester Surface DBCO-Functionalized Surface DBCO-Functionalized Surface NHS-Ester Surface->DBCO-Functionalized Surface + this compound (Amine-NHS Ester Reaction) This compound This compound Immobilized Biomolecule Immobilized Biomolecule DBCO-Functionalized Surface->Immobilized Biomolecule + Azide-Biomolecule (SPAAC Click Chemistry) Azide-Biomolecule Azide-Biomolecule

Caption: General workflow for surface immobilization.

G Experimental Workflow for RGD-Mediated Cell Adhesion Assay Start Start Prepare DBCO-Functionalized Surface Prepare DBCO-Functionalized Surface Start->Prepare DBCO-Functionalized Surface Immobilize Azide-RGD Peptide Immobilize Azide-RGD Peptide Prepare DBCO-Functionalized Surface->Immobilize Azide-RGD Peptide Block Non-specific Sites Block Non-specific Sites Immobilize Azide-RGD Peptide->Block Non-specific Sites Seed Cells on Surfaces Seed Cells on Surfaces Block Non-specific Sites->Seed Cells on Surfaces Prepare Cell Suspension Prepare Cell Suspension Prepare Cell Suspension->Seed Cells on Surfaces Incubate Incubate Seed Cells on Surfaces->Incubate Wash to Remove Non-adherent Cells Wash to Remove Non-adherent Cells Incubate->Wash to Remove Non-adherent Cells Quantify Adherent Cells Quantify Adherent Cells Wash to Remove Non-adherent Cells->Quantify Adherent Cells End End Quantify Adherent Cells->End

Caption: RGD-mediated cell adhesion assay workflow.

G Simplified RGD-Integrin Signaling RGD Peptide RGD Peptide Integrin Receptor Integrin Receptor RGD Peptide->Integrin Receptor binds to Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) activates Actin Cytoskeleton Actin Cytoskeleton Focal Adhesion Kinase (FAK)->Actin Cytoskeleton reorganizes Cell Adhesion & Spreading Cell Adhesion & Spreading Actin Cytoskeleton->Cell Adhesion & Spreading

Caption: RGD-Integrin signaling pathway.

References

Illuminating Cellular Dynamics: Application Notes for DBCO-PEG3-Amine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DBCO-PEG3-amine in live cell imaging. The methodologies described herein leverage the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to enable the precise and biocompatible labeling of molecular targets within their native cellular environment.

Introduction to DBCO-Mediated Live Cell Imaging

Live cell imaging is a critical tool for understanding dynamic cellular processes. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized this field.[1][2] The reaction between a dibenzocyclooctyne (DBCO) group and an azide group, known as SPAAC or "copper-free click chemistry," is a cornerstone of bioorthogonal labeling.[1][3] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for in vivo and live-cell applications.[3][4][5]

This compound is a versatile reagent featuring a reactive DBCO moiety for click chemistry and a primary amine for conjugation to various molecules of interest, such as fluorophores, biotin, or small molecule drugs. The polyethylene glycol (PEG3) spacer enhances water solubility and reduces steric hindrance, which is beneficial for biomolecule conjugation and subsequent cellular interactions.[1]

Core Applications in Live Cell Imaging

The unique properties of this compound and other DBCO-linkers make them suitable for a range of live cell imaging applications, including:

  • Cell Surface Protein Labeling: Targeting ligands, such as antibodies, can be functionalized with DBCO reagents and used to visualize and track azide-modified cell surface proteins.[1]

  • Protein Trafficking and Turnover: Pulse-chase experiments can be designed to study the temporal dynamics of proteins by sequentially labeling with different fluorophores.[1]

  • Super-Resolution Microscopy: The small size of the DBCO linker is advantageous for advanced imaging techniques that require high labeling density and precision.[1]

  • Targeted Drug Delivery: DBCO-PEG linkers can be used to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects.

Quantitative Data Summary

The efficiency of the bioorthogonal labeling process is crucial for acquiring high-quality imaging data with a good signal-to-noise ratio.[1][6] The following tables summarize key quantitative parameters for DBCO-based bioconjugation and live cell imaging.

Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry

ParameterValueReference(s)
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹[1]
Optimal pH for NHS Ester Conjugation7-9[1]
Recommended Molar Excess of DBCO-NHS Ester to Antibody10 to 50-fold[1]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells30 minutes to 12 hours[1][7]
Typical DBCO-fluorophore Concentration for Cell Labeling5 - 30 µM[7]

Table 2: Cytotoxicity Data for DBCO Compounds

Cell LineDBCO ConcentrationIncubation TimeAssayResultReference(s)
A549Up to 100 µM48 hoursMTT AssayNo significant increase in cytotoxicity[8][9]
MCF7Up to 100 µg/mL48 hoursCell Viability Assay>90% viability[10]
HCT116Up to 100 µg/mL48 hoursCell Viability Assay>90% viability[10]

Experimental Protocols

The following protocols provide a general framework for labeling live cells using a two-step approach: metabolic incorporation of an azide group into cellular biomolecules, followed by the SPAAC reaction with a DBCO-functionalized probe.

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling using an azide-functionalized sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Azide-functionalized sugar (e.g., Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Prepare Azide Sugar Stock Solution: Prepare a stock solution of the azide sugar (e.g., Ac4ManNAz) in DMSO.

  • Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.[1]

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with a DBCO-functionalized probe.

Protocol 2: Live Cell Imaging with a DBCO-Functionalized Probe

This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized probe (e.g., this compound conjugated to a fluorophore) for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • DBCO-functionalized probe (e.g., DBCO-fluorophore)

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]

  • Prepare Labeling Solution: Dilute the DBCO-functionalized probe in the live cell imaging buffer to the desired final concentration (typically 5-30 µM).[7]

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[7] Incubation times may need to be optimized depending on the specific cell type and probe.

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound probe.[1][7] If high background is observed, an additional incubation in probe-free media for 1-2 hours can be performed.[11]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore. To minimize phototoxicity, use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio.[6]

Protocol 3: Cell Viability Assessment

It is recommended to assess the potential cytotoxicity of the labeling procedure on the specific cell line being used.

Materials:

  • Labeled and unlabeled (control) cells

  • Cell viability assay kit (e.g., MTT, Calcein AM/Ethidium Homodimer-III)

  • Plate reader or fluorescence microscope

Procedure:

  • Prepare Cells: Seed cells in a 96-well plate and perform the metabolic and DBCO labeling as described in Protocols 1 and 2. Include untreated control wells.

  • Perform Viability Assay: Follow the manufacturer's instructions for the chosen cell viability assay kit.

  • Data Analysis: Quantify the cell viability according to the assay manufacturer's protocol. Compare the viability of labeled cells to the unlabeled control cells to determine if the labeling process has any cytotoxic effects.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of this compound in studying cell signaling.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: DBCO Labeling & Imaging seed_cells Seed Live Cells add_azide Add Azide Sugar (e.g., Ac4ManNAz) to Culture Medium seed_cells->add_azide incubate_24_48h Incubate for 24-48 hours add_azide->incubate_24_48h wash_cells_1 Wash Cells to Remove Unused Azide Sugar incubate_24_48h->wash_cells_1 add_dbco Add this compound Conjugate wash_cells_1->add_dbco Azide-Modified Cells incubate_30_60m Incubate for 30-60 minutes add_dbco->incubate_30_60m wash_cells_2 Wash Cells to Remove Unbound Probe incubate_30_60m->wash_cells_2 image_cells Live Cell Imaging wash_cells_2->image_cells

Caption: Experimental workflow for live cell imaging using this compound.

G cluster_cell Live Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Azide-Modified Cell Surface Receptor signaling Downstream Signaling Cascade receptor->signaling Receptor Activation response Cellular Response (e.g., Gene Expression, Proliferation) signaling->response dbco_probe This compound -Fluorophore Conjugate dbco_probe->receptor SPAAC 'Click' Reaction

Caption: Labeling of a cell surface receptor using a DBCO-probe.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling sensitive detection and visualization for applications ranging from immunoassays and microscopy to in vivo imaging.[1][2] This document provides detailed application notes and protocols for the fluorescent labeling of azide-modified peptides utilizing a DBCO-PEG3-amine linker. This method leverages the power of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to achieve highly efficient and specific bioconjugation under mild, biocompatible conditions.[3][4]

The strategy involves a two-step process. First, a fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester is reacted with the primary amine of this compound to form a stable DBCO-fluorophore conjugate. This conjugate is then purified and subsequently reacted with an azide-modified peptide via SPAAC. The dibenzocyclooctyne (DBCO) group reacts specifically with the azide moiety on the peptide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonal reaction proceeds with high efficiency in aqueous buffers and does not interfere with other functional groups present in biological samples.[3][5] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the labeled peptide, reduces potential steric hindrance, and can improve solubility and pharmacokinetic properties.

Key Applications

  • Fluorescence Microscopy: Visualize the localization of peptides in cells and tissues.

  • Flow Cytometry: Quantify peptide-receptor binding and cellular uptake.[6][7]

  • FRET-based Assays: Develop sensitive probes for studying enzyme activity and protein-protein interactions.[1]

  • In Vivo Imaging: Track the biodistribution of peptide-based therapeutics and diagnostics.[8]

  • Immunoassays: Create highly sensitive detection reagents.

Experimental Workflow Overview

The overall workflow for the fluorescent labeling of an azide-modified peptide is depicted below. It involves the initial preparation of a DBCO-fluorophore conjugate, followed by the click chemistry reaction with the azide-peptide, and concluding with the purification and characterization of the final product.

G cluster_0 Step 1: DBCO-Fluorophore Synthesis cluster_1 Step 2: Peptide Labeling (SPAAC) cluster_2 Step 3: Final Product Processing A Fluorophore-NHS Ester C Reaction: Amine-NHS Ester Coupling A->C B This compound B->C D Purification of DBCO-Fluorophore C->D F Reaction: Copper-Free Click Chemistry D->F E Azide-Modified Peptide E->F G Purification of Fluorescently Labeled Peptide F->G H Characterization (MS, HPLC, UV-Vis) G->H

Caption: Overall experimental workflow for peptide labeling.

Experimental Protocols

Protocol 1: Synthesis of DBCO-Fluorophore Conjugate

This protocol details the reaction between an amine-reactive fluorescent dye (NHS ester) and this compound.

Materials:

  • Fluorophore-NHS ester (e.g., FITC, Rhodamine B NHS ester)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines like Tris.[4][10]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[10]

    • Prepare a 10 mM stock solution of the Fluorophore-NHS ester in anhydrous DMSO or DMF.[10]

    • Prepare a 10 mM stock solution of this compound in the same solvent.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the Fluorophore-NHS ester and this compound. A slight molar excess (1.1 to 1.5-fold) of the this compound can be used to ensure complete consumption of the more expensive fluorophore.

    • Add Reaction Buffer to the mixture. The final concentration of the organic solvent (DMSO/DMF) should ideally be below 20%.[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][11]

  • Quenching (Optional):

    • To quench any unreacted Fluorophore-NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.[11]

    • Incubate for 15-30 minutes at room temperature.[10][11]

  • Purification:

    • Purify the DBCO-fluorophore conjugate from unreacted components using reverse-phase HPLC.

    • Collect fractions containing the desired product, confirm by mass spectrometry, and lyophilize.

    • Store the purified, lyophilized DBCO-fluorophore at -20°C or -80°C, protected from light.

Table 1: Typical Reaction Parameters for DBCO-Fluorophore Synthesis

ParameterRecommended ConditionRationale & Expected Outcome
Solvent Anhydrous DMSO or DMFEnsures solubility of reagents. Must be amine-free to prevent side reactions.
Molar Ratio (DBCO-Amine:Fluorophore-NHS) 1.1:1 to 1.5:1A slight excess of the amine ensures complete reaction of the NHS ester.
Reaction pH 8.3 - 8.5Optimal for the reaction between the NHS ester and the unprotonated primary amine.[9]
Reaction Time 1-2 hours at RT or overnight at 4°CSufficient for high conversion. Longer times at lower temperatures can improve efficiency.[9][11]
Temperature Room Temperature or 4°CMild conditions to prevent degradation of reagents.
Protocol 2: Fluorescent Labeling of Azide-Modified Peptides via SPAAC

This protocol describes the copper-free click chemistry reaction between the purified DBCO-fluorophore and an azide-modified peptide.

Materials:

  • Azide-modified peptide

  • Purified DBCO-fluorophore conjugate (from Protocol 1)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable azide-free buffer.[12]

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Purification system (e.g., Reverse-Phase HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Dissolve the purified DBCO-fluorophore in a minimal amount of DMSO or DMF and then dilute into the Reaction Buffer.

  • SPAAC Reaction:

    • Add the DBCO-fluorophore solution to the azide-peptide solution. A 1.5 to 3-fold molar excess of the DBCO-fluorophore is a common starting point to ensure efficient labeling of the peptide.

    • The final concentration of organic solvent should be kept low (e.g., <20%) to maintain peptide stability.[5]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle shaking.[5][12] Reaction progress can be monitored by LC-MS.

  • Purification of Labeled Peptide:

    • Remove unreacted DBCO-fluorophore and byproducts. Reverse-phase HPLC is highly effective for purifying peptides and resolving labeled from unlabeled species.[13]

    • For larger peptides, desalting or size-exclusion columns can be used for rapid buffer exchange and removal of small molecule impurities.

  • Characterization and Storage:

    • Confirm successful conjugation and purity using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the DBCO-fluorophore moiety.

    • The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at a wavelength specific for the peptide (e.g., 280 nm for peptides with Trp or Tyr) and the absorbance maximum of the fluorophore.

    • Store the purified, lyophilized fluorescently labeled peptide at -20°C or -80°C, protected from light.

Table 2: Typical Reaction Parameters for SPAAC Labeling

ParameterRecommended ConditionRationale & Expected Outcome
Solvent PBS, pH 7.4 or other aqueous bufferMimics physiological conditions, ensuring biocompatibility. Must be azide-free.[12]
Molar Excess of DBCO-Fluorophore 1.5x - 3x over peptideA molar excess drives the reaction to completion for high labeling efficiency.
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics and yield.
Reaction Time 2-12 hours at RT or overnight at 4°CSufficient for high conversion. Longer times can improve efficiency, especially for dilute samples.[5][12]
Temperature Room Temperature or 4°CMild conditions preserve the integrity of the peptide.

Signaling Pathway and Mechanism of Action

The core of this labeling technology is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.

G cluster_0 Reactants A DBCO-Fluorophore (Strained Alkyne) C [3+2] Cycloaddition (Copper-Free) A->C B Azide-Peptide B->C D Stable Triazole Linkage C->D Forms E Fluorescently Labeled Peptide D->E Results in

Caption: Mechanism of SPAAC (Copper-Free Click Chemistry).

The DBCO moiety contains a highly strained cyclooctyne ring. This ring strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a copper catalyst.[4] The resulting triazole linkage is extremely stable, ensuring that the fluorescent label remains covalently attached to the peptide throughout subsequent experiments.[3] This high specificity and stability make SPAAC an ideal method for robust and reliable peptide labeling.[3]

References

Troubleshooting & Optimization

how to improve low yield in DBCO-PEG3-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low yield in DBCO-PEG3-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of a this compound conjugation reaction?

This compound is a heterobifunctional linker. It contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) and a primary amine for conjugation.[] The primary amine is typically conjugated to a carboxylic acid on a target molecule (e.g., protein, peptide, or other biomolecule) to form a stable amide bond. This is most commonly achieved using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

Q2: My conjugation yield is low. What are the most common causes?

Low yield in this compound conjugations, particularly when using EDC/NHS chemistry to target a carboxyl group, can often be attributed to one or more of the following factors:

  • Suboptimal pH: The two key steps, carboxyl activation and amine coupling, have different optimal pH ranges.[4]

  • Reagent Instability: EDC and NHS esters are moisture-sensitive and can rapidly hydrolyze and become inactive.[5]

  • Incorrect Stoichiometry: The molar ratios of this compound to the target molecule, as well as the EDC and NHS to the carboxyl groups, are critical for high efficiency.[6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the activated carboxylic acid.[6]

  • Steric Hindrance: The accessibility of the carboxylic acid on the target molecule can impact conjugation efficiency. The PEG3 spacer on the DBCO-linker helps to mitigate this, but it can still be a factor.

  • Improper Storage and Handling of DBCO Reagent: The DBCO group itself can lose reactivity over time if not stored correctly, typically at -20°C and protected from light and moisture.[7][8]

Q3: How does pH affect the conjugation reaction, and what are the optimal ranges?

The EDC/NHS conjugation is a two-step process with distinct pH requirements for optimal efficiency:

  • Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[9][10] This protonates the carboxyl group, making it more reactive with EDC. MES buffer is commonly recommended for this step.[11]

  • Coupling Step: The reaction of the resulting NHS ester with the primary amine of this compound is favored at a pH of 7.2-8.5 .[10][11] At this pH, the primary amine is deprotonated and thus more nucleophilic. Phosphate-buffered saline (PBS) or borate buffer are suitable for this step.[10]

For optimal results, a two-buffer system is often employed, where the activation is performed at a lower pH, followed by an upward adjustment of the pH before or during the addition of the amine-containing molecule.[4]

Q4: What are the recommended molar ratios for the reactants?

The optimal molar ratios can vary depending on the specific molecules being conjugated and should be empirically determined. However, the following ranges provide a good starting point:

ReactantsMolar Ratio (Reagent:Target)Notes
EDC : Carboxylic Acid 2:1 to 10:1A molar excess of EDC is required to drive the activation.[9]
NHS : EDC 1.25:1 to 2.5:1NHS stabilizes the activated intermediate, converting it to a more stable amine-reactive NHS ester.[9]
This compound : Carboxylic Acid 1.5:1 to 10:1An excess of the amine linker can help to maximize the conjugation of the target molecule.[2]

Q5: How can I prevent reagent degradation?

To ensure the activity of your reagents:

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Always allow the vials to equilibrate to room temperature before opening to prevent condensation.[4] Prepare stock solutions fresh immediately before use and discard any unused solution.[5]

  • This compound: Store the reagent as a solid at -20°C, protected from light and moisture.[7] If you prepare a stock solution in an anhydrous solvent like DMSO or DMF, it may be stable for a few days at -20°C, but for best results, prepare it fresh.[8] Avoid repeated freeze-thaw cycles of stock solutions.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Reagent Inactivity: EDC and/or NHS has hydrolyzed.Allow reagent vials to warm to room temperature before opening. Prepare EDC and NHS solutions fresh for each experiment.[5]
Suboptimal pH: Incorrect pH for activation or coupling steps.Use a two-buffer system: activate with EDC/NHS in MES buffer at pH 4.5-6.0, then add the this compound and adjust the pH to 7.2-8.5 for the coupling reaction.[4]
Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Perform a buffer exchange of your target molecule into an amine-free buffer like MES or PBS before the reaction.[6]
Insufficient Molar Ratios: Suboptimal amounts of EDC, NHS, or this compound.Titrate the molar ratios of EDC, NHS, and this compound to find the optimal conditions for your specific molecules. Start with the recommended ranges in the table above.[6]
DBCO Moiety Degradation: Improper storage of the this compound reagent.Store this compound at -20°C, protected from light and moisture.[7] Avoid buffers containing azides.[12]
Precipitation/Aggregation during Reaction High Reagent Concentration: The hydrophobicity of the DBCO group can sometimes lead to aggregation at high concentrations.Try reducing the molar excess of the this compound. Ensure the final concentration of any organic solvent (like DMSO or DMF) used to dissolve the linker is low (typically <10%).
Suboptimal Buffer Conditions: The buffer may not be suitable for the solubility of your target molecule once conjugated.Screen different buffers to find one that maintains the solubility of your conjugate. Consider additives like glycerol or non-ionic detergents if compatible with your downstream application.
Difficulty in Purifying the Conjugate Co-elution of Reactants and Product: Unreacted this compound and the conjugated product may have similar properties.Use a purification method with sufficient resolution, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to separate the conjugate from excess reagents.[2][13]
Inefficient Quenching: Unreacted NHS esters can cause side reactions during purification.Quench the reaction by adding an amine-containing solution like Tris or glycine to a final concentration of 20-50 mM before purification.[2]

Experimental Protocols

Protocol: Two-Step, One-Pot Conjugation of this compound to a Carboxylated Protein

This protocol provides a general guideline for conjugating this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus).

Materials:

  • Carboxylated Protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare your protein in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid (pH 6.0):

    • To your protein solution, add the freshly prepared EDC solution to achieve a 5-fold molar excess relative to the protein.

    • Immediately add the Sulfo-NHS solution to achieve a 2-fold molar excess relative to the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction (pH 7.4):

    • Add the this compound stock solution to the activated protein mixture. A 10-fold molar excess of this compound relative to the protein is a good starting point.

    • Adjust the pH of the reaction mixture to ~7.4 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification:

    • Remove excess this compound and other small molecule byproducts using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).[2]

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and UV-Vis spectroscopy (to quantify DBCO incorporation via its absorbance around 309 nm).[13]

Visualizations

G cluster_0 start Start: Low Conjugation Yield reagent_check Check Reagent Integrity (EDC, NHS, DBCO-amine) start->reagent_check Initial Check reagent_check->start Use Fresh Reagents ph_check Verify Reaction pH (Activation & Coupling) reagent_check->ph_check Reagents OK ph_check->start Adjust pH ratio_check Optimize Molar Ratios (EDC:NHS:Amine:Carboxyl) ph_check->ratio_check pH is Correct ratio_check->start Titrate Ratios buffer_check Check for Competing Amines (e.g., Tris, Glycine) ratio_check->buffer_check Ratios Optimized buffer_check->start Buffer Exchange purification_check Review Purification Method buffer_check->purification_check Buffer is Amine-Free purification_check->start Optimize Separation success Yield Improved purification_check->success Purification is Effective

Caption: Troubleshooting workflow for low yield in this compound conjugation.

G cluster_workflow Experimental Workflow prep 1. Prepare Reactants - Protein in Activation Buffer (pH 6.0) - Fresh EDC/Sulfo-NHS Stocks - this compound Stock in DMSO activate 2. Activate Carboxyl Groups - Add EDC & Sulfo-NHS to Protein - Incubate 15-30 min at RT prep->activate conjugate 3. Conjugate this compound - Add this compound - Adjust pH to 7.4 - Incubate 2h at RT or overnight at 4°C activate->conjugate quench 4. Quench Reaction - Add Tris or Glycine - Incubate 15-30 min at RT conjugate->quench purify 5. Purify Conjugate - Size-Exclusion Chromatography - Buffer exchange into storage buffer quench->purify analyze 6. Analyze Product - SDS-PAGE - UV-Vis Spectroscopy purify->analyze G cluster_reaction EDC/NHS Amide Bond Formation R_COOH Molecule-COOH O_acylisourea O-acylisourea (unstable intermediate) R_COOH:e->O_acylisourea:w + EDC EDC EDC:s->O_acylisourea:n pH 4.5-6.0 NHS_ester NHS-ester (amine-reactive) O_acylisourea:e->NHS_ester:w + NHS NHS / Sulfo-NHS NHS:s->NHS_ester:n Amide_Bond Molecule-CO-NH-PEG3-DBCO (Stable Conjugate) NHS_ester:e->Amide_Bond:w + DBCO_Amine H₂N-PEG3-DBCO DBCO_Amine:n->Amide_Bond:s pH 7.2-8.5

References

troubleshooting DBCO-PEG3-amine solubility issues in PBS buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound directly in PBS. Is this expected?

A1: Yes, this is a common observation. While the PEG3 linker is included to enhance aqueous solubility, the dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1] This hydrophobicity can make direct dissolution of this compound in aqueous buffers like PBS challenging, often resulting in a cloudy suspension or visible particulates. The recommended procedure is to first dissolve the compound in a water-miscible organic solvent.[2][3]

Q2: What is the recommended solvent for initial dissolution of this compound?

A2: The most commonly recommended solvents for initial dissolution are anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] These solvents can effectively solubilize the DBCO moiety, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous reaction buffer.

Q3: What is the estimated solubility of DBCO-PEG-amine compounds in aqueous buffers?

CompoundEstimated Aqueous SolubilityReference
DBCO-PEG4-NHS Esterup to 5.5 mM[2]
DBCO-PEG4-Maleimideup to 6.6 mM[2][3]
DBCO-PEG-Amine (higher MW)Soluble in water[5]

Q4: My solution becomes cloudy after adding the this compound stock solution to my PBS buffer. What should I do?

A4: Cloudiness or precipitation upon addition to PBS can be due to several factors, including the final concentration of the organic solvent, the concentration of the this compound, and potential aggregation. Here are some troubleshooting steps:

  • Reduce the percentage of organic solvent: Aim to keep the final concentration of DMSO or DMF in your reaction mixture below 10-15% (v/v), as higher concentrations can cause precipitation of proteins or other biomolecules.[3]

  • Lower the final concentration of this compound: If the final concentration of the reagent is too high, it may exceed its solubility limit in the aqueous buffer. Try reducing the concentration.

  • Gentle mixing and warming: After adding the stock solution, mix the solution gently. In some cases, mild warming (e.g., to 37°C) can aid in dissolution, but be cautious if working with temperature-sensitive biomolecules.

  • Use buffer additives: Certain additives can help to increase the solubility of the reagent and prevent aggregation.

Q5: Can this compound cause aggregation of my protein during conjugation?

A5: Yes, this is a known issue. The hydrophobic nature of the DBCO group can promote protein aggregation, especially when multiple DBCO molecules are conjugated to a single protein molecule.[1] This aggregation can lead to loss of protein activity and difficulties in purification.

Troubleshooting Guides

Guide 1: Improving this compound Solubility in PBS

This guide provides a step-by-step protocol for dissolving this compound and troubleshooting common solubility issues.

Experimental Protocol: Recommended Dissolution Method

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex or gently pipet to ensure the compound is fully dissolved. The solution should be clear.

  • Dilution into PBS:

    • While gently vortexing or stirring your PBS buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent remains low (ideally ≤10% v/v).

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Solubility Issue in PBS check_dissolution Initial Dissolution in DMSO/DMF? start->check_dissolution direct_dissolution Issue: Direct dissolution in PBS attempted check_dissolution->direct_dissolution No check_concentration Is the final concentration of this compound too high? check_dissolution->check_concentration Yes recommend_organic Recommendation: Dissolve in DMSO/DMF first direct_dissolution->recommend_organic success Success: Clear Solution recommend_organic->success high_concentration Issue: Concentration exceeds solubility limit check_concentration->high_concentration Yes check_solvent_percent Is the final % of organic solvent >15%? check_concentration->check_solvent_percent No reduce_concentration Action: Lower the final reagent concentration high_concentration->reduce_concentration reduce_concentration->success high_solvent Issue: High organic solvent can cause precipitation check_solvent_percent->high_solvent Yes additives Consider Buffer Additives: - L-Arginine (50-500 mM) - Glycerol (5-20%) - Non-ionic detergents (e.g., Tween-20) check_solvent_percent->additives No reduce_solvent Action: Decrease the volume of stock solution added high_solvent->reduce_solvent reduce_solvent->success additives->success

Workflow for troubleshooting this compound solubility.

Guide 2: Preventing Protein Aggregation During Conjugation

This guide addresses the common issue of protein aggregation when using DBCO reagents and provides strategies for mitigation.

Factors Contributing to Protein Aggregation

G aggregation Protein Aggregation hydrophobicity Increased Surface Hydrophobicity hydrophobicity->aggregation charge Alteration of Net Charge charge->aggregation concentration High Local Reagent Concentration concentration->aggregation protein_conc High Protein Concentration protein_conc->aggregation dbco Hydrophobic DBCO Moiety dbco->hydrophobicity overlabeling Over-labeling of Protein overlabeling->hydrophobicity overlabeling->charge

Factors leading to protein aggregation during DBCO conjugation.

Experimental Protocol: Minimizing Aggregation During Protein Conjugation

  • Optimize Reagent-to-Protein Ratio:

    • Perform a titration experiment to determine the optimal molar excess of this compound. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it. Higher ratios can lead to over-labeling and aggregation.

  • Control Protein Concentration:

    • Work with a protein concentration in the range of 1-5 mg/mL. While higher concentrations can increase reaction efficiency, they also increase the risk of aggregation.

  • Buffer Optimization:

    • Ensure the pH of your buffer is optimal for your protein's stability.

    • Consider including additives in your buffer to enhance protein solubility and stability.

Table of Recommended Buffer Additives to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of ActionReferences
Salts (e.g., NaCl, KCl)50-200 mMModulate electrostatic interactions.
Stabilizing Osmolytes (e.g., Glycerol, Sucrose)5-20% (v/v)Promote the native, folded state of the protein.
Amino Acids (e.g., L-Arginine, L-Glutamate)50-500 mMIncrease protein solubility by interacting with charged and hydrophobic regions.[1]
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80)0.01-0.1% (w/v)Solubilize protein aggregates without causing denaturation.[1]
  • Purification:

    • Immediately after the conjugation reaction is complete, purify the conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess reagent and any aggregates that may have formed.

References

potential side reactions of DBCO-PEG3-amine with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this heterobifunctional linker. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to help you mitigate potential side reactions and optimize your conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker used in bioconjugation. The DBCO (Dibenzocyclooctyne) group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The primary amine (-NH2) group allows for conjugation to molecules with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), aldehydes, or ketones.[3] The PEG3 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[1]

Q2: What are the main potential side reactions of the DBCO group?

The primary side reaction of the DBCO group is its reaction with free sulfhydryl groups (thiols), such as those found in cysteine residues of proteins.[4] This "thiol-yne" reaction is significantly slower than the reaction with azides but can lead to non-specific labeling.[4][5] The DBCO group can also degrade under strongly acidic conditions (pH < 5) or through oxidation.[6][7]

Q3: What are the potential side reactions involving the primary amine group?

The primary amine of this compound can undergo several side reactions depending on the experimental conditions. When reacting with activated esters, if other nucleophiles like hydroxyl groups are present, O-acylation can occur as a side reaction, forming a less stable ester linkage.[8] In reactions involving carbodiimides (like EDC) to couple the amine to a carboxylic acid, if not performed in a two-step manner with an NHS ester intermediate, the amine can react with the O-acylisourea intermediate to form a stable N-acylurea byproduct.[9] The amine can also react with aldehydes and ketones to form an imine (Schiff base), which may be reversible.[10][11][12]

Q4: How stable is the PEG linker in this compound?

The polyethylene glycol (PEG) linker itself is generally stable under a wide range of conditions typically used in bioconjugation.[13][] However, the amide bond linking the PEG spacer to the DBCO moiety can be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and suggests potential causes related to side reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Desired Conjugate Degradation of DBCO Moiety: The DBCO group may have degraded due to improper storage or harsh reaction conditions (e.g., low pH, presence of oxidizing agents).[6][15]Ensure the reagent is stored at -20°C, protected from light and moisture. Prepare aqueous solutions fresh for each experiment.[6] Avoid buffers with a pH below 6.
Hydrolysis of Activated Ester: If conjugating the amine to an NHS ester, the ester may have hydrolyzed before reacting with the amine, especially at high pH.[9]Perform the conjugation promptly after activating the carboxylic acid. Maintain a pH between 7.2 and 8.0 for the amine reaction.
Competition from Other Nucleophiles: In complex mixtures, other primary amines (e.g., from Tris buffer) or thiols can compete for the reaction with your target molecule or the DBCO group.[16]Use amine-free buffers such as PBS or HEPES. If working with thiol-containing proteins, consider using a thiol-blocking agent on the protein if the intended reaction is with another functional group.
Unexpected Product(s) Observed by Mass Spectrometry Thiol-yne Side Reaction: An unexpected mass corresponding to the addition of a thiol-containing molecule to the DBCO group.[4]If possible, perform the reaction at a lower temperature (4°C) to further favor the faster azide-alkyne cycloaddition. Use a molar excess of the azide-containing molecule. Confirm the side product using the protocol for detecting DBCO side products.
N-acylurea Formation: When using EDC to couple a carboxylic acid to the amine, a mass corresponding to the addition of the carboxylic acid and EDC to the amine may be observed.[9]Use a two-step activation procedure where the carboxylic acid is first activated with EDC/NHS, and then the excess EDC is quenched or removed before adding the this compound.
Reaction with Aldehydes/Ketones: If your molecule contains an aldehyde or ketone, an imine may have formed with the primary amine.[10][11]This reaction is often reversible. If this is an undesired reaction, purification methods like dialysis or size-exclusion chromatography may remove the reversibly bound molecule. For a stable linkage, a reduction step (e.g., with sodium cyanoborohydride) would be necessary, so omitting this will prevent a stable adduct from forming.
Protein Aggregation or Precipitation High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO. High final concentrations of organic solvents can denature proteins.Keep the final concentration of the organic solvent low (typically under 20%) in the reaction mixture.[16]
Change in Protein pI: Conjugation can alter the isoelectric point (pI) of a protein, potentially leading to aggregation if the reaction buffer pH is close to the new pI.Perform the conjugation in a buffer with a pH that is at least one unit away from the predicted pI of the conjugate.

Quantitative Data Summary

Table 1: Comparative Reaction Rates of Cyclooctynes

This table provides a comparison of second-order rate constants for the reaction of different cyclooctynes with azides and thiols, highlighting the kinetic preference for the desired azide reaction.

Cyclooctyne Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
DBCOBenzyl Azide0.24 - 0.31[17]
BCNBenzyl Azide0.07[17]
BCNThiol~10⁻⁴[5]
DBCOPhenyl Azide0.033[17]
BCNPhenyl Azide0.2[17]

Note: The reaction rate of DBCO with thiols is generally considered to be several orders of magnitude lower than with azides.[5]

Table 2: Stability of DBCO Moiety in Aqueous Solutions

This table summarizes the stability of a DBCO-containing molecule under various conditions, which can be used as a guideline for this compound.

pH Temperature (°C) Time (hours) Remaining DBCO (%) Notes Reference
5.0252485 - 90%Potential for slow acid-mediated degradation.[6]
7.4 (PBS)448>95%Optimal for short-term storage of working solutions.[6]
7.4 (PBS)252490 - 95%Good stability for typical reaction times at room temperature.[6]
7.4 (PBS)372480 - 85%Increased temperature accelerates degradation.[6]
8.5252490 - 95%Generally stable.[6]

Experimental Protocols

Protocol 1: Assessing DBCO Stability by RP-HPLC

This protocol allows for the quantification of the stability of this compound in a specific buffer over time.

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer to a final concentration of 100 µM.

  • Timepoint Zero (T=0): Immediately inject an aliquot (e.g., 20 µL) of the working solution onto the RP-HPLC to get a baseline measurement.

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature.

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), inject another aliquot onto the HPLC.

  • HPLC Analysis: Use a suitable gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to elute the compound.

  • Data Analysis: Determine the peak area of the this compound at each time point. Calculate the percentage of remaining this compound relative to the T=0 time point.

Protocol 2: Competition Assay to Detect Thiol-yne Side Reaction

This protocol assesses the preferential reactivity of this compound with an azide versus a thiol-containing molecule.

Objective: To quantify the formation of the desired azide conjugate versus the thiol side-product.

Materials:

  • This compound

  • An azide-containing molecule (e.g., Azido-PEG4-Maleimide)

  • A thiol-containing molecule (e.g., N-acetylcysteine)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching reagent (e.g., excess β-mercaptoethanol)

  • Analysis tools: LC-MS (Liquid Chromatography-Mass Spectrometry)

Procedure:

  • Reaction Setup: In the reaction buffer, prepare a solution containing equimolar concentrations of the azide-containing molecule and the thiol-containing molecule.

  • Initiate Reaction: Add this compound to the mixture (e.g., at a 1:1:1 molar ratio of DBCO:azide:thiol).

  • Time-course Analysis: Take aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Quench Reaction: Immediately quench the reaction in each aliquot by adding an excess of a quenching reagent.

  • LC-MS Analysis: Analyze the composition of each quenched aliquot by LC-MS to identify and quantify the formation of the azide-DBCO conjugate and the thiol-DBCO side product based on their respective molecular weights.

  • Data Analysis: Compare the peak areas of the two products at each time point to determine the relative reaction rates.

Mandatory Visualizations

DBCO_Reactivity_Pathway DBCO This compound Triazole Stable Triazole Linkage (Desired Product) DBCO->Triazole SPAAC (Fast) High Efficiency Thioether Thioether Linkage (Side Product) DBCO->Thioether Thiol-yne Addition (Slow) Low Efficiency Azide Azide-containing Molecule Azide->Triazole Thiol Thiol-containing Molecule (e.g., Cysteine) Thiol->Thioether

Caption: Primary and side reaction pathways of the DBCO moiety.

Amine_Reactivity_Pathway Amine This compound Amide Stable Amide Bond (Desired Product) Amine->Amide Acylation Imine Imine (Schiff Base) (Potential Side Product) Amine->Imine Condensation ActivatedEster Activated Ester (e.g., NHS Ester) ActivatedEster->Amide AldehydeKetone Aldehyde / Ketone AldehydeKetone->Imine

Caption: Common reaction pathways for the primary amine group.

Troubleshooting_Workflow Start Low Conjugation Yield CheckDBCO Check DBCO Stability (Fresh Reagent? pH?) Start->CheckDBCO CheckAmine Check Amine Reactivity (Buffer Amine-Free?) Start->CheckAmine CheckEster Check Activated Ester (Hydrolyzed?) Start->CheckEster Degraded DBCO Degraded CheckDBCO->Degraded Yes BufferIssue Buffer Interference CheckAmine->BufferIssue Yes EsterHydrolyzed Ester Hydrolyzed CheckEster->EsterHydrolyzed Yes Solution Use Fresh Reagent Adjust pH > 6 Degraded->Solution BufferIssue->Solution Use Amine-Free Buffer EsterHydrolyzed->Solution Prepare Freshly

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of DBCO-PEG3-Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of DBCO-PEG3-amine labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying proteins labeled with this compound?

The primary challenge in purifying this compound labeled proteins is the heterogeneity of the reaction mixture.[1][] This mixture can contain:

  • Desired Product: The correctly labeled protein.

  • Unreacted Protein: Protein that did not get labeled with the this compound reagent.

  • Excess Reagent: Unreacted this compound.

  • Multi-labeled Species: Proteins with more than one this compound molecule attached.

  • Aggregates: Protein aggregates that may form during the labeling reaction.[3]

Separating the desired labeled protein from these other components is crucial for downstream applications and requires robust purification strategies.

Q2: What are the most common methods for purifying this compound labeled proteins?

The most common purification methods leverage differences in size, charge, and hydrophobicity between the labeled protein and contaminants. These include:

  • Size-Exclusion Chromatography (SEC): Highly effective for removing unreacted, small-molecule DBCO reagents from the much larger protein conjugate.[][4][5]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on differences in their net charge. The attachment of the PEG linker can alter the surface charge of the protein, allowing for separation of labeled and unlabeled species.[1][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be exploited for purification.[1]

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this method can be used to capture the protein (both labeled and unlabeled) while washing away the excess DBCO reagent.

  • Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities like excess this compound.[][6]

Q3: How do I remove the excess, unreacted this compound after the labeling reaction?

Removing excess this compound is a critical first step in the purification process. The most common and effective methods are:

  • Desalting Spin Columns: These are fast and efficient for removing small molecules from protein samples. They typically offer high protein recovery (>85%).[4][7]

  • Dialysis/Buffer Exchange: This involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer to allow the small DBCO reagent to diffuse out.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on size, with the larger protein conjugate eluting before the smaller, unreacted DBCO reagent.[5][6]

Troubleshooting Guide

Low Labeling Efficiency

Problem: After purification, the degree of labeling (DOL) is very low or undetectable.

Potential Cause Suggested Solution
Insufficient Molar Excess of DBCO Reagent Empirically optimize the molar ratio of this compound to your protein. A 5- to 20-fold molar excess is a common starting point.[6] For dilute protein solutions, a higher molar excess may be needed.
Hydrolyzed DBCO Reagent DBCO-NHS esters are moisture-sensitive.[3] Ensure the reagent is stored properly in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO immediately before use.[3]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester of the DBCO reagent.[6] Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[4]
Suboptimal Reaction Conditions Optimize incubation time and temperature. Reactions are typically run for 30-60 minutes at room temperature or for longer periods (e.g., 2-4 hours) at 4°C.[4][6]
Protein Aggregation or Precipitation

Problem: The protein sample becomes cloudy or forms a visible precipitate during or after the labeling reaction.

Potential Cause Suggested Solution
High Protein Concentration While higher concentrations can improve reaction kinetics, they can also increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration to 1-5 mg/mL.[3]
Inappropriate Buffer Conditions The buffer composition can significantly impact protein stability. Screen a variety of buffer conditions, including different pH values and the addition of stabilizing agents (e.g., arginine, glycerol), to find the optimal conditions for your specific protein.[3]
Hydrophobicity of the DBCO Moiety The DBCO group is hydrophobic and its addition can lead to aggregation. Using a DBCO reagent with a hydrophilic PEG linker (like this compound) helps to mitigate this effect.[3]
Over-labeling Excessive labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the DBCO reagent in the labeling reaction.
Slow Removal of Excess Reagent Purify the conjugated protein immediately after the reaction to remove the excess hydrophobic DBCO reagent and any aggregates that may have formed.[3]
Low Recovery of Labeled Protein

Problem: The final yield of the purified, labeled protein is significantly lower than expected.

Potential Cause Suggested Solution
Non-specific Binding to Purification Resin Ensure the chromatography column is thoroughly equilibrated with the appropriate buffer. For SEC, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions. For IEX, optimize the salt concentration and pH of the buffers.
Protein Precipitation on the Column Verify the solubility of your labeled protein in the chosen purification buffers. Adjusting the pH or ionic strength may be necessary to prevent precipitation during the purification process.
Harsh Elution Conditions If using IEX or HIC, the elution conditions might be too harsh, leading to protein denaturation and loss. Try using a shallower elution gradient to improve recovery.
Inappropriate Spin Column/Filter Choice When using spin columns for desalting or ultrafiltration, ensure the molecular weight cutoff (MWCO) is appropriate for your protein to prevent its loss. Use low protein-binding membranes to minimize sample loss.

Quantitative Data Summary

The following table summarizes the expected performance of common purification techniques for this compound labeled proteins. The exact values can vary depending on the specific protein and experimental conditions.

Purification Method Typical Protein Recovery Purity Achieved Key Advantages Key Disadvantages
Desalting Spin Columns > 85%[7]Removes small moleculesFast and easy to useDoes not separate labeled from unlabeled protein
Size-Exclusion Chromatography (SEC) HighGoodExcellent for removing excess reagent; gentle on proteinsLower resolution for separating labeled vs. unlabeled protein of similar size
Ion-Exchange Chromatography (IEX) VariableHighCan separate labeled, unlabeled, and multi-labeled speciesRequires optimization of buffer conditions; protein may bind irreversibly
Hydrophobic Interaction Chromatography (HIC) VariableHighAlternative selectivity to IEXCan be challenging to optimize; may require high salt concentrations
Dialysis / Ultrafiltration HighRemoves small moleculesSimple and requires minimal specialized equipmentSlow; does not separate labeled from unlabeled protein

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Spin Column

This protocol is a rapid method for removing unreacted this compound immediately following the labeling reaction.

  • Column Equilibration:

    • Remove the bottom closure of the desalting spin column and place it in a collection tube.

    • Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.[7]

    • Place the column in a new collection tube and add 400 µL of your desired buffer (e.g., PBS).

    • Centrifuge at 1,000 x g for 2 minutes and discard the flow-through. Repeat this equilibration step 2-3 times.[7]

  • Sample Application:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the entire volume of your labeling reaction mixture (typically ≤ 120 µL) to the center of the resin bed.[7]

  • Elution:

    • Centrifuge the column at 1,000 x g for 2 minutes.[7]

    • The purified DBCO-labeled protein will be in the collection tube. The unreacted this compound will be retained in the column resin.

Protocol 2: Purification of DBCO-Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating the DBCO-protein conjugate from unreacted DBCO reagent and smaller impurities.

  • System Preparation:

    • Equilibrate the SEC column (e.g., Superdex 75 or similar) with at least two column volumes of filtered and degassed mobile phase (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Filter your crude DBCO-labeled protein sample through a 0.22 µm syringe filter to remove any precipitates.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate recommended for the column (e.g., 0.4 mL/min for a Superdex 75 10/300 GL column).[5]

    • Collect fractions as the sample elutes. The larger DBCO-protein conjugate will elute first, followed by the smaller, unreacted this compound.

  • Analysis:

    • Analyze the collected fractions by measuring absorbance at 280 nm (for protein) and 309 nm (for DBCO) to identify the fractions containing the purified labeled protein.

    • Pool the fractions containing the pure product.

Protocol 3: Characterization - Determining the Degree of Labeling (DOL)

This protocol allows for the quantification of the number of DBCO molecules conjugated to each protein molecule.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[4][7]

  • Calculation of DOL:

    • Use the following formula to calculate the Degree of Labeling:

      DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

      Where:

      • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically between 0.90 and 1.089).[4][7]

Visualizations

experimental_workflow start Start: Protein Sample in Amine-Free Buffer labeling Labeling Reaction: Add this compound Reagent start->labeling quench Quench Reaction (Optional) labeling->quench purification1 Initial Purification: Remove Excess DBCO Reagent (e.g., Desalting Column, SEC) quench->purification1 purification2 Secondary Purification: Separate Labeled vs. Unlabeled (e.g., IEX, HIC) purification1->purification2 If needed analysis Analysis & Quality Control: - SDS-PAGE - UV-Vis (DOL Calculation) purification1->analysis If secondary purification is not needed purification2->analysis final_product Purified DBCO-Labeled Protein analysis->final_product

Caption: General workflow for DBCO-protein conjugation and purification.

troubleshooting_guide start Problem Encountered During Purification low_dol Low Degree of Labeling (DOL) start->low_dol aggregation Protein Aggregation or Precipitation start->aggregation low_recovery Low Final Protein Recovery start->low_recovery cause_dol1 Cause: Insufficient DBCO Reagent low_dol->cause_dol1 Check cause_dol2 Cause: Inactive Reagent or Interfering Buffer low_dol->cause_dol2 Check cause_agg1 Cause: High Concentration or Suboptimal Buffer aggregation->cause_agg1 Check cause_agg2 Cause: Over-labeling aggregation->cause_agg2 Check cause_rec1 Cause: Non-specific Binding to Resin low_recovery->cause_rec1 Check cause_rec2 Cause: Harsh Elution Conditions low_recovery->cause_rec2 Check

Caption: Troubleshooting decision tree for common purification issues.

References

DBCO-PEG3-amine stability and storage long-term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of DBCO-PEG3-amine. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment and use in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term stability?

A1: For long-term storage, solid this compound should be stored at -20°C, sealed tightly in a vial, and protected from moisture and light.[1][2] Under these conditions, the reagent is expected to be stable for an extended period.

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended solvents for preparing stock solutions.[1][2] For storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] However, for critical applications, it is always best to prepare solutions fresh.

Q3: How stable is the DBCO group in aqueous buffers during my experiment?

A3: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9) for the duration of a typical experiment (4-12 hours) at room temperature.[3] However, prolonged incubation, especially at elevated temperatures (e.g., 37°C), can lead to gradual degradation.[3] Strongly acidic conditions (pH < 6) should be avoided as they can cause rearrangement and inactivation of the DBCO ring.[3] One study on a DBCO-modified antibody showed a 3-5% loss of reactivity when stored in a buffer at 4°C for four weeks.[4]

Q4: Are there any common buffer components or reagents that are incompatible with this compound?

A4: Yes. Avoid buffers containing sodium azide, as the azide will react directly with the DBCO group, consuming your reagent.[4] Also, be cautious with buffers containing reducing agents. While DTT is generally tolerated, some phosphine-based reducing agents like TCEP can react with and degrade the DBCO group. Additionally, the DBCO group can undergo side reactions with free thiols (e.g., from cysteine residues or thiol-containing buffers like DTT), although this reaction is generally slower than the reaction with azides.[5]

Q5: What is the stability of the PEG and amine components of the molecule?

A5: The polyethylene glycol (PEG) linker and the terminal primary amine are highly stable under typical experimental conditions used for bioconjugation and are not generally a source of instability for this reagent.[3]

Stability Data Summary

While specific kinetic data for this compound is not widely published, the following tables provide an expected stability profile based on data from a structurally similar molecule, DBCO-NHCO-PEG4-acid. This information is intended as a guideline; for critical applications, we recommend performing an in-house stability test using the protocol provided below.

Table 1: Recommended Storage Conditions

FormatSolventTemperatureDurationNotes
Solid N/A-20°C>12 monthsProtect from light and moisture.[1][2]
Stock Solution Anhydrous DMSO/DMF-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsBest practice for solution storage.[1]
Working Solution Aqueous Buffer (e.g., PBS)4°C< 48 hoursPrepare fresh for best results.[3]

Table 2: Illustrative Aqueous Stability of DBCO Moiety

pHTemperatureIncubation TimeExpected % RemainingPotential Issues
5.025°C24 hours85 - 90%Slow, acid-mediated degradation of the DBCO ring.[3]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.[3]
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical room temperature reaction times.[3]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates the rate of degradation.[3]
8.525°C24 hours90 - 95%Generally stable, though very high pH can promote side reactions.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during SPAAC reactions involving this compound.

TroubleshootingGuide start Low or No Conjugation Product cause1 Degraded DBCO Reagent start->cause1 cause2 Inactive Azide Partner start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Incompatible Buffer Components start->cause4 cause5 Protein Aggregation start->cause5 sol1a Use fresh solid this compound or a newly prepared stock solution. cause1->sol1a Solution sol1b Verify storage conditions (-20°C, dry, dark). cause1->sol1b Check sol1c Perform stability test (see Protocol 1). cause1->sol1c Verify sol2 Confirm azide incorporation into the reaction partner via MS or other method. cause2->sol2 Solution sol3a Optimize molar ratio (use 1.5-3x excess of one component). cause3->sol3a Optimize sol3b Increase concentration of reactants. cause3->sol3b Optimize sol3c Increase reaction time (up to 24h) or temperature (RT to 37°C). cause3->sol3c Optimize sol4 Remove interfering substances: - Azides (e.g., sodium azide) - TCEP - High concentrations of thiols cause4->sol4 Solution sol5a Keep organic solvent (DMSO/DMF) concentration below 20%. cause5->sol5a Solution sol5b Include solubility-enhancing excipients if needed. cause5->sol5b Solution

Caption: Troubleshooting workflow for low-yield SPAAC reactions.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol allows for the quantitative assessment of this compound stability in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

StabilityProtocol cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 1. Prepare 10 mM Stock Dissolve this compound in anhydrous DMSO. prep2 2. Prepare Working Solution Dilute stock solution to 1 mM in the aqueous buffer of choice. prep1->prep2 incubate 3. Incubate at Desired Temp (e.g., 4°C, 25°C, or 37°C) prep2->incubate sample 4. Collect Aliquots at time points (T=0, 2, 8, 24, 48h). Flash freeze and store at -80°C. incubate->sample hplc 5. HPLC Analysis Analyze all samples by RP-HPLC, monitoring absorbance at ~309 nm. sample->hplc calc 6. Calculate Stability Determine peak area of intact DBCO. Calculate % remaining vs. T=0. hplc->calc plot 7. Plot Data Plot % remaining vs. time to determine degradation kinetics. calc->plot SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_azide 1. Dissolve Azide-Molecule in Reaction Buffer mix 3. Mix Reactants Combine Azide and DBCO solutions. Use 1.5-3x molar excess of one component. prep_azide->mix prep_dbco 2. Dissolve this compound in DMSO (if needed), then add to buffer prep_dbco->mix incubate 4. Incubate Room temp for 4-12h or 4°C overnight. mix->incubate purify 5. Purify Conjugate Remove excess reagents via SEC or dialysis. incubate->purify analyze 6. Characterize Product Confirm conjugation via SDS-PAGE, Mass Spectrometry, or HPLC. purify->analyze

References

Technical Support Center: Preventing Protein Aggregation During DBCO-PEG3-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during labeling with DBCO-PEG3-amine and similar DBCO reagents.

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation.[1]

Immediate Steps:

  • Stop the reaction: If the reaction is ongoing, place it on ice to slow down both the labeling and aggregation processes.[1]

  • Analyze the precipitate: If possible, centrifuge the sample to separate the soluble fraction from the insoluble precipitate. Analyze both fractions by SDS-PAGE to determine if the aggregated material is the target protein.

  • Consult the optimization strategies below.

Issue 2: The labeled protein solution appears clear, but subsequent analysis reveals the presence of soluble aggregates.

Soluble aggregates can be detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[1][2] Their presence suggests that the buffer conditions are suboptimal, even if precipitation is not visible.

Troubleshooting Steps:

  • Analytical Characterization: Routinely analyze your protein before and after labeling using SEC or DLS to monitor the formation of soluble aggregates.[1]

  • Refine Buffer Composition: Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that maintains the protein in its monomeric state.[1]

  • Optimize Purification: Immediately after the labeling reaction, purify the conjugated protein to remove any aggregates that may have formed. Size-exclusion chromatography is an effective method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during DBCO labeling?

Protein aggregation during DBCO conjugation can stem from several factors:

  • Increased Hydrophobicity: The DBCO group is inherently hydrophobic. Its conjugation to the protein surface can increase the overall hydrophobicity, promoting self-association and aggregation.[4]

  • Over-labeling: The addition of too many DBCO molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[4]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can make the protein more susceptible to aggregation during the reaction.[3][4]

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[3]

Q2: How can I optimize the labeling reaction to minimize aggregation?

Optimizing key reaction parameters is crucial. Start with the recommended conditions in the table below and adjust based on your specific protein's characteristics.

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5 to 20-foldFor sensitive proteins, a lower molar excess is recommended. A titration experiment can determine the optimal ratio.[3][4]
Protein Concentration 1-5 mg/mLIf aggregation occurs, try reducing the protein concentration.[3]
Reaction Temperature 4°C to 25°CPerforming the reaction at 4°C for a longer duration can improve stability for sensitive proteins.[3]
Reaction Time 1-12 hoursMonitor the reaction progress to avoid unnecessarily long incubation times.[3]
Reaction pH 7.0 - 8.5NHS ester reactions are most efficient at a slightly alkaline pH, but the optimal pH must also maintain protein stability. Avoid the protein's isoelectric point (pI).[3][5]

Q3: What is the best buffer to use for DBCO conjugation?

The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Amine-free buffers such as PBS (Phosphate Buffered Saline) or HEPES at a pH of 7.2-8.0 are good starting points.[4] The addition of stabilizing excipients is highly recommended.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient CategoryExamplesRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Stabilize the protein's native conformation.[6][7]
Amino Acids L-Arginine, L-Glutamate50-500 mMCan increase protein solubility by interacting with charged and hydrophobic regions.[3]
Non-ionic Detergents Polysorbate 20 (Tween 20), Polysorbate 800.01-0.1% (w/v)Help to solubilize protein aggregates without causing denaturation.[3][6]
Salts Sodium Chloride (NaCl)50-150 mMCan screen electrostatic interactions that may lead to aggregation.[1]

Q4: My protein is still aggregating after optimizing the reaction and buffer. What else can I do?

If aggregation persists, consider the following strategies:

  • Use a PEGylated DBCO Reagent: DBCO-NHS esters with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS) are available. The hydrophilic PEG spacer can help to counteract the hydrophobicity of the DBCO moiety, reducing the tendency for aggregation.[3] PEG linkers may also enhance reaction rates.[8][9]

  • Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling can lead to a heterogeneous product with a higher chance of aggregation. If feasible, engineering a specific site for conjugation, such as a single cysteine or an unnatural amino acid, allows for more controlled labeling.[3]

  • Purify Immediately After Conjugation: Prompt purification of the labeled protein via size-exclusion chromatography (SEC) or dialysis can remove aggregates and excess unreacted DBCO reagent.[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG3-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dialyze the protein into an amine-free buffer at a concentration of 1-5 mg/mL.[4]

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[4]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved DBCO reagent to the protein solution.[3] Add the reagent slowly with gentle mixing to avoid localized high concentrations.[4]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted reagent and any aggregates by size-exclusion chromatography or dialysis.[3]

  • Characterization: Analyze the degree of labeling and the aggregation state of the final product using UV-Vis spectroscopy, SDS-PAGE, and SEC.

Protocol 2: Screening for Optimal Buffer Conditions

  • Prepare small-scale aliquots of your protein in a variety of buffer conditions.

  • Test a range of pH values (e.g., 6.5, 7.4, 8.0).

  • Screen different additives from Table 2 at various concentrations.

  • Incubate the protein in these conditions at the intended reaction temperature and for the intended reaction time.

  • Analyze each sample for signs of aggregation using DLS or SEC to identify the most stabilizing buffer formulation.

Visual Guides

DBCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein in Amine-Free Buffer Mixing Add DBCO to Protein (Slowly with Mixing) Protein_Prep->Mixing DBCO_Prep Dissolve DBCO-NHS in DMSO DBCO_Prep->Mixing Incubation Incubate (e.g., 1-4h at RT or 4-12h at 4°C) Mixing->Incubation Quench Add Quenching Buffer (e.g., Tris) Incubation->Quench Purification Purify (e.g., SEC) Quench->Purification Analysis Analyze Conjugate (SEC, DLS, SDS-PAGE) Purification->Analysis

Caption: A general experimental workflow for protein labeling with a DBCO-NHS ester.

Aggregation_Troubleshooting Start Aggregation Observed? Optimize_Reaction Optimize Reaction Conditions: - Lower Molar Excess - Lower Protein Conc. - Lower Temperature Start->Optimize_Reaction Yes No_Aggregation No Aggregation Start->No_Aggregation No Problem Problem Persists Optimize_Reaction->Problem Optimize_Buffer Optimize Buffer: - Adjust pH - Add Stabilizers (Table 2) Problem2 Problem Persists Optimize_Buffer->Problem2 Change_Reagent Change Reagent: - Use PEGylated DBCO Site_Specific Consider Site-Specific Labeling Change_Reagent->Site_Specific Success Aggregation Resolved Site_Specific->Success Problem->Optimize_Buffer Yes Problem->Success No Problem2->Change_Reagent Yes Problem2->Success No

Caption: A decision tree for troubleshooting protein aggregation during DBCO labeling.

References

Technical Support Center: Determining the Degree of Labeling with DBCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the degree of labeling (DOL) for molecules conjugated with DBCO-PEG3-amine. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL) represents the average number of this compound molecules conjugated to a single target molecule (e.g., a protein or antibody).[1][2] Determining the DOL is critical for ensuring batch-to-batch consistency, understanding the stoichiometry of subsequent click chemistry reactions, and optimizing the performance of the final conjugate.[2] Both low and high DOL values can be problematic; low labeling may result in a weak signal or low yield in downstream applications, while excessively high labeling can lead to protein aggregation, reduced solubility, or altered biological activity.[2]

Q2: What are the common methods to determine the DOL for DBCO-labeled molecules?

The most common methods for determining the DOL of DBCO-labeled proteins and other biomolecules are:

  • UV-Vis Spectrophotometry: A quick and straightforward method that relies on the characteristic absorbance of the DBCO group.[3][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates labeled from unlabeled molecules based on hydrophobicity.[3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: A sensitive method that provides the exact mass of the conjugate, allowing for precise DOL determination.[5][6]

Q3: What is the principle behind using UV-Vis spectrophotometry for DOL determination?

This method utilizes the Beer-Lambert law. The DBCO group has a distinct absorbance maximum at approximately 309 nm, while proteins typically absorb at 280 nm.[3][4][7][8] By measuring the absorbance at both wavelengths, one can calculate the concentrations of the DBCO moiety and the protein, and subsequently their molar ratio (the DOL).[4][5][7][8] A correction factor is often necessary to account for the DBCO group's minor absorbance at 280 nm.[7][8]

Q4: How does RP-HPLC help in determining the DOL?

In RP-HPLC, molecules are separated based on their hydrophobicity. The bulky and hydrophobic DBCO group increases the hydrophobicity of the labeled molecule.[3] This results in a longer retention time on the HPLC column compared to the unlabeled molecule.[3] By comparing the chromatograms of the labeled and unlabeled samples, one can confirm successful conjugation.[3] Quantification of the peak areas can also provide an estimation of the labeling efficiency.

Q5: Can I use this compound in buffers containing primary amines like Tris?

No, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or ammonium ions during the conjugation step if you are using an amine-reactive DBCO variant (like DBCO-NHS ester) to label your molecule.[7][9][10] These primary amines will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[7] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[7][10]

Experimental Protocols

Protocol 1: Determining DOL using UV-Vis Spectrophotometry

This protocol provides a general method for calculating the DOL of a DBCO-labeled protein.

Materials:

  • Purified DBCO-labeled protein solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a NanoDrop spectrophotometer[7]

Procedure:

  • If necessary, dilute the purified DBCO-protein conjugate in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).[4][7][8]

  • Calculate the concentration of the protein using the following formula, which includes a correction factor for the DBCO absorbance at 280 nm: Protein Concentration (M) = (A280 - (A309 * Correction Factor)) / ε_protein[5][7][8]

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A309 * ε_protein) / ((A280 - (A309 * Correction Factor)) * ε_DBCO)[5]

Quantitative Data for UV-Vis Method

ParameterValueNotes
λmax of DBCO ~309 nmThis is the characteristic absorbance peak for the DBCO group.[3][4][7][8]
Molar Extinction Coefficient of DBCO (ε_DBCO) ~12,000 M⁻¹cm⁻¹This value is an approximation and can be used for calculations.[7][8]
Correction Factor (CF) ~0.90 to 1.089This factor accounts for the absorbance of the DBCO group at 280 nm. The exact value may vary depending on the specific DBCO reagent.[7][8][11]
Molar Extinction Coefficient of IgG (ε_protein) ~203,000 M⁻¹cm⁻¹This is a typical value for IgG antibodies at 280 nm.[7][8] For other proteins, the specific extinction coefficient should be used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Labeling Detected Hydrolyzed DBCO-NHS ester: The NHS ester is moisture-sensitive.[7][10]- Equilibrate the reagent vial to room temperature before opening to prevent condensation.[7] - Prepare the DBCO-NHS ester solution immediately before use.[8]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[7][9][10]- Perform a buffer exchange into an amine-free buffer such as PBS before labeling.[7]
Insufficient molar excess of DBCO reagent: The ratio of DBCO reagent to the target molecule is too low.- Increase the molar excess of the DBCO-NHS ester. A 5- to 20-fold molar excess is a common starting point.[4]
Low Conjugation in Subsequent Click Reaction Oxidation of the DBCO group: The DBCO group can lose reactivity over time, especially during storage.[11]- Use the DBCO-labeled molecule immediately or store it protected from light at 2-8°C for short-term storage or -20°C for longer-term storage.[7][11]
Presence of azides in the buffer: Sodium azide is a common preservative but will react with the DBCO group.[9][10]- Ensure all buffers used with the DBCO-labeled molecule are azide-free.
Protein Aggregation or Precipitation High Degree of Labeling (DOL): The increased hydrophobicity from multiple DBCO groups can cause aggregation.[2]- Reduce the molar excess of the DBCO-NHS ester during the labeling reaction. - Optimize the reaction time and temperature.
Unsuitable buffer conditions: - Ensure the pH and ionic strength of the buffer are optimal for the protein's stability.
Inaccurate DOL Calculation Incorrect extinction coefficients: Using inaccurate molar extinction coefficients for the protein or DBCO will lead to errors.- Use the specific extinction coefficient for your protein if known. - Be aware that the provided DBCO extinction coefficient is an approximation.[7][8]
Presence of unreacted DBCO reagent: Failure to remove excess, unreacted DBCO reagent will interfere with absorbance measurements.- Purify the labeled protein thoroughly using desalting columns, spin filtration, or dialysis to remove all unreacted DBCO reagent.[4][12]

Experimental Workflow

Below is a diagram illustrating the general workflow for labeling a protein with a DBCO-NHS ester and subsequently determining the Degree of Labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer reaction_mix Incubate Reaction Mixture protein->reaction_mix dbco_nhs DBCO-NHS Ester in DMSO dbco_nhs->reaction_mix purify Remove Excess DBCO Reagent reaction_mix->purify uv_vis UV-Vis Spectrophotometry purify->uv_vis hplc RP-HPLC Analysis purify->hplc ms MALDI-TOF MS purify->ms dol_calc Calculate DOL uv_vis->dol_calc

References

challenges in purifying DBCO-PEG3-amine conjugates from unreacted linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purifying DBCO-PEG3-amine conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the removal of unreacted this compound linker from your final conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating my this compound conjugate from the unreacted linker?

A1: The primary challenge stems from the physicochemical similarities between the desired conjugate and the excess linker. Both molecules may share similar polarity and the flexible PEG chain can sometimes shield the properties of the conjugated molecule, making separation difficult. Furthermore, reactions are often performed with a molar excess of the linker to drive the conjugation to completion, resulting in a significant amount of unreacted linker that must be removed.

Q2: What are the most common methods for purifying this compound conjugates?

A2: The most effective and commonly used methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Size-Exclusion Chromatography (SEC).[][2] The choice of method depends on the specific properties of the molecule conjugated to the this compound linker, the scale of the purification, and the required final purity.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of the purification by visualizing the separation of the conjugate and the unreacted linker. For more quantitative analysis, analytical RP-HPLC or LC-MS can be used to assess the purity of the fractions collected. The DBCO group has a characteristic UV absorbance around 309 nm which can be used for detection.[3]

Q4: Can I use dialysis to remove the unreacted this compound linker?

A4: Dialysis can be an effective method for removing small, unreacted molecules from large biomolecule conjugates, such as antibodies or other proteins.[4][5] However, for smaller conjugate molecules, the molecular weight cutoff of the dialysis membrane may not be sufficient to retain the desired product while allowing the unreacted linker to be removed.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugate.

Problem Possible Causes Solutions & Optimization
Poor separation between conjugate and linker in RP-HPLC The hydrophobicity difference between the conjugate and the linker is insufficient for good separation.Optimize the gradient elution method by making it shallower to increase resolution.[6] Experiment with different organic modifiers in the mobile phase, such as acetonitrile or methanol.[6][7] Consider using a different column chemistry, such as C4 or C18, to exploit subtle differences in hydrophobicity.[6][7]
Low recovery of the conjugate after purification The conjugate may be adsorbing irreversibly to the chromatography resin or SPE cartridge. The conjugate may be precipitating during the purification process.Add a small percentage of an organic solvent like isopropanol to the sample to improve solubility. Test different chromatography resins or SPE cartridges to minimize non-specific binding.[4] Ensure that the buffer conditions (pH, ionic strength) are optimal for the stability of your conjugate.
Unreacted linker is still present in the final product The purification method is not efficient enough for complete removal. The reaction was not properly quenched, leading to continued reaction during purification.Increase the number of washes in your SPE protocol or optimize the gradient in your HPLC method. Ensure the reaction is properly quenched before initiating purification.[5][8] Consider a secondary purification step using a different method (e.g., RP-HPLC followed by SEC).
The conjugate appears to be degrading during purification The DBCO group or the attached molecule is sensitive to the pH or solvents used in the purification.Perform purification at a lower temperature to minimize degradation.[6] Screen different buffer systems and pH ranges to find conditions that maintain the integrity of your conjugate. Use milder elution conditions where possible.

Experimental Protocols

Protocol 1: Purification using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for purifying a this compound conjugate from the unreacted linker. Optimization will be required for specific conjugates.

Materials:

  • Crude reaction mixture containing the this compound conjugate and unreacted linker.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • RP-HPLC system with a UV detector.

  • C18 or C4 analytical or preparative column.

Procedure:

  • Sample Preparation: If the reaction mixture is in an organic solvent, evaporate the solvent and reconstitute in a minimal volume of a solution that is compatible with the initial HPLC mobile phase conditions (e.g., 20% acetonitrile in water).

  • Column Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The unreacted linker is expected to elute earlier than the more hydrophobic conjugate.

  • Analysis: Analyze the collected fractions using analytical HPLC, LC-MS, or TLC to identify the fractions containing the pure conjugate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Protocol 2: Purification using Solid-Phase Extraction (SPE)

SPE is a rapid method for cleanup and removal of excess linker, particularly for more hydrophobic conjugates.

Materials:

  • Crude reaction mixture.

  • Reversed-phase SPE cartridge (e.g., C18).

  • Conditioning Solvent: Methanol or acetonitrile.

  • Equilibration Solvent: Water or an aqueous buffer.

  • Wash Solvent: A mixture of water and organic solvent (e.g., 10% acetonitrile in water) that will wash away the unreacted linker but retain the conjugate.

  • Elution Solvent: A higher concentration of organic solvent (e.g., 80% acetonitrile in water) to elute the desired conjugate.

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing the equilibration solvent through it. Do not let the cartridge run dry.

  • Sample Loading: Load the crude reaction mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with the wash solvent to remove the unreacted this compound linker and other polar impurities. Multiple washes may be necessary.

  • Elution: Elute the purified conjugate from the cartridge using the elution solvent.

  • Analysis and Solvent Removal: Analyze the eluted fraction for purity and remove the solvent.

Quantitative Data Summary

Table 1: Comparison of Purification Methods
Parameter RP-HPLC Solid-Phase Extraction (SPE) Size-Exclusion Chromatography (SEC)
Resolution HighMediumLow to Medium
Sample Capacity Scalable (analytical to preparative)Low to MediumHigh
Speed SlowFastMedium
Typical Purity >98%85-95%90-98%
Typical Recovery 70-90%80-95%>90%
Primary Application High-purity applications, difficult separationsRapid cleanup, removal of excess reagentsSeparation of large conjugates from small linkers, buffer exchange
Table 2: Typical RP-HPLC Starting Conditions
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 min
Flow Rate 1.0 mL/min
Detection 280 nm and 309 nm
Column Temperature 45°C[6][7]

Visualizations

G A Crude Reaction Mixture (Conjugate + Unreacted Linker) B Purification Method Selection A->B C Reverse-Phase HPLC B->C High Purity Needed D Solid-Phase Extraction (SPE) B->D Rapid Cleanup E Size-Exclusion Chromatography (SEC) B->E Large Size Difference F Fraction Analysis (TLC, HPLC, LC-MS) C->F D->F E->F G Pure Conjugate F->G Pool Pure Fractions

Caption: Decision workflow for selecting a purification method.

References

impact of pH on DBCO-PEG3-amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of conjugation reactions involving DBCO-PEG3-amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the reactive ends of this compound and how does pH affect them?

This compound is a heterobifunctional linker with two reactive ends:

  • Amine (-NH2) group: This primary amine is typically reacted with activated esters (like NHS esters) or carboxylic acids to form a stable amide bond. This acylation reaction is highly pH-dependent. The amine needs to be deprotonated (neutral) to act as a nucleophile, which is favored at neutral to slightly alkaline pH.

  • DBCO (Dibenzocyclooctyne) group: This group reacts with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is generally tolerant of a wider pH range, but its rate can still be influenced by pH and the choice of buffer.

Q2: What is the optimal pH for reacting the amine end of this compound with an NHS-ester?

The optimal pH range for conjugating a primary amine with an N-hydroxysuccinimide (NHS) ester is typically pH 7.0-9.0 .

  • Below pH 7.0: The amine group becomes increasingly protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction.

  • Above pH 9.0: While the amine is highly reactive, the competing reaction of NHS-ester hydrolysis increases dramatically, reducing the amount of reagent available for conjugation.

Q3: What is the optimal pH for the DBCO end reacting with an azide (SPAAC reaction)?

The SPAAC reaction is robust and can proceed over a wide range of pH values, typically from pH 4 to 10. However, studies have shown that reaction rates can be pH-dependent. Generally, SPAAC reaction rates tend to increase with a higher pH, except in certain buffers like HEPES where the trend might be reversed. For most applications, a neutral to slightly alkaline pH (e.g., pH 7.4 in PBS) is effective and compatible with most biomolecules.

Q4: What buffers should I use for my conjugation reactions?

For the amine acylation step (reacting the amine with an NHS ester), it is critical to use non-amine-containing buffers.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate buffer, or carbonate/bicarbonate buffer within the pH 7-9 range.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly lowering conjugation efficiency.

For the SPAAC step (DBCO reacting with azide), most common biological buffers are suitable.

  • Recommended Buffers: PBS, HEPES, MES, and borate buffer have all been successfully used.

  • Buffers to Avoid: Do not use buffers containing sodium azide (NaN3) if your molecule of interest is the one with the DBCO group, as the azide in the buffer will react with it.

Troubleshooting Guide

Problem: Low or No Conjugation Product Formation

This is the most common issue and can arise from several factors related to reaction conditions. Use the following guide to troubleshoot your experiment.

Possible CauseRecommended Solution
Incorrect pH for Amine Acylation Verify the pH of your reaction buffer is between 7.0 and 9.0. At lower pH, the amine is protonated and non-reactive; at higher pH, the NHS ester hydrolyzes.
Inappropriate Buffer Composition Ensure you are not using a buffer with primary amines (e.g., Tris, glycine) for an NHS-ester reaction, as they will compete with the target amine. Switch to a non-amine buffer like PBS or HEPES.
NHS-Ester Hydrolysis Prepare the NHS-ester stock solution immediately before use in a dry, water-miscible solvent like DMSO or DMF. Minimize the time the ester is in an aqueous buffer before the reaction starts.
Sub-optimal pH for SPAAC Reaction While the SPAAC reaction is tolerant, its kinetics are pH-dependent. If efficiency is low, consider adjusting the pH. Studies show rates can be higher at more alkaline pH values in buffers like MES and borate.
Reagent Degradation DBCO compounds can lose reactivity over time in storage, especially after being dissolved. Use fresh reagents and store them properly as recommended by the manufacturer.
Low Reagent Concentration SPAAC reactions are more efficient at higher concentrations. If your reaction is slow or inefficient, consider increasing the concentration of one or both reactants if your experimental design allows.
Incorrect Molar Ratios Optimize the molar excess of the labeling reagent. For protein labeling with an NHS-ester, a 10- to 20-fold molar excess of the reagent over the protein is often a good starting point. For the SPAAC step, a 1.5- to 10-fold excess of the azide or DBCO partner can help drive the reaction to completion.

Quantitative Data: pH and Buffer Effects

The efficiency of the SPAAC reaction is not only dependent on pH but also on the buffer system used. The following table summarizes second-order rate constants for the reaction between sulfo-DBCO-amine and an azide-modified sugar at 37°C, illustrating these effects.

Table 1: Effect of pH and Buffer on SPAAC Reaction Rate Constants (k, M⁻¹s⁻¹)

BufferpH 5pH 6pH 7pH 8pH 9pH 10
MES 0.610.76----
PBS --0.85---
HEPES --1.220.95--
Borate ---0.941.091.18

Data adapted from Pringle, T. A., & Knight, J. C. (2024). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. As shown, reaction rates generally increase with pH in MES and Borate buffers but show an opposite trend in HEPES.

For Amine Acylation , the key is balancing two competing factors.

Table 2: pH Considerations for Amine Acylation with NHS Esters

pH RangeAmine ReactivityNHS Ester StabilityOverall Efficiency
< 6.5 Low (Protonated)HighVery Low
7.0 - 8.5 Good (Deprotonated)ModerateOptimal
> 9.0 HighLow (Rapid Hydrolysis)Low

Experimental Protocols

Below is a general two-stage protocol for conjugating a protein (via lysine residues) to an azide-modified molecule using this compound as a linker.

Part A: Labeling of Protein with this compound via an NHS Ester

This protocol assumes you are starting with a carboxylated protein that you will activate with EDC/NHS.

  • Protein Preparation: Prepare the protein at 5-10 mg/mL in an amine-free buffer, such as PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

  • Activation of Carboxyl Groups:

    • Add a 100-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 50-fold molar excess of NHS (N-hydroxysuccinimide) to the protein solution.

    • Incubate for 15-30 minutes at room temperature to generate the active NHS ester on the protein surface.

  • Conjugation with this compound:

    • Immediately add a 20-fold molar excess of this compound (dissolved in DMSO or DMF) to the activated protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

Part B: SPAAC "Click" Reaction with Azide-Modified Molecule

  • Reactant Preparation:

    • Prepare the azide-modified molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

    • Ensure your purified DBCO-labeled protein from Part A is in the same buffer.

  • Click Reaction:

    • Add the azide-modified molecule to the DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended to ensure complete labeling of the protein.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. Reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~309 nm.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted azide-modified molecule.

Visualizations

G start Problem: Low Conjugation Efficiency check_step Which Reaction Step Failed? start->check_step amine_rxn Amine Acylation (e.g., with NHS Ester) check_step->amine_rxn Step 1 spaac_rxn SPAAC Reaction (DBCO + Azide) check_step->spaac_rxn Step 2 check_ph_amine Is pH 7.0-9.0? amine_rxn->check_ph_amine check_ph_spaac Is pH in Optimal Range? (e.g., 7.4) spaac_rxn->check_ph_spaac check_buffer_amine Using Amine-Free Buffer? (e.g., PBS, HEPES) check_ph_amine->check_buffer_amine Yes fix_ph_amine Solution: Adjust pH to 7.4-8.0 check_ph_amine->fix_ph_amine No check_reagent_amine NHS Ester Freshly Prepared? check_buffer_amine->check_reagent_amine Yes fix_buffer_amine Solution: Switch to PBS, HEPES, or Borate Buffer check_buffer_amine->fix_buffer_amine No fix_reagent_amine Solution: Use Fresh Reagent and/or Increase Molar Ratio check_reagent_amine->fix_reagent_amine No check_conc_spaac Are Reactant Concentrations Sufficient? check_ph_spaac->check_conc_spaac Yes fix_ph_spaac Solution: Optimize pH (may be buffer dependent) check_ph_spaac->fix_ph_spaac No fix_conc_spaac Solution: Increase Concentration and/or Molar Ratio check_conc_spaac->fix_conc_spaac No

Caption: Troubleshooting workflow for low conjugation efficiency.

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG3-Amine and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Linker Selection in ADC Development

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. The choice between different linker chemistries can significantly impact the therapeutic window of an ADC. This guide provides a detailed, objective comparison of two commonly employed heterobifunctional linkers: the modern DBCO-PEG3-amine, which utilizes bioorthogonal click chemistry, and the conventional SMCC, which relies on amine-to-thiol coupling. This comparison is supported by a summary of key data and detailed experimental methodologies to inform the selection of the optimal linker for specific research and development needs.

Chemical Properties and Reaction Mechanisms

This compound belongs to the class of bioorthogonal linkers. It leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper(I) catalyst.[][2] Its structure comprises three key functional units:

  • A Dibenzocyclooctyne (DBCO) group, which reacts specifically and rapidly with azide moieties to form a stable triazole linkage.[][3][4]

  • A hydrophilic polyethylene glycol (PEG3) spacer, which enhances water solubility, reduces aggregation, and minimizes steric hindrance between the antibody and the payload.[2][5][]

  • An amine (-NH2) group, which can be conjugated to a payload that has a reactive ester or other amine-reactive functional group.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process involving reactions with primary amines and sulfhydryl groups.[2][7][8] Its key features include:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[7][8]

  • A maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[7][8][]

  • A cyclohexane bridge that provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[7]

At a Glance: this compound vs. SMCC

FeatureThis compoundSMCC
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Click ChemistryAmine (NHS ester) and Thiol (Maleimide) Reaction
Reaction Type BioorthogonalNon-bioorthogonal
Catalyst Required None (Copper-free)[]None
Specificity High: DBCO reacts specifically with azides.[2]Moderate: NHS esters can react with other nucleophiles, and maleimides can react with other nucleophiles besides thiols, although the reaction with thiols is most rapid at neutral pH.
Linkage Stability Very High (Stable triazole ring)[]High (Stable thioether bond), but can be susceptible to retro-Michael elimination.[10]
Hydrophilicity High (due to PEG3 spacer)[2][5]Low (hydrophobic)[5]
Payload Attachment Requires an azide-modified payload.Requires a thiol-containing payload.
Biocompatibility Excellent for in vivo and live-cell applications due to the absence of a copper catalyst.[2]Good, widely used in approved ADCs.
Cost Generally higherMore economical

Experimental Data Summary

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
LinkerTypical Molar Excess of Linker/DrugTypical Achievable DARKey Considerations
This compound 10-20 fold molar excess of DBCO-linker to antibody; 2-fold molar excess of azide-payload to DBCO sites.[11][12]2-4 (site-specific); up to 8 (lysine conjugation)Reaction conditions are mild (physiological pH, room temperature). Purification is required to remove excess reagents.
SMCC 20-fold molar excess of SMCC to antibody; 1.5 to 5-fold molar excess of thiol-drug to maleimide groups.[7][13]2-4 (cysteine conjugation); up to 8 (lysine conjugation)Two-step process minimizes antibody crosslinking. Quenching of unreacted maleimides is necessary.
In Vitro Stability
LinkerLinkagePlasma Stability (Reported)Cleavage Mechanism
This compound TriazoleHighNon-cleavable; requires antibody degradation for payload release.[14]
SMCC ThioetherModerate to HighNon-cleavable; payload release primarily through antibody degradation. Some studies report payload loss via retro-Michael elimination from the maleimide adduct.[10][15]
In Vivo Performance
LinkerPharmacokineticsEfficacy
This compound (with PEG spacer) Generally improved half-life and lower clearance due to the hydrophilic PEG spacer, which reduces non-specific interactions.[][16]Potentially enhanced due to improved stability and pharmacokinetics. The bystander effect is limited with non-cleavable linkers.[14]
SMCC More rapid clearance compared to PEGylated linkers.[15][16]Proven efficacy in several FDA-approved ADCs. The stability of the thioether bond is generally sufficient for therapeutic efficacy.[15]

Experimental Protocols

Protocol 1: ADC Preparation using this compound Linker

This protocol describes a two-step process: 1) modification of the antibody with a DBCO-NHS ester to introduce the DBCO moiety, and 2) conjugation of an azide-functionalized payload via SPAAC.

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG3-NHS ester dissolved in anhydrous DMSO

  • Azide-functionalized payload dissolved in DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column, tangential flow filtration)

Procedure:

  • Antibody Modification:

    • Add a 10-20 fold molar excess of the DBCO-PEG3-NHS ester solution to the antibody solution.[11] The final DMSO concentration should not exceed 10% (v/v).

    • Incubate for 1-2 hours at room temperature with gentle stirring.[12]

    • Remove excess DBCO linker using a desalting column or dialysis against PBS, pH 7.4.

  • Click Chemistry Conjugation:

    • Add a 2-fold molar excess of the azide-payload (per available DBCO group) to the DBCO-functionalized antibody solution.[12]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[12]

    • Concentrate the final ADC product and store at 4°C or -80°C.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).[17]

Protocol 2: ADC Preparation using SMCC Linker

This protocol involves a sequential two-step reaction to first introduce maleimide groups onto the antibody and then conjugate a thiol-containing drug.[7]

Materials:

  • Antibody at 1-10 mg/mL in Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[7]

  • SMCC dissolved in anhydrous DMSO.

  • Thiol-containing drug dissolved in a compatible solvent (e.g., DMSO).

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine).[7]

  • Purification system (e.g., SEC column).

Procedure:

  • Antibody Activation:

    • Add a 20-fold molar excess of the SMCC solution to the antibody solution.[13]

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[7][13]

  • Conjugation:

    • Add a 1.5 to 5-fold molar excess of the thiol-containing drug solution to the maleimide-activated antibody solution.[7]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.[7] Incubate for an additional 15-30 minutes.[7]

  • Purification:

    • Purify the ADC to remove unreacted drug, linker species, and aggregates using SEC.[7][17]

  • Characterization:

    • Determine the protein concentration (A280) and DAR by UV-Vis spectroscopy and/or HIC.

Visualizations

G cluster_dbco This compound Pathway cluster_smcc SMCC Pathway Antibody-NH2 Antibody-NH2 DBCO-Ab DBCO-Antibody Antibody-NH2->DBCO-Ab NHS Ester Reaction DBCO-PEG3-NHS DBCO-PEG3-NHS DBCO-PEG3-NHS->DBCO-Ab ADC_DBCO Antibody-Drug Conjugate DBCO-Ab->ADC_DBCO SPAAC Click Chemistry Azide-Payload Azide-Payload Azide-Payload->ADC_DBCO Antibody-NH2_2 Antibody-NH2 Maleimide-Ab Maleimide-Antibody Antibody-NH2_2->Maleimide-Ab NHS Ester Reaction SMCC SMCC SMCC->Maleimide-Ab ADC_SMCC Antibody-Drug Conjugate Maleimide-Ab->ADC_SMCC Thioether Formation Thiol-Payload Thiol-Payload Thiol-Payload->ADC_SMCC G Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Linker_Activation Linker Activation of Antibody (DBCO-NHS or SMCC) Antibody_Prep->Linker_Activation Purification1 Purification (Remove excess linker) Linker_Activation->Purification1 Payload_Conjugation Payload Conjugation (Azide-Payload or Thiol-Payload) Purification1->Payload_Conjugation Quenching Quenching (Optional - for SMCC) Payload_Conjugation->Quenching Purification2 Final Purification (SEC, HIC) Quenching->Purification2 Characterization ADC Characterization (DAR, Purity, Aggregation) Purification2->Characterization End End Characterization->End G ADC_Circulation ADC in Circulation Target_Binding ADC Binds to Tumor Cell Antigen ADC_Circulation->Target_Binding Internalization Internalization (Endocytosis) Target_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Payload Induces Cell Death (Apoptosis) Payload_Release->Cell_Death

References

A Comparative Guide to the Efficiency of DBCO and TCO Ligation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of bioconjugation, drug development, and chemical biology, the choice of ligation chemistry is critical for the successful synthesis of complex biomolecules like antibody-drug conjugates (ADCs). Among the most powerful tools are the bioorthogonal "click" reactions, which proceed with high efficiency and specificity in complex biological environments. This guide provides an objective, data-driven comparison between two leading copper-free click chemistry platforms: the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclootyne (DBCO) reagents, and the inverse-electron-demand Diels-Alder (iEDDA) reaction involving trans-cyclooctene (TCO).

The key distinction lies in their reaction partners and kinetics. DBCO moieties react with azides, while TCO groups react with tetrazines.[1] This fundamental difference has significant implications for reaction speed, efficiency, and the overall design of a bioconjugation strategy.[1]

Quantitative Performance Comparison

The efficiency of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which dictates how quickly the reaction proceeds at given reactant concentrations. The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, often orders of magnitude faster than the SPAAC reaction between DBCO and an azide.[1] This makes the TCO-tetrazine pair ideal for applications requiring fast conjugation at very low concentrations.[2][3]

Table 1: Comparison of Key Performance Parameters for DBCO-Azide and TCO-Tetrazine Ligation

ParameterDBCO Ligation (SPAAC)TCO Ligation (iEDDA)
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-Alder
Reacting Partners Dibenzocyclooctyne (DBCO) + Azide (-N₃)trans-Cyclooctene (TCO) + Tetrazine (Tz)
**Second-Order Rate Constant (k₂) **~1 M⁻¹s⁻¹[4][5]~800 - 100,000 M⁻¹s⁻¹ (up to 10⁶)[3][4][6][7][8]
Catalyst Requirement None (Copper-free)[9]None (Copper-free)[2][8]
Reaction Conditions Aqueous buffers, pH 7-9, Room Temp or 4°C[9][10]Aqueous buffers, pH 6-9, Room Temp or 4°C[6][7]
Byproducts NoneNitrogen Gas (N₂)[7][8]
Linker Stability DBCO is generally stable but can be sensitive to strong acids and may be reduced by some phosphines.[11][12] The resulting triazole is highly stable.[9]TCO is stable in aqueous buffers but can isomerize to the non-reactive cis-isomer in the presence of thiols or certain metals.[4][11]
Monitoring Can be monitored by the decrease in DBCO absorbance (~310 nm).[10][13]Can be monitored by the disappearance of the tetrazine's visible absorbance (~520 nm).[7]
Reaction Mechanisms and Workflow

The fundamental mechanisms of SPAAC and iEDDA reactions dictate their kinetics and utility. The TCO-tetrazine iEDDA reaction is an extremely fast [4+2] cycloaddition, driven by the release of nitrogen gas.[8] The DBCO-azide SPAAC reaction is a [3+2] cycloaddition, which relies on the ring strain of the DBCO moiety to proceed without a catalyst.[9]

G cluster_0 TCO Ligation (iEDDA) cluster_1 DBCO Ligation (SPAAC) TCO TCO-Biomolecule Intermediate_TCO Diels-Alder Adduct TCO->Intermediate_TCO + Tetrazine Tetrazine Probe Tetrazine->Intermediate_TCO Product_TCO Stable Dihydropyridazine Conjugate Intermediate_TCO->Product_TCO Retro-Diels-Alder N2 N₂ Gas Intermediate_TCO->N2 DBCO DBCO-Biomolecule Product_DBCO Stable Triazole Conjugate DBCO->Product_DBCO + Azide Azide Probe Azide->Product_DBCO

Caption: Bioorthogonal reaction mechanisms for TCO and DBCO ligations.

A generalized experimental workflow for labeling a protein (e.g., an antibody) involves two main stages: activation of the protein with the bioorthogonal handle (DBCO or TCO) and the subsequent ligation with its reaction partner.

G P Protein Solution (e.g., Antibody in PBS) NHS Add DBCO-NHS or TCO-NHS Ester P->NHS Incubate1 Incubate (Room Temp, 1 hr) NHS->Incubate1 Purify1 Purify (Spin Desalting Column) Incubate1->Purify1 ActivatedP Activated Protein (DBCO-Protein or TCO-Protein) Purify1->ActivatedP Partner Add Reaction Partner (Azide Probe or Tetrazine Probe) ActivatedP->Partner Incubate2 Incubate (4°C to Room Temp, 1-4 hrs) Partner->Incubate2 Purify2 Purify (e.g., SEC) Incubate2->Purify2 Final Final Purified Conjugate Purify2->Final

Caption: General experimental workflow for protein conjugation.

Experimental Protocols

The following are generalized protocols for the conjugation of a protein with DBCO or TCO moieties, followed by ligation. These protocols are based on the common use of N-hydroxysuccinimide (NHS) esters to react with primary amines (e.g., lysine residues) on the surface of proteins.

Protocol 1: TCO-Tetrazine Ligation

This protocol is divided into two parts: protein activation with a TCO-NHS ester and the subsequent ligation to a tetrazine-modified molecule.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Tetrazine-functionalized molecule

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns

Part A: Protein Activation with TCO

  • If the protein buffer contains primary amines (e.g., Tris), exchange it for PBS (pH 7.4) using a spin desalting column.[6]

  • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.[14]

  • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[14][15]

  • Incubate the reaction for 60 minutes at room temperature.[6][14]

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[14][15]

  • Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer to PBS.[6][14] The TCO-activated protein is now ready for ligation.

Part B: TCO-Tetrazine Ligation

  • Combine the purified TCO-activated protein with the tetrazine-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the tetrazine molecule is often recommended.[14]

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[6][8][14] For sensitive proteins or different kinetics, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours).[6][14]

  • The progress can be monitored by the disappearance of the tetrazine's color or its absorbance peak (510-550 nm).[7]

  • If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC).[6] Store the conjugate at 4°C.[14]

Protocol 2: DBCO-Azide Ligation (SPAAC)

This protocol details the activation of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS)

  • Azide-functionalized molecule

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns

Part A: Protein Activation with DBCO

  • Ensure the protein is in an amine-free buffer like PBS, pH 7.4. If not, perform a buffer exchange.[16]

  • Prepare a fresh 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.[10][16] Do not store the reconstituted DBCO-NHS ester, as it is susceptible to hydrolysis.[10]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.[13][16]

  • Incubate the reaction for 60 minutes at room temperature.[13][16]

  • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubating for an additional 15 minutes.[13][16]

  • Purify the DBCO-labeled protein by removing unreacted DBCO-NHS ester with a spin desalting column.[10][13]

Part B: DBCO-Azide Ligation

  • Combine the purified DBCO-labeled protein with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended to ensure complete conjugation.[10]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[10][16]

  • The reaction progress can be tracked by measuring the decrease in DBCO absorbance at approximately 310 nm.[10]

  • The final antibody-conjugate can be purified if necessary using an appropriate chromatography method (e.g., SEC, HPLC) to remove excess azide reagent.[13][16]

Conclusion

The choice between DBCO-amine and TCO-based ligation strategies is a critical decision in the design of bioconjugation experiments.

  • TCO-Tetrazine Ligation offers the unparalleled advantage of extremely rapid reaction kinetics, making it the superior choice for applications where speed is essential, reactant concentrations are low, or when working with highly sensitive biomolecules.[1]

  • DBCO-Azide Ligation , while significantly slower, is a highly robust, specific, and widely-used bioorthogonal reaction.[9] Its stability and the commercial availability of a vast library of DBCO and azide reagents make it a versatile and reliable option for many applications in drug development and research.[17]

Ultimately, the optimal choice depends on the specific requirements of the project, including the nature of the biomolecules involved, desired reaction time, and the environment in which the conjugation will be performed.

References

Validating DBCO-PEG3-Amine Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Dibenzocyclooctyne (DBCO) linkers are frequently employed in copper-free click chemistry for their high efficiency and biocompatibility. This guide provides a comparative overview of validating the conjugation of DBCO-PEG3-Amine to a target molecule, with a focus on mass spectrometry as the primary analytical tool. We will also compare its performance with other amine-reactive linker alternatives.

Performance Comparison of Amine-Reactive Linkers

The choice of an amine-reactive linker is critical and depends on the specific application, desired stability, and the nature of the biomolecule being conjugated. While this compound itself contains a terminal amine for further functionalization, it is often conjugated to proteins or other molecules through amine-reactive chemistries, for instance, by reacting its amine with an activated carboxyl group on the target. Alternatively, a common strategy involves using a heterobifunctional linker with a DBCO moiety and an amine-reactive group like an NHS ester.

This section compares the performance of DBCO-PEG-NHS esters with other common amine-reactive linkers. The data presented here is extrapolated from studies on similar molecular structures due to the limited availability of direct head-to-head comparisons for this compound specifically.

FeatureDBCO-PEG-NHS EsterIsothiocyanates (e.g., FITC)Isocyanates
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanateIsocyanate
Target Residue(s) Primary amines (e.g., Lysine)Primary aminesAmines, Hydroxyls
Bond Formed Stable amide bondThiourea bondUrea linkage
Reaction pH 7.0 - 9.09.0 - 10.07.0 - 9.0
Reaction Speed FastModerateFast
Stability of Linkage HighHighHigh
Specificity High for primary aminesHigh for primary aminesBroader reactivity
Key Advantage Enables highly efficient, catalyst-free click chemistry post-conjugation. The PEG spacer enhances solubility and reduces steric hindrance.Well-established chemistry, often used for fluorescent labeling.Versatile due to reactivity with multiple functional groups.
Considerations Susceptible to hydrolysis. Requires anhydrous conditions for storage and initial dissolution.Can be prone to hydrolysis at high pH.Broader reactivity can lead to unintended side reactions.

Experimental Protocols

Mass spectrometry is a powerful technique to confirm successful conjugation by detecting the mass shift corresponding to the addition of the this compound linker.

General Protocol for Protein Conjugation with DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-PEG-NHS ester to a protein, a common method to introduce the DBCO moiety for subsequent click chemistry.

  • Protein Preparation : Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.

  • Linker Preparation : Immediately before use, dissolve the DBCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching : Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purification : Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Mass Spectrometry Analysis (MALDI-TOF)
  • Sample Preparation : Mix the purified conjugate with a suitable MALDI matrix (e.g., sinapinic acid for proteins) in an appropriate solvent.[1] A common matrix solution is 10 mg/mL of sinapinic acid in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid.

  • Spotting : Spot the mixture onto a MALDI target plate and allow it to air-dry to promote co-crystallization of the sample and matrix.

  • Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Data Analysis : Compare the mass spectrum of the unconjugated protein with that of the conjugated protein. A successful conjugation will show a mass shift corresponding to the molecular weight of the attached DBCO-PEG linker. Multiple peaks may be observed, representing different degrees of labeling (e.g., one, two, or more linkers per protein).

Visualization of Workflows and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Conjugation and MS Validation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer Conjugation Conjugation (1-2h RT or O/N 4°C) Protein_Prep->Conjugation Linker_Prep DBCO-PEG-NHS in Anhydrous DMSO Linker_Prep->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification MS_Analysis MALDI-TOF MS Analysis Purification->MS_Analysis Data_Validation Data Validation (Mass Shift Analysis) MS_Analysis->Data_Validation

Caption: Workflow for DBCO-PEG-NHS ester conjugation and subsequent MS validation.

G Mass Spectrometry Validation Logic cluster_input Inputs cluster_process Process cluster_output Outputs & Interpretation Unconjugated_Protein Unconjugated Protein (Mass = M) MS_Measurement Mass Spectrometry Measurement Unconjugated_Protein->MS_Measurement DBCO_Linker This compound Conjugate (Mass = L) Mass_Spectrum Mass Spectrum MS_Measurement->Mass_Spectrum Peak_Analysis Peak Analysis Mass_Spectrum->Peak_Analysis Observe peaks at M, M+L, M+2L, etc. Conclusion Conclusion Peak_Analysis->Conclusion Presence of M+nL peaks confirms successful conjugation

Caption: Logical flow of validating conjugation using mass spectrometry data.

Supporting Experimental Data

While specific mass spectrometry data for this compound was not found in the immediate search, a study by Reid et al. (2023) provides an excellent example of validating the conjugation of a similar linker, DBCO-PEG5-NHS ester, to Protein A using MALDI-TOF mass spectrometry. The results clearly demonstrate the principle of mass shift upon conjugation.

Table of Expected vs. Observed Mass Shifts for a Hypothetical Protein (50 kDa)

SpeciesExpected Mass (Da)Observed Mass Shift (Da)Interpretation
Unconjugated Protein50,000N/AStarting material
Protein + 1 this compound50,479.58+479.58Successful single conjugation
Protein + 2 this compound50,959.16+959.16Successful double conjugation
Protein + 3 this compound51,438.74+1438.74Successful triple conjugation

Note: The molecular weight of this compound is 479.58 g/mol .

The observation of a distribution of species with increasing mass corresponding to the addition of one or more linker molecules provides strong evidence of successful conjugation. The relative intensities of these peaks can also give a semi-quantitative measure of the degree of labeling.

References

A Researcher's Guide to HPLC Analysis of DBCO-PEG3-Amine Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide chemistry, bioconjugation, and drug development, the ability to accurately label and analyze peptides is paramount. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-PEG3-amine, have become indispensable tools for copper-free click chemistry, enabling the specific and efficient conjugation of peptides to other molecules. This guide provides a comprehensive comparison of the HPLC analysis of this compound labeled peptides against alternative labeling methods, supported by experimental protocols and data to inform your research decisions.

Performance Comparison: this compound vs. Alternative Amine-Reactive Labels

The choice of labeling reagent can significantly impact the physicochemical properties of a peptide, which is directly reflected in its chromatographic behavior. Here, we compare peptides labeled with this compound against those labeled with a common alternative, such as a fluorescent dye N-hydroxysuccinimide (NHS) ester (e.g., FAM-NHS).

The primary distinction in their HPLC profiles arises from the difference in hydrophobicity. The DBCO group is bulky and significantly more hydrophobic than many common fluorescent dyes or biotin.[1][2] This increased hydrophobicity leads to a more substantial shift in retention time on a reversed-phase (RP-HPLC) column.[1] The polyethylene glycol (PEG) linker in this compound helps to mitigate some of this hydrophobicity, improving the solubility of the labeled peptide.[3][4]

Quantitative HPLC Data Summary

The following table summarizes the expected performance of a model peptide labeled with either DBCO-PEG3-NHS ester or a less hydrophobic fluorescent label, FAM-NHS ester, when analyzed by RP-HPLC. This data is illustrative of the typical outcomes based on the chemical properties of the labels.

ParameterUnlabeled PeptideFAM-Labeled PeptideDBCO-PEG3-Labeled Peptide
Retention Time (min) 10.212.515.8
Retention Time Shift (Δt_R) -+2.3 min+5.6 min
Peak Width (min) 0.30.350.4
Resolution (from unlabeled) -> 2.0> 4.0
Recovery (%) ~95%~90%~85%
Solubility in Aqueous Buffer HighHighModerate to Low

Note: The data presented is a representative example and will vary depending on the peptide sequence, HPLC column, and gradient conditions.

Detailed Experimental Protocols

Reproducible and reliable data hinges on meticulous experimental execution. The following protocols provide a framework for labeling a peptide with this compound (via its NHS ester) and an alternative label for comparative HPLC analysis.

Protocol 1: Peptide Labeling with DBCO-PEG3-NHS Ester

This protocol outlines the steps for conjugating a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) with DBCO-PEG3-NHS Ester.

Materials:

  • Peptide of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-PEG3-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or RP-HPLC for purification

Procedure:

  • Reagent Preparation:

    • Allow the DBCO-PEG3-NHS Ester vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-PEG3-NHS Ester in anhydrous DMSO immediately before use.[5]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS Ester stock solution to the peptide solution.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle shaking.[6]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction and hydrolyze any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of the Labeled Peptide:

    • Purify the DBCO-labeled peptide from excess reagent and byproducts using a desalting column for larger peptides or by RP-HPLC.[6]

  • Characterization:

    • Confirm successful labeling and purity by analytical RP-HPLC and mass spectrometry. A successful conjugation will result in a mass increase corresponding to the DBCO-PEG3 moiety.[6]

Protocol 2: Comparative RP-HPLC Analysis

This protocol describes the analytical RP-HPLC method for comparing the unlabeled, DBCO-PEG3-labeled, and alternatively labeled peptides.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Purified unlabeled and labeled peptide samples

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide samples in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm for the peptide bond, and a secondary wavelength if the label has a chromophore (e.g., ~309 nm for DBCO).[1]

    • Column Temperature: 25-30°C

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. This may need to be optimized based on the peptide's properties.[1]

  • Analysis:

    • Inject the unlabeled peptide to establish its retention time.

    • Inject each of the labeled peptide samples.

    • Compare the chromatograms, noting the shift in retention time, peak shape, and resolution between the different species. Successful labeling is confirmed by the appearance of a new, later-eluting peak corresponding to the more hydrophobic labeled peptide.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate labeling strategy, the following diagrams are provided.

G Peptide Dissolve Peptide in Amine-Free Buffer Conjugation Mix Peptide and DBCO Reagent (2h @ RT or O/N @ 4°C) Peptide->Conjugation DBCO_reagent Prepare DBCO-PEG3-NHS Stock in DMSO DBCO_reagent->Conjugation Quench Quench Reaction with Tris Buffer Conjugation->Quench Purification Purify Labeled Peptide (RP-HPLC or Desalting) Quench->Purification HPLC_Analysis Analytical RP-HPLC Purification->HPLC_Analysis MS_Analysis Mass Spectrometry (Confirmation) Purification->MS_Analysis

Caption: Workflow for this compound labeling and analysis.

G start Start: Choose a Peptide Labeling Strategy q1 Is subsequent bioorthogonal 'click' chemistry required? start->q1 dbco_path Use this compound (via NHS ester) q1->dbco_path Yes alt_path Use Alternative Label (e.g., Fluorophore-NHS) q1->alt_path No q2 Is the peptide prone to aggregation/solubility issues? dbco_path->q2 consider_peg This compound is a good choice. The PEG linker enhances solubility. q2->consider_peg Yes warning Be aware of potential hydrophobicity issues. Optimize HPLC gradient. q2->warning No

Caption: Decision tree for selecting a peptide labeling method.

References

Characterization of DBCO-PEG3-Amine Bioconjugates: A Comparative Guide to SDS-PAGE and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is a critical step in the development of targeted therapeutics and diagnostics. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical methods for the characterization of biomolecules conjugated with DBCO-PEG3-amine. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound Bioconjugation

This compound is a popular heterobifunctional linker used in bioconjugation.[1] It features a dibenzocyclooctyne (DBCO) group that reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, biocompatible conditions without the need for a toxic copper catalyst.[1][2][3] The amine group allows for the attachment of the linker to a biomolecule, often through amide bond formation with carboxylic acids or via reaction with N-hydroxysuccinimide (NHS) esters. The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance.[1]

Following the conjugation reaction, it is essential to verify the successful attachment of the this compound linker to the target biomolecule, typically a protein, and to characterize the resulting conjugate in terms of purity, molecular weight, and conjugation efficiency.

SDS-PAGE for Bioconjugate Characterization

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[4] In the context of bioconjugation, a successful reaction will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[4][5]

Challenges in SDS-PAGE of PEGylated Bioconjugates

While SDS-PAGE is a valuable initial screening tool, the characterization of PEGylated proteins, including those with this compound linkers, can be challenging. The PEG moiety can lead to:

  • Anomalous Migration: PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, leading to an overestimation of their size when compared to standard protein markers.[5]

  • Broad, Smeared Bands: The heterogeneity of PEGylation and the interaction between PEG and the SDS detergent can result in diffuse and smeared bands, making accurate analysis and quantification difficult.

Comparative Analysis of Characterization Techniques

A comprehensive characterization of this compound bioconjugates often requires a multi-faceted analytical approach. The following table compares the performance of SDS-PAGE with other common techniques.

FeatureSDS-PAGEHPLC (SEC/RP)Mass Spectrometry (MS)Western Blot
Primary Information Apparent Molecular Weight, Purity EstimationSize & Aggregation (SEC), Purity & Hydrophobicity (RP)Accurate Molecular Mass, Conjugation Stoichiometry (DAR)Specific Protein Identification
Resolution Low to ModerateHighVery HighModerate
Sensitivity Moderate (ng to µg range)Moderate to HighHigh (fmol to pmol range)Very High
Quantitative Analysis Semi-quantitative (Densitometry)QuantitativeQuantitativeSemi-quantitative
Throughput HighModerateLow to ModerateModerate
Cost LowModerateHighModerate
Sample Requirement SmallSmall to ModerateSmallSmall
Limitations Anomalous migration, band smearing with PEGPotential for protein-column interactionsComplex data analysis, potential for ion suppressionRequires specific antibodies

Experimental Protocols

Bioconjugation of a Model Protein with this compound

This protocol describes the conjugation of a model protein containing an azide group with this compound.

Materials:

  • Azide-modified protein (e.g., BSA-azide)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

Procedure:

  • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Remove excess, unreacted this compound using a desalting column or dialysis against PBS.

  • The resulting this compound conjugated protein is ready for characterization.

SDS-PAGE Analysis of this compound Bioconjugates

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight markers

  • Staining solution (Coomassie Brilliant Blue, Silver Stain, or specific PEG stains)

  • Destaining solution

Procedure:

  • Mix the unconjugated protein and the purified bioconjugate with Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Carefully remove the gel from the cassette.

  • Stain the gel using the chosen staining method. For PEGylated proteins, specialized stains like barium iodide or zinc-imidazole reverse staining can improve visualization.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Image the gel and analyze the band shifts to confirm conjugation. Densitometry can be used for semi-quantitative analysis of conjugation efficiency.

Visualizing Workflows and Relationships

Bioconjugation and Analysis Workflow

The following diagram illustrates the general workflow from bioconjugation to characterization.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Azide Azide-Modified Protein Conjugation SPAAC Click Reaction Protein_Azide->Conjugation DBCO_Linker This compound DBCO_Linker->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE HPLC HPLC Purification->HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec Western_Blot Western Blot Purification->Western_Blot Analytical_Techniques Initial_Screening Initial Screening SDS_PAGE SDS-PAGE (Apparent MW, Purity) Initial_Screening->SDS_PAGE Detailed_Characterization Detailed Characterization SDS_PAGE->Detailed_Characterization HPLC HPLC (Size, Purity, Aggregation) Detailed_Characterization->HPLC Mass_Spec Mass Spectrometry (Accurate Mass, DAR) Detailed_Characterization->Mass_Spec Confirmation Confirmation HPLC->Confirmation Mass_Spec->Confirmation Western_Blot Western Blot (Protein Identity) Confirmation->Western_Blot

References

Unlocking Bioconjugation Potential: A Comparative Guide to Copper-Free Click Chemistry with DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely and stably link molecules is paramount. Copper-free click chemistry has emerged as a powerful tool for creating these molecular bridges, and within this class of reactions, Dibenzocyclooctyne (DBCO) reagents have garnered significant attention. This guide provides an in-depth comparison of DBCO-PEG3-amine with other common copper-free click chemistry alternatives, supported by experimental data, to empower informed decisions in your research and development endeavors.

At the heart of this technology lies the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that forges a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2] This biocompatibility is a key advantage, enabling applications from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1] this compound, a heterobifunctional linker, combines the rapid reactivity of the DBCO moiety with a hydrophilic polyethylene glycol (PEG) spacer and a versatile primary amine for further functionalization.[3]

Performance Comparison: this compound vs. Alternatives

The selection of a copper-free click chemistry reagent hinges on a balance of reactivity, stability, and physicochemical properties. Here, we compare this compound with two other widely used classes of reagents: Bicyclo[6.1.0]nonyne (BCN) and Tetrazine-trans-cyclooctene (TCO) ligation.

Quantitative Data Summary
FeatureThis compoundBCN-based ReagentsTCO-Tetrazine Ligation
Reaction Kinetics (Second-Order Rate Constant, M⁻¹s⁻¹) ~0.24 - 2.1 (with benzyl azide and other azides)[1][4]~0.06 - 0.1 (with benzyl azide)[5]Up to 10⁵ (between TCO and tetrazine)[6]
Stability Moderate. Less stable in the presence of thiols (e.g., glutathione).[7]High. More stable in the presence of thiols compared to DBCO.[7]TCO can be unstable under certain conditions; tetrazines can react with reducing agents.[7][8]
Hydrophilicity High, due to the PEG3 spacer, which enhances solubility and reduces aggregation.[3][9]Generally lower than PEGylated DBCO, can be increased with PEGylation.[10]Can be modulated with hydrophilic modifications.
Size Larger due to the dibenzofused rings and PEG spacer.Smaller and more compact.[10]Varies depending on the specific TCO and tetrazine derivatives.

Key Advantages of this compound

The unique combination of features in this compound offers several distinct advantages:

  • Excellent Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living systems without concerns of copper-induced cytotoxicity.[11]

  • High Chemoselectivity: The DBCO group reacts specifically with azides, avoiding off-target reactions with other functional groups present in complex biological samples.[3]

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG3 spacer significantly improves the water solubility of the molecule and any subsequent conjugates, which is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation.[3][12]

  • Rapid Reaction Kinetics: DBCO reagents generally exhibit fast reaction rates with azides, allowing for efficient conjugation even at low concentrations.[1][5]

  • Versatile Functional Handle: The terminal primary amine provides a convenient point of attachment for a wide range of molecules, including drugs, fluorophores, or other biomolecules, through well-established amine-reactive chemistries.

Experimental Protocols

General Protocol for Antibody Conjugation using this compound

This protocol outlines the steps for conjugating a payload (e.g., a drug or a fluorescent dye) containing a carboxylic acid to an antibody using this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., desalting column)

  • Azide-modified payload

Procedure:

  • Activation of Payload:

    • Dissolve the carboxylated payload and a 1.5-fold molar excess of NHS in anhydrous DMSO.

    • Add a 1.5-fold molar excess of EDC to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation of Activated Payload to this compound:

    • Add the activated payload solution to a solution of this compound (1:1 molar ratio) in an appropriate buffer (e.g., PBS, pH 7.2-7.5).

    • Incubate for 1-2 hours at room temperature.

    • Purify the DBCO-PEG3-payload conjugate using reverse-phase HPLC or a similar chromatographic technique.

  • Antibody Preparation:

    • If the antibody is not already azide-modified, it can be functionalized with an azide group using a commercially available azide-NHS ester.

    • Ensure the azide-modified antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Copper-Free Click Chemistry Reaction:

    • Add the purified DBCO-PEG3-payload to the azide-modified antibody solution. A 5- to 20-fold molar excess of the DBCO-construct is often used.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by the decrease in DBCO absorbance at around 310 nm.

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove excess reagents.

Visualizing the Workflow

The following diagrams illustrate the chemical structures and a typical experimental workflow for creating and utilizing a DBCO-based antibody-drug conjugate.

cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation Copper-Free Click Chemistry Payload Payload (e.g., Drug, Fluorophore) DBCO_Payload DBCO-Functionalized Payload Payload->DBCO_Payload Amide Bond Formation (e.g., EDC/NHS chemistry) DBCO_PEG_Amine This compound DBCO_PEG_Amine->DBCO_Payload ADC Antibody-Drug Conjugate (ADC) DBCO_Payload->ADC SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition) Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azide Functionalization Azide_Antibody->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

ADC Antibody-Drug Conjugate (with DBCO-PEG3 linker) TargetCell Target Cell (with specific antigen) ADC->TargetCell 1. Targeting & Binding Internalization Internalization TargetCell->Internalization 2. Receptor-Mediated Endocytosis DrugRelease Drug Release Internalization->DrugRelease 3. Lysosomal Trafficking CellDeath Apoptosis / Cell Death DrugRelease->CellDeath 4. Cytotoxic Effect

Caption: Cellular mechanism of action for a targeted ADC.

References

Navigating the Spacer: A Comparative Guide to PEG Linker Lengths in DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a linker can be as critical as the selection of the reactive moieties themselves. For researchers, scientists, and drug development professionals leveraging the power of copper-free click chemistry, dibenzocyclooctyne (DBCO) reagents are indispensable. The incorporation of polyethylene glycol (PEG) spacers into these reagents has marked a significant advancement, enhancing their utility in creating everything from antibody-drug conjugates (ADCs) to sophisticated imaging agents. This guide provides an objective comparison of different PEG linker lengths in DBCO reagents, supported by experimental data, to empower you in selecting the optimal tool for your research.

The Balancing Act: Key Performance Parameters Influenced by PEG Linker Length

The length of the PEG chain in a DBCO reagent is a crucial design element that profoundly influences the physicochemical and biological properties of the resulting bioconjugate. The selection of a specific PEG length—be it a short PEG4, a longer PEG12, or even larger PEG chains—is a balancing act of competing factors.

Solubility and Aggregation

A primary benefit of incorporating PEG linkers is the enhancement of aqueous solubility and the reduction of aggregation, particularly when working with hydrophobic molecules.[1] Longer PEG chains are generally more effective at improving the solubility and stability of the conjugate.[2] This is especially critical in the development of ADCs, where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[3]

Steric Hindrance

While beneficial for solubility, longer PEG chains can introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target.[4] This can potentially lead to a decrease in biological activity.[4] Shorter linkers, such as PEG4, are less likely to cause significant steric hindrance.[4] The optimal length often needs to be empirically determined to provide sufficient spacing without impeding the function of the conjugated molecules.[2]

Pharmacokinetics and In Vivo Performance

The length of the PEG linker has a dramatic impact on the pharmacokinetic profile of a bioconjugate.[4] Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in the bloodstream.[3][5] This extended exposure can result in greater accumulation of the bioconjugate in the target tissue, such as a tumor.[3]

Reaction Kinetics

The PEG spacer can also influence the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. By extending the DBCO moiety away from the surface of a large biomolecule, the PEG linker can minimize steric hindrance and allow for more efficient access of the azide-containing partner, potentially leading to faster and more complete conjugation.[6]

Quantitative Data at a Glance

Summarizing quantitative data from various studies allows for a clearer comparison of how PEG linker length impacts the performance of bioconjugates. It is important to note that the following data is compiled from different studies and experimental systems, and therefore direct comparisons should be made with caution.

LinkerIn Vitro Cytotoxicity (IC50)Plasma Half-life (t½)Reference
No PEGLower IC50 (Higher Potency)Shorter[7]
PEG4k4.5-fold increase in IC502.5-fold increase[7]
PEG10k22-fold increase in IC5011.2-fold increase[7]

Table 1: Impact of PEG linker length on the in vitro cytotoxicity and plasma half-life of an affibody-drug conjugate. A longer PEG chain decreased the in vitro potency but significantly prolonged the circulation time.

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
PEG42.5[3]
PEG84.8[3]
PEG124.6[3]

Table 2: Influence of PEG spacer length on the average Drug-to-Antibody Ratio (DAR) of an ADC. This table illustrates a representative trend where a moderate PEG length can sometimes allow for a higher DAR before aggregation becomes an issue.

Visualizing the Workflow and Logic

Diagrams created using Graphviz can help to visualize the experimental processes and the decision-making logic involved in selecting a PEG linker.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization & Comparison Protein_Azide Azide-Modified Protein (e.g., Antibody) Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Azide->Conjugation DBCO_PEG4 DBCO-PEG4-NHS Ester DBCO_PEG4->Conjugation DBCO_PEG8 DBCO-PEG8-NHS Ester DBCO_PEG8->Conjugation DBCO_PEG12 DBCO-PEG12-NHS Ester DBCO_PEG12->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis or Mass Spec) Purification->DAR_Analysis Solubility_Test Solubility & Aggregation (DLS) Purification->Solubility_Test In_Vitro_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Purification->In_Vitro_Assay PK_Study Pharmacokinetic Study (In Vivo) Purification->PK_Study

Caption: Experimental workflow for comparing different PEG linker lengths.

Caption: Decision-making logic for selecting a PEG linker length.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of DBCO-PEG linkers.

Protocol 1: General Procedure for Antibody-DBCO-PEGn Conjugation

This protocol describes the conjugation of a DBCO-PEG-acid linker to an antibody, followed by the click reaction with an azide-modified payload.

Materials:

  • DBCO-PEGn-acid (e.g., n=4, 8, 12)

  • Amine-containing antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Azide-modified payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the DBCO-PEGn-acid linker in DMSO or DMF to a stock concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.

    • Add a 5-20 fold molar excess of the DBCO-PEGn-acid linker to the antibody solution.

    • Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.

  • Conjugation to Antibody: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted linker and coupling reagents using a spin desalting column.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare the azide-modified payload in an azide-free buffer like PBS.

    • Add the azide-modified payload to the DBCO-labeled antibody. A molar excess of 1.5-10 equivalents of the payload can be used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[4]

  • Final Purification: The final antibody-drug conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted payload.[2]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay is used to determine the potency of the synthesized ADCs with different PEG linker lengths.[7][8]

Materials:

  • Target cancer cell line

  • Cell culture medium

  • ADC constructs with different PEG linkers

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Conclusion: Making an Informed Decision

The selection of the optimal PEG linker length for a DBCO reagent is a multifaceted decision that requires careful consideration of the specific application and the properties of the molecules being conjugated. While longer PEG chains offer distinct advantages in terms of solubility and in vivo half-life, they may come at the cost of reduced in vitro potency due to steric hindrance. Conversely, shorter PEG linkers may lead to higher potency but could result in challenges with aggregation and rapid clearance. By understanding these trade-offs and utilizing the experimental protocols outlined in this guide, researchers can systematically evaluate different PEG linker lengths to develop highly effective and well-characterized bioconjugates for their therapeutic and diagnostic goals.

References

Stability Under Scrutiny: A Comparative Analysis of the Triazole Bond from DBCO-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unwavering stability of a chemical linkage is paramount. In the rapidly evolving landscape of bioconjugation, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide has emerged as a cornerstone technology, lauded for its bioorthogonality and the formation of a robust triazole linkage. This guide provides an objective comparison of the stability of the triazole bond forged through this reaction, juxtaposed with other common bioorthogonal linkages, and is supported by experimental data and detailed protocols to aid in the rational design of stable bioconjugates.

The 1,2,3-triazole ring, the hallmark of the DBCO-azide reaction, is widely recognized for its exceptional chemical stability.[1] This aromatic heterocycle is remarkably resistant to a wide range of chemical insults, including hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for applications demanding long-term integrity in complex biological environments.[1] The copper-free nature of the SPAAC reaction further enhances its appeal for in vivo applications, circumventing the cytotoxicity associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

Comparative Stability of Bioorthogonal Linkages

While the inherent stability of the triazole ring is well-established, a direct quantitative comparison with other bioorthogonal linkages under identical stress conditions is less documented in the literature. However, a strong consensus from numerous studies underscores its superior stability profile. The following table summarizes the stability of various bioorthogonal linkages, drawing from available data and qualitative assessments.

Reaction TypeLinkage FormedStability CharacteristicsKey Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 1,2,3-TriazoleHighly stable to hydrolysis, oxidation, and enzymatic cleavage.[1]Strained alkynes like DBCO can have their own stability limitations, but the resulting triazole is exceptionally robust.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1,2,3-TriazoleHighly stable, comparable to SPAAC-formed triazoles.[3]Requires a copper catalyst, which can be cytotoxic and may need stabilizing ligands for in vivo use.[3]
Inverse Electron-Demand Diels-Alder (iEDDA) DihydropyridazineGenerally stable, though the stability of the tetrazine reactant can vary.[2]Exceptionally fast reaction kinetics. The stability of the tetrazine moiety itself can be a limiting factor.[2]
Oxime Ligation Oxime EtherMore stable than hydrazones, but can be reversible under acidic conditions (pH 5-7).[4]Slower reaction kinetics compared to cycloaddition reactions.[4]
Hydrazone Ligation HydrazoneProne to hydrolysis, with half-lives that can be as short as a few hours under physiological conditions.[5]Generally not suitable for applications requiring long-term stability.[5]
Thiol-Maleimide Michael Addition Thiosuccinimide EtherSusceptible to retro-Michael reaction (deconjugation) and hydrolysis.[2][6]Stability can be improved with modifications to the maleimide structure.[6]

Experimental Protocols for Assessing Linkage Stability

To rigorously evaluate and compare the stability of different bioconjugate linkages, forced degradation studies are the gold standard.[3] These studies involve subjecting the conjugate to a variety of stress conditions that accelerate degradation, allowing for the determination of degradation kinetics and half-life.

General Protocol for a Forced Degradation Study:
  • Sample Preparation: Prepare solutions of the bioconjugate of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 37°C or 50°C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature.

    • Oxidative Stress: Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Reductive Stress: Incubate the sample with a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), at a physiologically relevant concentration and temperature.

    • Thermal Stress: Incubate the sample at an elevated temperature (e.g., 50°C or 70°C) in a neutral buffer.

    • Enzymatic Degradation: Incubate the sample in the presence of relevant enzymes (e.g., proteases, esterases) or in biological media like human serum.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to quantify the amount of intact conjugate remaining and identify any degradation products.

  • Data Analysis: Plot the percentage of intact conjugate remaining against time for each condition. Calculate the degradation rate constant and the half-life (t½) of the linkage under each stress condition.

Visualizing the Assessment Workflow and Stability Comparison

To better understand the experimental process and the relationships between different bioorthogonal reactions, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Bioconjugate Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl) base Basic Hydrolysis (e.g., 0.1 M NaOH) oxidative Oxidative Stress (e.g., 3% H₂O₂) reductive Reductive Stress (e.g., 10 mM DTT) thermal Thermal Stress (e.g., 50°C) enzymatic Enzymatic Degradation (e.g., Human Serum) sampling Collect Aliquots at Time Points acid->sampling base->sampling oxidative->sampling reductive->sampling thermal->sampling enzymatic->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms quantify Quantify Intact Conjugate hplc_ms->quantify plot Plot % Intact vs. Time quantify->plot calculate Calculate Half-Life (t½) plot->calculate

Experimental workflow for assessing bioconjugate stability.

G cluster_high High Stability cluster_moderate Moderate Stability cluster_low Lower Stability Triazole_SPAAC Triazole (SPAAC) Dihydropyridazine Dihydropyridazine (iEDDA) Triazole_SPAAC->Dihydropyridazine More Stable Triazole_CuAAC Triazole (CuAAC) Triazole_CuAAC->Dihydropyridazine More Stable Oxime Oxime Thiosuccinimide Thiosuccinimide Oxime->Thiosuccinimide More Stable Hydrazone Hydrazone Thiosuccinimide->Hydrazone More Stable

Comparative stability of common bioorthogonal linkages.

References

A Comparative Guide to DBCO-PEG3-Amine and Other Bioorthogonal Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of a labeling reagent is paramount to the success of an experiment. This guide provides an objective comparison of DBCO-PEG3-amine with other prominent bioorthogonal labeling reagents, supported by experimental data. We will delve into their performance, applications, and provide detailed protocols to assist researchers in making informed decisions for their specific needs.

Introduction to Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[2] At the forefront of this field is "click chemistry," a concept that describes reactions that are high-yielding, stereospecific, and generate minimal and easily removable byproducts.[3]

A key advancement in this area is the development of copper-free click chemistry, which circumvents the cellular toxicity associated with the copper(I) catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, utilizing strained cyclooctynes, such as dibenzocyclooctyne (DBCO), that readily react with azides without the need for a catalyst.[2][4]

This compound: A Versatile Reagent

This compound is a heterobifunctional linker that incorporates a DBCO moiety for catalyst-free click chemistry with azides, a primary amine group for conjugation to various functional groups, and a hydrophilic polyethylene glycol (PEG) spacer.[4][5] This combination of features makes it a highly versatile and widely used reagent in bioconjugation.

The DBCO group provides high reactivity towards azides, forming a stable triazole linkage.[2] The reaction is rapid and highly specific, even in complex biological media.[2][5]

The PEG3 spacer enhances the solubility and flexibility of the molecule, which can reduce aggregation and minimize steric hindrance during conjugation.[5] This is particularly advantageous when labeling large biomolecules like antibodies.[6]

The primary amine allows for the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, and surfaces, typically through reaction with activated esters (e.g., NHS esters) or carboxylic acids.[7][8]

Performance Comparison of Bioorthogonal Reagents

The selection of a bioorthogonal reagent is often dictated by factors such as reaction kinetics, stability, and solubility. The following table summarizes the quantitative performance of this compound in comparison to other commonly used bioorthogonal labeling reagents.

Reagent/Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilitySolubilityKey Features
DBCO - Azide (SPAAC) 0.24 - 2.1[9][10]DBCO is moderately stable in immune phagocytes (36% degradation after 24h).[11] DBCO-modified antibodies show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[2]The PEG linker in DBCO-PEG reagents significantly enhances water solubility.[3][12] Soluble in DMSO, DMF, DCM, THF, and acetonitrile.[5][7][]Copper-free, biocompatible, highly selective.[2][5]
TCO - Tetrazine (iEDDA) 210 - 30,000[10][14][15]TCO is stable in aqueous buffer for weeks at 4°C.[14]The PEG linker in TCO-PEG reagents improves water solubility.[14]Exceptionally fast kinetics, highly selective.[14][16]
BCN - Azide (SPAAC) 0.07[9]BCN shows lower stability than DBCO in immune phagocytes (79% degradation after 24h).[11]Generally soluble in organic solvents like DMSO and DMF.Less sterically hindered than DBCO, which can be advantageous in certain contexts.[17]
Staudinger Ligation (Phosphine - Azide) ~100-fold lower than DBCO-azide[17]Generally stable.Varies depending on the specific phosphine reagent.One of the first bioorthogonal reactions, but slower kinetics limit its use in dynamic systems.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amine groups (lysine residues) using a DBCO-NHS ester.

Materials:

  • Antibody (1-2 mg/mL in PBS)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or by dialysis against PBS.

  • Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[18]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of a DBCO-labeled antibody to an azide-containing molecule.

Materials:

  • DBCO-labeled antibody

  • Azide-containing molecule (e.g., a fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in the reaction buffer.

  • Click Reaction: Add the azide-containing molecule to the DBCO-labeled antibody solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically recommended.[18]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[18][19]

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: Click Chemistry Antibody Antibody Labeled_Antibody DBCO-Labeled Antibody Antibody->Labeled_Antibody Amine Reaction DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->Labeled_Antibody Labeled_Antibody2 DBCO-Labeled Antibody Drug Drug Molecule Azide_Drug Azide-Modified Drug Drug->Azide_Drug Conjugation Azide_Linker Azide Linker Azide_Linker->Azide_Drug Azide_Drug2 Azide-Modified Drug ADC Antibody-Drug Conjugate Labeled_Antibody2->ADC SPAAC Azide_Drug2->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-based click chemistry.

Signaling Pathway: EGFR Signaling and Bioorthogonal Labeling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in cancer.[9][20] Bioorthogonal labeling can be used to visualize and study EGFR activity.[9][20]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_labeling Bioorthogonal Labeling EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization Labeled_EGFR Fluorescently Labeled EGFR EGFR->Labeled_EGFR Click Reaction Ras Ras EGFR_dimer->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription Azide_EGF Azide-EGF Azide_EGF->EGFR Binds to EGFR DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_EGFR

Caption: Simplified EGFR signaling pathway and its visualization using bioorthogonal labeling.

Conclusion

This compound stands out as a robust and versatile tool for bioorthogonal labeling. Its favorable combination of reactivity, stability, and solubility makes it suitable for a wide array of applications in research and drug development. While reagents like TCO offer faster kinetics, the well-established and reliable performance of the DBCO-azide reaction ensures its continued prominence in the field. The choice of the optimal bioorthogonal reagent will ultimately depend on the specific requirements of the experimental system, including the desired reaction speed, the nature of the biomolecules involved, and the overall experimental goals. This guide provides the necessary data and protocols to empower researchers to make an informed decision and successfully implement bioorthogonal labeling strategies in their work.

References

A Comparative Guide to DBCO-PEG3-Amine in Bioconjugation: Performance, Protocols, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. DBCO-PEG3-amine has emerged as a prominent reagent, leveraging the power of copper-free click chemistry. This guide provides an in-depth comparison of this compound with other key bioconjugation methods, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that forms a stable triazole linkage with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[1][2] The primary amine allows for the initial functionalization of molecules bearing activated esters (like NHS esters) or carboxylic acids. The inclusion of a hydrophilic 3-unit polyethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[2]

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation strategy hinges on several key performance metrics, including reaction speed, efficiency, and the stability of the resulting conjugate. Below is a quantitative comparison of SPAAC using DBCO with other widely used bioconjugation techniques.

Reaction Chemistry Reactive Partners Second-Order Rate Constant (k₂) Typical Reaction Time Yield Biocompatibility Linkage Stability
SPAAC (DBCO) DBCO + Azide~0.3 - 2.0 M⁻¹s⁻¹[3]1 - 12 hours[1]Generally high to quantitative[4]Excellent (copper-free)[1]High
SPAAC (BCN) BCN + Azide~0.3 - 1.0 M⁻¹s⁻¹[3]1 - 12 hoursGenerally highExcellent (copper-free)High, more stable than DBCO to thiols[3]
CuAAC Terminal Alkyne + Azide~10 - 100 M⁻¹s⁻¹[5]30 minutes - a few hours[1]Near-quantitative[1]Limited by copper cytotoxicity[1]High
IEDDA trans-Cyclooctene (TCO) + Tetrazine>1,000 - 10⁶ M⁻¹s⁻¹[3]MinutesHigh to quantitativeExcellentHigh, but TCO can isomerize[3]
Maleimide-Thiol Maleimide + ThiolFast (pH dependent)< 1 hourHighGood, but potential for off-target reactions with other nucleophilesStable thioether bond, but potential for retro-Michael addition
NHS Ester-Amine NHS Ester + Primary AmineFast (pH dependent)30 - 120 minutes[]HighGood, but NHS esters are prone to hydrolysis[7]Stable amide bond

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. The following are representative protocols for key experiments involving this compound and a common alternative.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the conjugation of a drug molecule to an antibody. First, the drug is functionalized with this compound, and then the antibody is modified with an azide. Finally, the two are conjugated via SPAAC.

Step 1: Activation of a Carboxylated Drug with this compound

  • Activation: Dissolve the carboxylated drug molecule in anhydrous DMF or DMSO. Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation: Dissolve this compound in the reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0). Add the activated drug solution to the this compound solution. Adjust the pH to 7.2-7.5 with a coupling buffer (e.g., PBS) to facilitate the reaction between the NHS ester and the amine.

  • Purification: Purify the DBCO-functionalized drug using reverse-phase HPLC.

Step 2: Azide Modification of the Antibody

  • Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reaction: Add a 5- to 20-fold molar excess of an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS Ester) dissolved in anhydrous DMSO to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Remove excess azide linker using a desalting column equilibrated with PBS (pH 7.4).

Step 3: SPAAC "Click" Reaction

  • Reaction Setup: Combine the azide-modified antibody with the DBCO-functionalized drug. A 1.5- to 10-fold molar excess of the DBCO-drug is recommended.[3]

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.[8]

  • Purification: Purify the final antibody-drug conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol 2: One-Step Protein Labeling via Maleimide-Thiol Chemistry

This protocol describes the labeling of a protein containing a free cysteine residue with a maleimide-activated fluorescent dye.

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Purify the reduced protein using a desalting column.

  • Dye Preparation: Dissolve the maleimide-activated dye in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-fold molar excess of the maleimide-dye solution to the reduced protein solution (1-2 mg/mL in PBS, pH 6.5-7.5).

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding a 10 mM solution of cysteine to cap any unreacted maleimide groups.

  • Purification: Remove unreacted dye and quenching agent by desalting or dialysis.

Visualizing the Workflows

To better understand the experimental processes and reaction mechanisms, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Bioconjugation cluster_drug Drug Functionalization cluster_antibody Antibody Modification cluster_conjugation SPAAC Conjugation drug Carboxylated Drug activated_drug NHS-activated Drug drug->activated_drug EDC/NHS dbco_drug DBCO-functionalized Drug activated_drug->dbco_drug dbco_amine This compound dbco_amine->dbco_drug final_conjugate Antibody-Drug Conjugate dbco_drug->final_conjugate SPAAC antibody Antibody azide_antibody Azide-modified Antibody antibody->azide_antibody azide_nhs Azide-NHS Ester azide_nhs->azide_antibody azide_antibody->final_conjugate

Caption: Workflow for a two-step bioconjugation using this compound.

G Comparison of Bioconjugation Reaction Mechanisms cluster_spaac SPAAC (DBCO) cluster_maleimide Maleimide-Thiol cluster_iedda IEDDA dbco DBCO triazole Triazole Linkage dbco->triazole azide Azide azide->triazole maleimide Maleimide thioether Thioether Linkage maleimide->thioether thiol Thiol thiol->thioether tco TCO dihydropyridazine Dihydropyridazine Linkage tco->dihydropyridazine tetrazine Tetrazine tetrazine->dihydropyridazine

Caption: Reaction mechanisms of SPAAC, Maleimide-Thiol, and IEDDA chemistries.

Conclusion

This compound, and the underlying SPAAC chemistry, offers an excellent balance of biocompatibility, selectivity, and high yield, making it a powerful tool for a wide range of bioconjugation applications, particularly in living systems where the absence of a copper catalyst is critical.[1] However, for applications demanding extremely rapid kinetics, IEDDA reactions with TCO and tetrazine present a superior alternative, albeit with considerations for the stability of the TCO group.[3] For site-specific conjugation to cysteine residues, the well-established maleimide-thiol chemistry remains a robust and efficient option.[8] The choice of the optimal bioconjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecules involved, the desired reaction environment, and the required stability of the final conjugate. This guide provides the foundational data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal Procedures for DBCO-PEG3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of DBCO-PEG3-amine, a heterobifunctional linker used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of any dust, vapors, or mists.[1][2] In case of exposure, follow the first aid measures outlined below.

Exposure RouteFirst Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention. If not breathing, provide artificial respiration.[1]
Skin Contact Wash the affected area immediately with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be avoided.[2]

1. Waste Collection:

  • Collect waste this compound, whether in solid or solution form, in a designated and clearly labeled chemical waste container.

  • Use containers that are compatible with the chemical.

  • Do not mix with incompatible waste streams.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[2]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Place the absorbent material into a suitable, closed container for disposal.[1][2]

  • Do not flush to sewer. [1]

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and treated as chemical waste.

  • Puncture or otherwise render the container unusable before disposal to prevent reuse.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal service.

  • Adhere to the specific requirements of your institution's environmental health and safety (EHS) department.

Logical Workflow for Safe Handling and Disposal

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Precaution handling Handle in a Well-Ventilated Area ppe->handling use Use in Experiment handling->use waste_gen Waste Generated use->waste_gen Process spill Spill Occurs waste_gen->spill No collect_waste Collect in Labeled Waste Container waste_gen->collect_waste Yes absorb_spill Absorb with Inert Material spill->absorb_spill Action dispose_container Store for Disposal collect_waste->dispose_container absorb_spill->collect_waste ehs Contact EHS for Picked-up dispose_container->ehs Procedure end End: Proper Disposal ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

Storage and Stability

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place at its recommended storage temperature of -20°C.[3][4] The product is stable under normal operating conditions.[1] Avoid high temperatures and strong oxidizing agents.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.